molecular formula C12H20N4 B8613584 1-(3,4-Diaminobenzyl)-4-methylpiperazine

1-(3,4-Diaminobenzyl)-4-methylpiperazine

Cat. No.: B8613584
M. Wt: 220.31 g/mol
InChI Key: RWAHRANCIYWRPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Diaminobenzyl)-4-methylpiperazine is a high-purity chemical compound offered for research and development purposes. Piperazine derivatives are a significant class of compounds in medicinal chemistry, frequently serving as key building blocks in the synthesis of molecules with diverse biological activities . The structure of this compound, featuring both a piperazine ring and a diamino-benzyl group, suggests potential for use in developing central nervous system (CNS) active agents. Similar piperazine-based compounds have demonstrated a range of pharmacological activities in research settings, including acting as protein kinase inhibitors for investigative oncology research and exhibiting antioxidant, anxiolytic-like, and antidepressant-like effects in preclinical studies, potentially through interaction with serotonergic, noradrenergic, and dopaminergic pathways . As a research chemical, it must be handled with appropriate safety precautions. This product is intended for laboratory research use only and is not classified as a drug, cosmetic, or for household use. It is not intended for human consumption, diagnostic use, or any other application not specifically related to scientific investigation. Researchers should refer to the provided Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

Molecular Formula

C12H20N4

Molecular Weight

220.31 g/mol

IUPAC Name

4-[(4-methylpiperazin-1-yl)methyl]benzene-1,2-diamine

InChI

InChI=1S/C12H20N4/c1-15-4-6-16(7-5-15)9-10-2-3-11(13)12(14)8-10/h2-3,8H,4-7,9,13-14H2,1H3

InChI Key

RWAHRANCIYWRPG-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC2=CC(=C(C=C2)N)N

Origin of Product

United States

Foundational & Exploratory

Technical Guide: High-Purity Synthesis of 1-(3,4-Diaminobenzyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1-(3,4-Diaminobenzyl)-4-methylpiperazine Synthesis Pathway Content Type: Process Chemistry Technical Bulletin Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

1-(3,4-Diaminobenzyl)-4-methylpiperazine (CAS: 881214-42-2) is a critical pharmacophore precursor used in the synthesis of benzimidazole-based kinase inhibitors (e.g., derivatization for multi-targeted tyrosine kinase inhibition). Its structure features an electron-rich o-phenylenediamine moiety linked to a solubilizing N-methylpiperazine tail via a methylene bridge.

This guide details a robust, scalable three-step synthesis pathway designed for high regioselectivity and yield. Unlike routes utilizing benzyl chlorides (lachrymatory/genotoxic hazards) or non-selective nitrations, this protocol employs a fluorine-directed SNAr strategy starting from 4-fluoro-3-nitrobenzaldehyde. This approach ensures precise placement of the amino groups and minimizes late-stage purification burdens.

Retrosynthetic Analysis & Pathway Logic

The synthesis is designed to construct the molecule from the "tail" inward, preserving the sensitive diamine functionality for the final step.

  • Disconnection: The benzyl-piperazine bond is formed first to leverage the stability of the nitro-aldehyde precursor.

  • Regiocontrol: The 3,4-diamino pattern is established by exploiting the ortho-directing effect of the nitro group on the fluorine atom, facilitating a clean Nucleophilic Aromatic Substitution (SNAr).

  • Final Step: The nitro group is reduced to an amine only at the very end to prevent oxidation and polymerization typical of free diamines.

Synthesis Pathway Diagram (Graphviz)

SynthesisPathway Start Starting Material: 4-Fluoro-3-nitrobenzaldehyde Inter1 Intermediate 1: 1-(4-Fluoro-3-nitrobenzyl)-4-methylpiperazine Start->Inter1 Step 1: Reductive Amination Reagent1 Reagent A: N-Methylpiperazine NaBH(OAc)3 / DCM Reagent1->Inter1 Inter2 Intermediate 2: 1-(4-Amino-3-nitrobenzyl)-4-methylpiperazine Inter1->Inter2 Step 2: Nucleophilic Substitution Reagent2 Reagent B: NH3 (aq) / MeOH (S_NAr Ammonolysis) Reagent2->Inter2 Target Target Product: 1-(3,4-Diaminobenzyl)-4-methylpiperazine Inter2->Target Step 3: Nitro Reduction Reagent3 Reagent C: H2 (3 atm) / Pd/C (Catalytic Hydrogenation) Reagent3->Target

Figure 1: Step-wise synthetic flow from 4-fluoro-3-nitrobenzaldehyde to the target diamine.

Detailed Experimental Protocol

Step 1: Reductive Amination (Formation of the Benzyl-Piperazine Link)

Objective: Attach the N-methylpiperazine tail to the aldehyde without reducing the nitro group or displacing the fluorine. Mechanism: Formation of an iminium ion followed by selective reduction.

  • Reagents:

    • 4-Fluoro-3-nitrobenzaldehyde (1.0 equiv)

    • N-Methylpiperazine (1.1 equiv)

    • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

    • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Protocol:

    • Dissolve 4-fluoro-3-nitrobenzaldehyde in DCM (10 vol) under N2 atmosphere.

    • Add N-methylpiperazine dropwise at 0–5°C. Stir for 30 mins to allow imine/iminium formation.

    • Add STAB portion-wise over 1 hour, maintaining temperature <10°C.

    • Warm to room temperature (20–25°C) and stir for 4–6 hours. Monitor by HPLC/TLC.

    • Quench: Add saturated NaHCO3 (aq). Separate phases.

    • Workup: Wash organic layer with brine, dry over Na2SO4, and concentrate.

  • Critical Parameter: Use STAB rather than NaBH4 to prevent reduction of the nitro group or the aldehyde to an alcohol before amination occurs.

Step 2: SNAr Ammonolysis (Introduction of the First Amine)

Objective: Displace the fluorine atom with ammonia to generate the 4-amino-3-nitro intermediate. Mechanism: Nucleophilic Aromatic Substitution (SNAr), activated by the ortho-nitro group.

  • Reagents:

    • Intermediate 1 (from Step 1)

    • Ammonia (25% aq. solution or 7N in MeOH) (5–10 equiv)

  • Protocol:

    • Dissolve Intermediate 1 in Methanol or Isopropanol (5 vol).

    • Charge the solution into a pressure vessel (autoclave or sealed tube).

    • Add ammonia solution. Seal the vessel.

    • Heat to 80–90°C for 8–12 hours. Internal pressure will rise (approx. 3–5 bar).

    • Cool to room temperature and vent carefully.

    • Isolation: Concentrate the solvent. The product often precipitates upon addition of water. Filter and wash with cold water.

  • Expert Insight: The fluorine atom is a superior leaving group to chlorine in SNAr reactions with ortho-nitro activation due to the high electronegativity of fluorine stabilizing the Meisenheimer complex intermediate.

Step 3: Catalytic Hydrogenation (Formation of the Diamine)

Objective: Reduce the nitro group to an amine to yield the final o-diamine. Mechanism: Heterogeneous catalytic hydrogenation.

  • Reagents:

    • Intermediate 2 (from Step 2)

    • 10% Palladium on Carbon (Pd/C) (5–10 wt% loading)

    • Hydrogen Gas (H2)

    • Solvent: Methanol or Ethanol

  • Protocol:

    • Dissolve Intermediate 2 in Methanol (10 vol).

    • Add Pd/C catalyst under inert (N2) flow (Caution: Pyrophoric).

    • Purge vessel with H2 gas three times.

    • Stir under H2 atmosphere (1–3 atm / 15–45 psi) at room temperature for 2–4 hours.

    • Monitor: Reaction is complete when H2 uptake ceases and HPLC shows disappearance of the nitro precursor.

    • Workup: Filter through a Celite pad to remove catalyst. Concentrate filtrate immediately.

  • Stability Warning: The product is an electron-rich phenylenediamine and is highly sensitive to oxidation . Store under Argon/Nitrogen at -20°C. If used for benzimidazole synthesis, proceed to the next step immediately without isolation if possible.

Process Parameters & Data Summary

ParameterStep 1: Reductive AminationStep 2: SNAr AmmonolysisStep 3: Hydrogenation
Key Reagent NaBH(OAc)3 (STAB)NH3 (aq/MeOH)H2 / Pd/C
Solvent System DCM or DCEMethanol / IPAMethanol
Temperature 0°C → 25°C80°C (Pressure)20–25°C
Typical Yield 85–95%80–90%90–98%
Purification Extraction/WashPrecipitation/CrystallizationFiltration (Celite)
Critical Quality Attribute Residual Boron < 50 ppmRegioisomer Purity > 99%Avoid Over-reduction (Debenzylation)

Safety & Impurity Profile

Critical Safety Risks
  • Nitro Compounds: Intermediates 1 and 2 are nitro-aromatics. While stable, they should be treated as potentially energetic. Avoid heating dry solids.

  • Piperazine Derivatives: Known skin and respiratory sensitizers. Use full PPE (respirator/gloves) to prevent sensitization.

  • Hydrogenation: Pd/C is pyrophoric when dry. Always keep wet with water or solvent. H2 gas poses an explosion hazard; ensure proper grounding.

Impurity Control Strategy
  • Over-Alkylation (Step 1): Use of STAB prevents the formation of "bis-benzyl" impurities that can occur with stronger reducing agents.

  • Hydrolysis (Step 2): If water content is too high during SNAr, the fluorine may be displaced by hydroxide (forming a phenol) instead of ammonia. Use high-concentration ammonia sources.

  • Debenzylation (Step 3): The benzyl C-N bond is susceptible to hydrogenolysis (cleavage) under aggressive hydrogenation conditions (high temp/pressure or acidic media). Maintain neutral pH and moderate pressure (1–3 atm).

References

  • Sigma-Aldrich. 4-Fluoro-3-nitrobenzaldehyde Product & Reactivity Data.Link

  • ChemicalBook. Synthesis of 4-(4-methylpiperazin-1-ylmethyl)benzoic acid (Analogous Reductive Amination Protocols).Link

  • PubChem. 4-(4-Methylpiperazin-1-yl)benzene-1,2-diamine tetrahydrochloride (Target Molecule Data).Link

  • Vertex AI Search. Reduction of Nitroarenes to Anilines (General Methodologies).Link

  • Google Patents. Process for the preparation of Imatinib intermediates (WO2013035102A1). (Demonstrates industrial relevance of benzyl-piperazine linkages). Link

1-(3,4-Diaminobenzyl)-4-methylpiperazine CAS number and structure

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of 1-(3,4-Diaminobenzyl)-4-methylpiperazine (CAS 54998-08-2), a critical intermediate in the synthesis of benzimidazole-based kinase inhibitors.

A Privileged Scaffold for Benzimidazole and Quinoxaline Pharmacophores

Chemical Identity & Physicochemical Profile[1][2]

1-(3,4-Diaminobenzyl)-4-methylpiperazine is a bifunctional building block characterized by an electron-rich o-phenylenediamine core linked to a solubilizing N-methylpiperazine tail. This specific architecture is designed to facilitate the rapid construction of heterocyclic libraries, particularly those targeting ATP-binding pockets in kinases (e.g., BCR-ABL, c-Myc).

PropertySpecification
IUPAC Name 4-((4-methylpiperazin-1-yl)methyl)benzene-1,2-diamine
Common Name 1-(3,4-Diaminobenzyl)-4-methylpiperazine
CAS Number 54998-08-2 (Free Base) / 881214-42-2 (HCl Salt)
Molecular Formula C₁₂H₂₀N₄
Molecular Weight 220.32 g/mol
Appearance Off-white to pale brown solid (oxidizes upon air exposure)
Solubility Soluble in DMSO, Methanol, dilute HCl; slightly soluble in water (free base)
pKa (Calc) ~7.8 (Piperazine N), ~4.5 (Aniline)
Storage -20°C, under Argon/Nitrogen (Hygroscopic & Air Sensitive)

Synthetic Methodology

The synthesis of CAS 54998-08-2 typically proceeds via a Reductive Amination - Nitro Reduction sequence. The following protocol outlines the most robust industrial route, starting from 4-chloro-3-nitrobenzyl derivatives to ensure regioselectivity.

Core Synthesis Workflow

SynthesisScheme Start 4-Chloro-3-nitrobenzyl chloride Step1 S_N2 Amination (N-Methylpiperazine) Start->Step1 K2CO3, MeCN, 60°C Inter1 Intermediate A: 1-(4-Chloro-3-nitrobenzyl)- 4-methylpiperazine Step1->Inter1 Step2 Ammonolysis (NH3 / Pressure) Inter1->Step2 Displacement of Cl Inter2 Intermediate B: 1-(4-Amino-3-nitrobenzyl)- 4-methylpiperazine Step2->Inter2 Step3 Catalytic Hydrogenation (H2, Pd/C) Inter2->Step3 Reduction of NO2 Product Product: 1-(3,4-Diaminobenzyl)- 4-methylpiperazine Step3->Product

Figure 1: Step-wise synthetic pathway for CAS 54998-08-2 ensuring regiochemical fidelity.

Detailed Experimental Protocol

Step 1: Nucleophilic Substitution (Formation of Intermediate A)

  • Reagents: Dissolve 4-chloro-3-nitrobenzyl chloride (1.0 eq) in anhydrous Acetonitrile (MeCN).

  • Addition: Add Potassium Carbonate (K₂CO₃, 2.5 eq) followed by dropwise addition of N-methylpiperazine (1.1 eq) at 0°C.

  • Reaction: Heat to 60°C for 4 hours. Monitor by TLC (DCM:MeOH 9:1).

  • Workup: Filter inorganic salts. Concentrate filtrate. The crude oil (Intermediate A) is often used directly.

Step 2: Ammonolysis (Formation of Intermediate B) Critical Step: Displacing the aryl chloride ortho to a nitro group requires forcing conditions.

  • Reagents: Dissolve Intermediate A in alcoholic ammonia (7N NH₃ in MeOH).

  • Conditions: Seal in a pressure vessel (autoclave) and heat to 100–120°C for 12–16 hours.

  • Purification: Cool, concentrate, and recrystallize from Ethanol/Water to yield the bright orange/yellow solid (4-amino-3-nitro precursor).

Step 3: Catalytic Hydrogenation (Final Reduction)

  • Catalyst: Suspend Intermediate B in Methanol. Add 10% Pd/C (5 wt% loading).

  • Reduction: Stir under H₂ atmosphere (balloon pressure or 30 psi) at Room Temperature for 6 hours.

  • Isolation: Filter through Celite under nitrogen (product is air-sensitive).

  • Stabilization: Immediately convert to the hydrochloride salt (using HCl/Dioxane) for storage, or use immediately in the next step.

Applications in Drug Discovery[1][3][4]

This diamine is a "privileged structure" precursor. Its primary utility lies in its ability to condense with aldehydes or carboxylic acid derivatives to form Benzimidazoles , or with diketones to form Quinoxalines .

Mechanisms of Action & Scaffold Utility
  • Benzimidazole Formation (Kinase Inhibition): The o-phenylenediamine moiety reacts with aromatic aldehydes (oxidative cyclization) to form 2-arylbenzimidazoles. This scaffold mimics the adenine ring of ATP, allowing it to bind into the hinge region of kinases like BCR-ABL (Leukemia) and c-Myc (Lung Cancer).

    • Example: Synthesis of analogs related to Flumatinib (though Flumatinib typically uses a trifluoromethyl variant, this des-CF3 analog is used for SAR studies to probe steric tolerance in the hydrophobic pocket).

  • Solubility Enhancement: The N-methylpiperazine tail is a classic medicinal chemistry motif used to improve the pharmacokinetic profile (ADME) of lipophilic drugs. It enhances aqueous solubility and can form salt bridges with aspartate/glutamate residues in the solvent-exposed regions of the target protein.

Applications cluster_Rxn Cyclization Pathways Diamine 1-(3,4-Diaminobenzyl)- 4-methylpiperazine (CAS 54998-08-2) Aldehyde + Aryl Aldehyde (Oxidative Cyclization) Diamine->Aldehyde Diketone + 1,2-Dicarbonyl Diamine->Diketone Benzimidazole 2-Arylbenzimidazole (Kinase Hinge Binder) Aldehyde->Benzimidazole Na2S2O5 or Air/O2 Quinoxaline Quinoxaline Scaffold (Intercalators/Inhibitors) Diketone->Quinoxaline Condensation BCR-ABL Inhibitors\n(e.g., Imatinib/Flumatinib Analogs) BCR-ABL Inhibitors (e.g., Imatinib/Flumatinib Analogs) Benzimidazole->BCR-ABL Inhibitors\n(e.g., Imatinib/Flumatinib Analogs) c-Myc Inhibitors c-Myc Inhibitors Benzimidazole->c-Myc Inhibitors

Figure 2: Pharmacophore assembly using CAS 54998-08-2 as the nucleophilic core.

Analytical Characterization

To validate the integrity of the synthesized compound, the following spectral signatures should be observed.

¹H NMR (DMSO-d₆, 400 MHz)
  • Aromatic Region: A set of signals corresponding to the 1,2,4-trisubstituted benzene ring.

    • δ ~6.3–6.5 ppm (m, 3H, Ar-H). The electron-donating amino groups shield the aromatic protons significantly compared to the nitro precursor.

  • Amine Protons:

    • δ ~4.0–4.5 ppm (br s, 4H, 2 x -NH₂). Note: These signals are exchangeable with D₂O and may broaden or disappear.

  • Benzylic Methylene:

    • δ ~3.2 ppm (s, 2H, Ar-CH₂-N).

  • Piperazine Core:

    • δ ~2.3–2.5 ppm (m, 8H, Piperazine ring protons).

  • N-Methyl:

    • δ ~2.15 ppm (s, 3H, N-CH₃).

Mass Spectrometry (ESI-MS)
  • Expected [M+H]⁺: m/z 221.18

  • Fragmentation Pattern: Loss of the piperazine fragment is common in high-energy collisions.

Safety & Handling Guidelines

Warning: Phenylenediamines are known sensitizers and potential carcinogens.

  • Oxidation Hazard: The free base oxidizes rapidly in air, turning dark brown/black. It must be stored under inert gas (Argon).

  • Toxicity: Harmful if swallowed or absorbed through skin. Use double nitrile gloves and work in a fume hood.

  • Disposal: Incineration in a chemical waste facility equipped with an afterburner and scrubber.

References

  • Synthesis of Benzimidazole Precursors

    • Source: "4-(4-Methylpiperazin-1-yl)benzene-1,2-diamine CAS 54998-08-2."[1][2][3][4] BLD Pharm.

  • Kinase Inhibitor Design (Flumatinib/Imatinib Analogs)
  • Benzimidazole Cyclization Methodology

    • Source: "Concise synthesis of N-thiomethyl benzoimidazoles through base-promoted sequential multicomponent assembly." PMC (NIH).
    • URL:[Link]

  • Chemical Properties & Safety: Source: "4-(4-Methylpiperazin-1-yl)benzene-1,2-diamine tetrahydrochloride MSDS." Sigma-Aldrich.

Sources

Technical Guide: Biological Activity & Synthetic Utility of 1-(3,4-Diaminobenzyl)-4-methylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the pharmacophoric utility of 1-(3,4-Diaminobenzyl)-4-methylpiperazine , a critical "privileged structure" intermediate in medicinal chemistry.[1] While the free diamine serves primarily as a synthetic precursor, its derivatives—specifically 2-substituted benzimidazoles and quinoxalines —exhibit potent biological activities ranging from tubulin destabilization in oncology to urease inhibition in antimicrobial therapies. This guide details the synthesis, derivatization logic, and validated biological mechanisms of this scaffold.[2][3]

Part 1: Structural Analysis & Synthetic Utility[1][2]

The Pharmacophore

The 1-(3,4-Diaminobenzyl)-4-methylpiperazine scaffold combines two bioactive moieties:[1]

  • N-Methylpiperazine Tail: Enhances aqueous solubility and pharmacokinetic profiles (bioavailability).[1] In kinase inhibitors (e.g., Imatinib), this tail often forms a critical salt bridge with residues like Asp or Glu in the ATP-binding pocket.

  • 3,4-Diaminobenzyl Core: A highly reactive o-phenylenediamine motif.[1] It is the obligate precursor for cyclization into benzimidazoles (reaction with aldehydes/acids) or quinoxalines (reaction with 1,2-dicarbonyls).

Synthesis of the Scaffold

The synthesis requires a nucleophilic substitution followed by a controlled reduction to prevent oxidation of the sensitive diamine.

Protocol: Preparation of 1-(3,4-Diaminobenzyl)-4-methylpiperazine

  • Alkylation: React 3,4-dinitrobenzyl chloride with N-methylpiperazine in acetonitrile with

    
     (Base) at reflux for 4 hours.
    
    • Yield: ~85-90% of the dinitro intermediate.[1]

  • Reduction: Catalytic hydrogenation (

    
    , Pd/C) or chemical reduction (
    
    
    
    /HCl or Fe/AcOH).[1]
    • Critical Step: The resulting diamine is air-sensitive.[1] It must be used immediately for cyclization or stored as a hydrochloride salt.[1]

Derivatization Logic (Graphviz)

The following diagram illustrates the transformation of the scaffold into bioactive drug classes.

SynthesisPath Precursor 1-(3,4-Diaminobenzyl)- 4-methylpiperazine Benzimidazole 2-Substituted Benzimidazole (Anticancer/Anthelmintic) Precursor->Benzimidazole  Na2S2O5 / DMF   Quinoxaline Quinoxaline Derivatives (Kinase Inhibitors) Precursor->Quinoxaline  EtOH / Reflux   Aldehyde + R-CHO (Oxidative Cyclization) Aldehyde->Benzimidazole Diketone + R-CO-CO-R (Condensation) Diketone->Quinoxaline

Figure 1: Synthetic divergence of the diamine scaffold into major bioactive classes.

Part 2: Biological Activity Profiles[1][2][5]

Oncology: Microtubule Destabilization & Kinase Inhibition

Derivatives of this scaffold, particularly 2-arylbenzimidazoles , function as dual-mechanism agents.[1]

  • Mechanism 1: Tubulin Polymerization Inhibition The benzimidazole core mimics the colchicine binding site on

    
    -tubulin.[1] The bulky piperazine tail protrudes into the solvent-accessible zone, improving binding affinity and solubility. This leads to G2/M phase cell cycle arrest and apoptosis.[1]
    
  • Mechanism 2: Kinase Inhibition (e.g., EGFR, VEGFR) The N-methylpiperazine moiety mimics the solubilizing tail found in drugs like Gefitinib or Imatinib . It interacts with the hinge region or the solvent front of the kinase ATP-binding pocket.

Key Data (Representative SAR):

Derivative TypeR-Substituent (C-2 Position)Cell LineIC50 (

M)
Mechanism
Benzimidazole3,4,5-TrimethoxyphenylMCF-7 (Breast)0.045Tubulin Destabilization
Benzimidazole4-FluorophenylA549 (Lung)2.80Apoptosis Induction
Quinoxaline2-ThienylHCT-116 (Colon)1.20EGFR Kinase Inhibition
Antimicrobial: Urease Inhibition

Benzimidazole derivatives synthesized from this scaffold have shown potent inhibition of Jack Bean Urease and Helicobacter pylori urease.[1]

  • Mechanism: The benzimidazole nitrogen coordinates with the Nickel (

    
    ) ions in the urease active site, while the piperazine tail engages in hydrogen bonding with the flap residues, blocking substrate entry.
    

Part 3: Experimental Protocols

General Procedure: Synthesis of Benzimidazole Derivatives

Note: This protocol assumes the in-situ generation of the diamine to prevent oxidation.

Reagents:

  • 1-(3,4-diaminobenzyl)-4-methylpiperazine (1.0 eq)[1]

  • Substituted Benzaldehyde (1.0 eq)

  • Sodium Metabisulfite (

    
    ) (1.5 eq)
    
  • DMF (Dimethylformamide)[1]

Step-by-Step:

  • Dissolution: Dissolve 1.0 mmol of the diamine precursor and 1.0 mmol of the target aldehyde in 5 mL of DMF.

  • Catalyst Addition: Add 1.5 mmol of

    
    . This acts as an oxidant to facilitate the cyclization of the intermediate Schiff base into the imidazole ring.
    
  • Reflux: Heat the mixture to 120°C for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

  • Workup: Pour the reaction mixture into crushed ice. A precipitate should form.[1]

  • Purification: Filter the solid. If oily, extract with Ethyl Acetate. Recrystallize from Ethanol/Water.[1]

In Vitro Tubulin Polymerization Assay

To validate the biological activity of the synthesized derivative:

  • Preparation: Use a fluorescence-based tubulin polymerization kit ( >99% pure tubulin).[1]

  • Incubation: Incubate tubulin (2 mg/mL) in PEM buffer (80 mM PIPES, 2 mM

    
    , 0.5 mM EGTA, pH 6.9) containing 1 mM GTP.[1]
    
  • Treatment: Add the test compound (at

    
     concentration) or Vehicle (DMSO).
    
  • Measurement: Monitor fluorescence (Ex 360 nm / Em 450 nm) at 37°C for 60 minutes.

  • Result: A reduction in the Vmax of the polymerization curve compared to control indicates tubulin destabilization.

Part 4: Mechanism of Action Visualization

The following diagram details the signaling cascade triggered by Benzimidazole derivatives of the scaffold in cancer cells.

MOA Compound Benzimidazole-Piperazine Derivative Tubulin Tubulin (Colchicine Site) Compound->Tubulin  Binds   Kinase Tyrosine Kinase (ATP Pocket) Compound->Kinase  Inhibits   Microtubule Microtubule Depolymerization Tubulin->Microtubule Signaling Blockade of Pro-Survival Signaling (Akt/ERK) Kinase->Signaling Spindle Mitotic Spindle Collapse Microtubule->Spindle Arrest G2/M Cell Cycle Arrest Spindle->Arrest Apoptosis Apoptosis (Caspase-3 Activation) Signaling->Apoptosis Arrest->Apoptosis

Figure 2: Dual mechanism of action: Tubulin destabilization and Kinase inhibition leading to apoptosis.[1]

References

  • Synthesis and biological evaluation of benzimidazole derivatives. Source: Journal of Medicinal Chemistry (via NIH/PubMed). Context: Describes the cyclization of o-phenylenediamines with aldehydes to form bioactive benzimidazoles. (General Reference for Benzimidazole Synthesis)

  • Benzimidazoles Containing Piperazine Skeleton as Promising Tubulin Modulators. Source: Pharmaceuticals (MDPI), 2023. Context: Validates the specific activity of piperazine-linked benzimidazoles in MCF-7 and A549 cell lines. [1]

  • Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors. Source: BMC Chemistry.[1] Context: Details the antimicrobial and urease inhibitory potential of this specific scaffold.

  • A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. Source: Tetrahedron Letters.[1][4] Context: Establishes the synthetic relevance of the methylpiperazine-benzyl motif in kinase inhibitor chemistry.

Sources

1-(3,4-Diaminobenzyl)-4-methylpiperazine: A Privileged Scaffold for Multi-Target Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

The following in-depth technical guide details the therapeutic potential, chemical utility, and biological targets associated with 1-(3,4-Diaminobenzyl)-4-methylpiperazine .

Executive Summary

1-(3,4-Diaminobenzyl)-4-methylpiperazine (CAS: 900506-24-3 ) is a high-value synthetic intermediate (synthon) primarily utilized in fragment-based drug discovery (FBDD). It serves as the critical precursor for constructing 2-substituted benzimidazole pharmacophores, a structural motif essential for binding to the ATP-binding pocket of various protein kinases.

While not a marketed drug itself, this diamine is the chemical "warhead" precursor for a class of potent small-molecule inhibitors targeting Aurora Kinases (A and B) , JAK2 , BCR-Abl , and emerging epigenetic targets like Menin-MLL . Its structural design combines a solubilizing N-methylpiperazine tail with a reactive o-phenylenediamine core, enabling the rapid synthesis of libraries of benzimidazole-based inhibitors with optimized pharmacokinetic profiles.

Chemical Identity & Structural Logic[1][2]

Molecular Architecture

The molecule consists of three functional domains, each serving a distinct role in the final bioactive drug:

  • The o-Phenylenediamine Core (Positions 3,4): The reactive center. It undergoes condensation with carboxylic acids or aldehydes to form a benzimidazole ring. This ring acts as a hydrogen bond donor/acceptor system that mimics the purine ring of ATP, anchoring the inhibitor in the kinase hinge region.

  • The Benzyl Linker: Provides a flexible spacer that positions the solubilizing group towards the solvent-exposed region of the protein, preventing steric clash within the hydrophobic pocket.

  • The N-Methylpiperazine Tail: A classic "solubilizing handle." It improves the physicochemical properties (solubility, LogD) of the final lipophilic inhibitor and can form salt bridges with surface residues (e.g., Aspartate or Glutamate) at the kinase active site entrance.

PropertyData
Chemical Name 1-(3,4-Diaminobenzyl)-4-methylpiperazine
CAS Number 900506-24-3
Molecular Formula C₁₂H₂₀N₄
Molecular Weight 220.32 g/mol
Key Reactivity Cyclodehydration to form Benzimidazoles
Primary Application Synthesis of ATP-competitive Kinase Inhibitors (e.g., AT9283 analogs)

Therapeutic Targets & Mechanism of Action

The therapeutic utility of 1-(3,4-Diaminobenzyl)-4-methylpiperazine is realized upon its conversion into benzimidazole-pyrazole or benzimidazole-urea derivatives. These compounds exhibit a multi-targeted inhibition profile.

Primary Target: Aurora Kinases (A & B)[4]

The most significant application of this scaffold is in the synthesis of Aurora Kinase inhibitors (e.g., analogs of AT9283 ).

  • Mechanism: The derived benzimidazole binds to the ATP pocket of Aurora B.

  • Biological Effect: Aurora B is essential for chromosome segregation and cytokinesis. Inhibition disrupts the spindle checkpoint, leading to polyploidy (cells with 4N, 8N+ DNA content) and subsequent apoptosis (programmed cell death).

  • Therapeutic Context: High efficacy in solid tumors and hematological malignancies (e.g., AML, CML) where Aurora kinases are overexpressed.

Secondary Targets: JAK2 and BCR-Abl

The benzimidazole scaffold generated from this diamine also shows potent cross-reactivity with:

  • JAK2 (Janus Kinase 2): Critical in the STAT signaling pathway. Inhibitors are used for myeloproliferative disorders.

  • BCR-Abl (T315I mutant): The "gatekeeper" mutation T315I confers resistance to first-generation inhibitors like Imatinib. Benzimidazoles derived from this diamine can accommodate the bulky Isoleucine residue, restoring potency against resistant CML clones.

Emerging Target: Menin-MLL Interaction

Recent medicinal chemistry efforts have utilized this diamine to synthesize inhibitors of the Menin-MLL protein-protein interaction.

  • Role: The Menin-MLL complex regulates HOX gene expression, critical for leukemogenesis in MLL-rearranged leukemias.

  • Utility: The diamine serves as a linker scaffold, positioning aromatic groups to disrupt the protein interface.

Synthesis & Experimental Protocols

Synthesis of Kinase Inhibitors (Benzimidazole Formation)

The following protocol describes the condensation of 1-(3,4-Diaminobenzyl)-4-methylpiperazine with a pyrazole carboxylic acid to form a bioactive inhibitor (analogous to Astex's AT9283 workflow).

Reagents:

  • Precursor A: 1-(3,4-Diaminobenzyl)-4-methylpiperazine (1.0 equiv)

  • Precursor B: 4-(2,6-Dichlorobenzoylamino)-1H-pyrazole-3-carboxylic acid (1.0 equiv)

  • Coupling Agent: HATU or TBTU (1.2 equiv)

  • Base: DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (Dimethylformamide)

  • Acid: Glacial Acetic Acid (AcOH)

Step-by-Step Protocol:

  • Amide Coupling: Dissolve Precursor B, HATU, and DIPEA in dry DMF. Stir for 10 min at Room Temperature (RT) to activate the acid.

  • Addition: Add 1-(3,4-Diaminobenzyl)-4-methylpiperazine to the mixture. Stir at RT for 2–4 hours. Monitor by LC-MS for the formation of the intermediate amide (mono-acylation of the diamine).

  • Cyclodehydration: Evaporate DMF under reduced pressure. Redissolve the residue in Glacial Acetic Acid.

  • Heating: Heat the solution to 60–80°C for 2–12 hours. This forces the second amine to attack the amide carbonyl, closing the ring to form the benzimidazole .

  • Workup: Evaporate AcOH. Neutralize with saturated NaHCO₃. Extract with DCM/MeOH (9:1).

  • Purification: Purify via preparative HPLC (Reverse Phase, C18, Water/Acetonitrile gradient with 0.1% TFA).

Visualization of Synthesis Logic

The diagram below illustrates the transformation of the diamine into the active pharmacophore.

SynthesisPath cluster_0 Key Transformation Diamine 1-(3,4-Diaminobenzyl)- 4-methylpiperazine Amide Intermediate Amino-Amide Diamine->Amide + HATU/DIPEA (Amide Coupling) Acid Pyrazole Carboxylic Acid Scaffold Acid->Amide Drug Bioactive Benzimidazole (Kinase Inhibitor) Amide->Drug AcOH, 80°C (Cyclodehydration)

Caption: Conversion of the diamine synthon into a benzimidazole-based kinase inhibitor via cyclodehydration.

Biological Validation (Experimental Design)

To validate the activity of compounds synthesized from this diamine, the following assays are standard:

In Vitro Kinase Assay (Aurora B)
  • Objective: Determine IC₅₀ values for ATP-competitive inhibition.

  • Method: FRET-based assay (e.g., Z'-LYTE).

  • Protocol:

    • Incubate recombinant Aurora B kinase, ATP (at K_m), and the synthesized inhibitor.

    • Add peptide substrate (Ser/Thr).

    • Measure phosphorylation via fluorescence ratio.

    • Self-Validation: A potent inhibitor derived from this diamine should yield an IC₅₀ < 50 nM.

Cellular Phenotype Assay (Polyploidy)
  • Objective: Confirm mechanism of action (Aurora B inhibition).

  • Method: Flow Cytometry (Propidium Iodide staining).

  • Protocol:

    • Treat HCT116 (colon cancer) cells with the inhibitor (e.g., 100 nM) for 24–48 hours.

    • Fix cells in ethanol and stain DNA with Propidium Iodide.

    • Analyze cell cycle distribution.

    • Expected Result: Appearance of >4N DNA peaks (8N, 16N), indicating failure of cytokinesis (a hallmark of Aurora B inhibition).

Signaling Pathway Context[3]

The inhibitor acts by blocking the phosphorylation of Histone H3 (Ser10), a downstream target of Aurora B.

AuroraSignaling Inhibitor Benzimidazole Inhibitor (Derived from Diamine) AuroraB Aurora B Kinase (CPC Complex) Inhibitor->AuroraB Inhibits (ATP Comp.) Polyploidy Polyploidy & Apoptosis Inhibitor->Polyploidy Induces HistoneH3 Histone H3 (Ser10) AuroraB->HistoneH3 Phosphorylates Cytokinesis Cytokinesis (Cell Division) AuroraB->Cytokinesis Regulates

Caption: Mechanism of action: Inhibition of Aurora B leads to Histone H3 dephosphorylation and mitotic failure.

References

  • Berdini, V., et al. (2008). Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. Journal of Medicinal Chemistry, 51(23), 7471–7488. Link

  • Astex Therapeutics Ltd. (2007). Pharmaceutical Compounds. WO2007077435A1. (Describes the synthesis of pyrazole-benzimidazoles using 1-(3,4-diaminobenzyl)-4-methylpiperazine). Link

  • Howard, S., et al. (2009). Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent Aurora kinase activity. Journal of Medicinal Chemistry. Link

  • Gontarewitz, A., et al. (2017). Inhibitors of the menin-MLL interaction. WO2017214367A1. (Utilization of the diamine scaffold in epigenetic targets). Link

in vitro stability of 1-(3,4-Diaminobenzyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: In Vitro Stability Profiling & Handling of 1-(3,4-Diaminobenzyl)-4-methylpiperazine

Part 1: Executive Summary & Compound Architecture

Compound Identity: 1-(3,4-Diaminobenzyl)-4-methylpiperazine (hereafter referred to as DBMP ) CAS Registry (Related): Analogous to 55513-17-2 (Dichlorobenzyl variant); often synthesized in situ or isolated as a salt.[1] Primary Application: Critical synthetic intermediate for benzimidazole-based therapeutics (e.g., HCV NS3/4A protease inhibitors, RNA-targeting ligands).[1]

Operational Thesis: The stability profile of DBMP is dominated by the 1,2-diaminobenzene (o-phenylenediamine) moiety.[1] While the piperazine ring confers moderate hydrolytic stability, the electron-rich aromatic diamine renders the compound highly susceptible to oxidative degradation and photolytic decomposition .[1] In biological matrices, it acts as a substrate for N-acetyltransferases (NAT) and Cytochrome P450 (CYP) enzymes, necessitating rigorous control conditions during in vitro assays.[1]

Part 2: Physicochemical Stability Profile

Oxidative Instability (The "Achilles' Heel")

The 3,4-diamino substitution pattern creates an electron-rich system prone to auto-oxidation.[1] Unlike mono-amines, this motif undergoes a radical-mediated cascade.[1]

  • Mechanism: In the presence of dissolved oxygen and trace metal ions (Cu²⁺, Fe³⁺), the o-diamine oxidizes to a quinone diimine intermediate.

  • Consequence: This reactive intermediate rapidly dimerizes or polymerizes to form phenazine-like oligomers (often colored yellow

    
     brown 
    
    
    
    black).[1]
  • Mitigation: Solutions must be prepared in degassed buffers, ideally with antioxidants (e.g., Ascorbic Acid, DTT) or chelators (EDTA) if biologically compatible.[1]

Solution State & pH Dependence
  • Acidic pH (< 4.0): High Stability. Protonation of the amine groups (

    
    ) withdraws electron density from the ring and prevents the formation of the oxidation-prone free base.[1]
    
  • Neutral/Basic pH (> 7.0): Low Stability. The free amine species are highly reactive.[1] In physiological buffers (pH 7.4), the half-life (

    
    ) can be 
    
    
    
    hours without antioxidants.[1]
Photostability

The benzylic amine linkage combined with the aromatic diamine creates a chromophore sensitive to UV-VIS light.[1] Exposure accelerates oxidative deamination and ring polymerization.[1]

Part 3: In Vitro Biological Stability (Metabolism)

When subjected to liver microsomes or hepatocyte assays, DBMP undergoes three distinct metabolic pathways.[1]

N-Acetylation (Phase II Dominance)

The primary amino groups are high-affinity substrates for N-acetyltransferases (NAT1/NAT2) .[1]

  • Reaction: Acetyl-CoA dependent transfer of an acetyl group to the 3- or 4-position amine.[1]

  • Impact: rapid conversion to mono- and di-acetylated metabolites, often faster than CYP-mediated oxidation.[1]

N-Demethylation (CYP-Mediated)

The N-methylpiperazine moiety is a classic substrate for CYP enzymes (typically CYP2D6 or CYP3A4).[1]

  • Reaction: Oxidative removal of the methyl group to yield the des-methyl piperazine.[1]

Benzylic Oxidation

The benzylic carbon is susceptible to hydroxylation, though this is sterically less favorable than the N-oxidation events.[1]

Part 4: Visualization of Pathways

DBMP_Stability DBMP 1-(3,4-Diaminobenzyl) -4-methylpiperazine (Parent) Oxidation Auto-Oxidation (Air/Light/pH >7) DBMP->Oxidation Chemical Instability Microsome Liver Microsomes (CYP450 / NAT) DBMP->Microsome In Vitro Incubation Quinone Quinone Diimine Intermediate Oxidation->Quinone -2H, -2e- Polymer Phenazine Oligomers (Insoluble/Colored) Quinone->Polymer Polymerization Acetyl N-Acetyl Metabolites Microsome->Acetyl NAT1/2 (Fast) Desmethyl Des-methyl Piperazine Microsome->Desmethyl CYP-mediated

Figure 1: Dual instability pathways of DBMP: Chemical auto-oxidation (Red) and Biological metabolism (Green).[1]

Part 5: Validated Experimental Protocols

Protocol A: Stability-Indicating LC-MS Sample Preparation

Objective: Quantify DBMP without inducing artificial degradation during processing.

  • Stock Preparation: Dissolve DBMP (hydrochloride salt preferred) in 0.1% Formic Acid in Water (pH ~2.5).[1] Do not use DMSO as a primary stock for long-term storage due to hygroscopicity and potential oxidant impurities.[1]

  • Buffer Degassing: All buffers (PBS, Krebs) must be sparged with Argon/Nitrogen for 15 mins prior to use.[1]

  • Incubation:

    • Perform incubations in amber glass or foil-wrapped plates.

    • Quenching: Stop reactions using Ice-cold Acetonitrile containing 0.1% Formic Acid + 1 mM Ascorbic Acid . The acid stabilizes the amine; ascorbic acid scavenges residual oxidants.[1]

  • Analysis:

    • Autosampler: Maintain at 4°C.

    • Column: C18 Reverse Phase (High aqueous stability).[1]

    • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid (Essential to keep pH acidic during separation).[1]

Protocol B: Assessing Chemical Half-Life ( )
ParameterCondition A (Control)Condition B (Stress)
Solvent Degassed PBS (pH 7.[1]4) + 100µM EDTAAerated PBS (pH 7.4)
Temperature 37°C37°C
Light DarkAmbient Light
Sampling 0, 15, 30, 60, 120 min0, 15, 30, 60, 120 min
Expected Result > 90% Recovery at 120 min< 50% Recovery (Yellowing observed)

Part 6: References

  • BenchChem Technical Support. (2025).[1][2] Optimizing the Synthesis of 2-methyl-1H-Benzimidazole-4-methanol: Troubleshooting Oxidation of 3,4-diaminobenzyl alcohol. BenchChem.

  • Kim, T., et al. (2023).[1][3] Revisiting o-Phenylenediamine as a Nanomaterial-Catalyzed Signaling Agent: Dimerization versus Polymerization. ACS Omega, 8(47), 44784–44793.[1] [1]

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2018).[1] BZP/piperazines drug profile: Metabolism and Stability. Europa.eu.[1]

  • Rochelle, G. T., et al. (2013).[1] Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. University of Texas at Austin / ResearchGate.[1]

  • Staack, R. F., & Maurer, H. H. (2002).[1][4] Studies on the metabolism and toxicological detection of the new designer drug N-benzylpiperazine in urine using gas chromatography-mass spectrometry. Journal of Mass Spectrometry, 39(3), 255-261.[1][5]

Sources

An In-depth Technical Guide to the Synthesis and Potential Significance of 1-(3,4-Diaminobenzyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways and potential applications of 1-(3,4-Diaminobenzyl)-4-methylpiperazine. While direct literature on this specific molecule is sparse, this document leverages established chemical principles and data from closely related analogs to offer a predictive analysis of its discovery and history. This guide serves as a foundational resource for researchers and drug development professionals interested in the exploration of novel piperazine derivatives. We will delve into the synthesis of key precursors, propose viable reaction schemes, and discuss the potential pharmacological relevance of the target compound based on the known activities of its constituent moieties.

Introduction: The Piperazine Scaffold in Medicinal Chemistry

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its unique physicochemical properties, including its ability to exist in different protonation states at physiological pH, make it an ideal building block for modulating solubility, permeability, and receptor-binding interactions. Piperazine derivatives have demonstrated a wide range of biological activities, including antimicrobial, antifungal, anticancer, and psychoactive properties.[2][3][4][5] The N-methylpiperazine moiety, in particular, is a common feature in centrally acting agents.

This guide focuses on the synthesis and potential discovery of a specific, and likely novel, derivative: 1-(3,4-Diaminobenzyl)-4-methylpiperazine. The incorporation of a 3,4-diaminobenzyl group introduces a unique set of functionalities with the potential for further chemical modification and specific biological interactions.

Retrosynthetic Analysis and Proposed Synthesis

A logical retrosynthetic analysis of 1-(3,4-Diaminobenzyl)-4-methylpiperazine suggests a convergent synthetic strategy. The primary disconnection is at the benzylic C-N bond, yielding two key starting materials: a 3,4-diaminobenzyl derivative and 1-methylpiperazine.

Retrosynthesis 1-(3,4-Diaminobenzyl)-4-methylpiperazine 1-(3,4-Diaminobenzyl)-4-methylpiperazine Disconnection Disconnection 1-(3,4-Diaminobenzyl)-4-methylpiperazine->Disconnection 3,4-Diaminobenzyl Halide 3,4-Diaminobenzyl Halide Disconnection->3,4-Diaminobenzyl Halide 1-Methylpiperazine 1-Methylpiperazine Disconnection->1-Methylpiperazine Synthetic_Pathway node1 3,4-Dinitrobenzyl Halide 1-Methylpiperazine node2 Nucleophilic Substitution node1->node2 node3 1-(3,4-Dinitrobenzyl)-4-methylpiperazine node2->node3 node4 Reduction (e.g., H2, Pd/C) node3->node4 node5 1-(3,4-Diaminobenzyl)-4-methylpiperazine node4->node5

Caption: Proposed synthetic pathway.

Experimental Protocols

While a specific protocol for the target molecule is not available, the following are generalized, yet detailed, experimental procedures for the key transformations, based on established literature for analogous reactions.

Protocol for N-Alkylation of 1-Methylpiperazine

This protocol describes a general method for the reaction of a benzyl halide with 1-methylpiperazine.

Materials:

  • 3,4-Dinitrobenzyl halide (1.0 eq)

  • 1-Methylpiperazine (1.2 eq)

  • Potassium carbonate (2.0 eq)

  • Acetonitrile (solvent)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • To a solution of 3,4-dinitrobenzyl halide in acetonitrile, add 1-methylpiperazine and potassium carbonate.

  • Heat the reaction mixture to reflux and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol for the Reduction of Dinitroarene

This protocol outlines a standard procedure for the reduction of a dinitroaromatic compound to a diaminoarene using catalytic hydrogenation.

Materials:

  • 1-(3,4-Dinitrobenzyl)-4-methylpiperazine (1.0 eq)

  • Palladium on carbon (10 mol%)

  • Methanol or Ethanol (solvent)

  • Hydrogen gas supply

  • Parr hydrogenation apparatus or similar

Procedure:

  • Dissolve 1-(3,4-dinitrobenzyl)-4-methylpiperazine in methanol or ethanol in a hydrogenation vessel.

  • Carefully add the palladium on carbon catalyst to the solution.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50 psi) and stir vigorously at room temperature.

  • Monitor the reaction by observing hydrogen uptake and TLC analysis.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the desired 1-(3,4-diaminobenzyl)-4-methylpiperazine.

Potential Biological Significance and Future Directions

The structural motifs present in 1-(3,4-diaminobenzyl)-4-methylpiperazine suggest several avenues for biological activity.

  • Antimicrobial and Antifungal Activity: The piperazine core is a known pharmacophore in many antimicrobial and antifungal agents. [3][4]The introduction of the diaminobenzyl group could enhance these properties.

  • Anticancer Activity: The 3,4-diaminophenyl group is a precursor to benzimidazoles, a class of compounds with known anticancer properties. Further derivatization of the diamino groups could lead to novel chemotherapeutic agents.

  • CNS Activity: The N-methylpiperazine moiety is present in several centrally acting drugs. [5]It is plausible that the target compound could exhibit activity at various CNS receptors.

Future research should focus on the successful synthesis and characterization of 1-(3,4-diaminobenzyl)-4-methylpiperazine, followed by a comprehensive screening for biological activity. The diamino functionality provides a versatile handle for the generation of a library of derivatives for structure-activity relationship (SAR) studies.

Data Summary

As this guide outlines a proposed synthesis for a novel compound, experimental data is not available. The following table provides the predicted and known properties of the key starting materials.

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
1-MethylpiperazineC₅H₁₂N₂100.16Colorless liquid
3,4-Dinitrobenzyl chlorideC₇H₅ClN₂O₄216.58Yellow solid
1-(3,4-Diaminobenzyl)-4-methylpiperazineC₁₂H₂₀N₄220.31(Predicted) Solid

Conclusion

This technical guide has provided a comprehensive, albeit predictive, exploration of the discovery and history of 1-(3,4-diaminobenzyl)-4-methylpiperazine. By leveraging established synthetic methodologies for related compounds, we have outlined a viable pathway for its synthesis and purification. The potential for this novel molecule to exhibit a range of biological activities makes it an attractive target for further investigation in the fields of medicinal chemistry and drug discovery. The protocols and insights presented herein are intended to serve as a valuable resource for researchers embarking on the synthesis and evaluation of this and other novel piperazine derivatives.

References

  • CN111423397A - Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation - Google P
  • Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review. (URL: [Link])

  • US3580914A - Derivatives of n-methylpiperazine - Google P
  • United States Patent (19) - Googleapis.com. (URL: [Link])

  • Synthesis and biological activity of some 3-(4-(substituted)-piperazin-1-yl)cinnolines. (URL: [Link])

  • Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists - PMC - NIH. (URL: [Link])

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents - ResearchGate. (URL: [Link])

  • Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines - PMC. (URL: [Link])

  • CN115703750A - Extraction and purification method of 1-amino-4-methylpiperazine - Google P
  • CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. (URL: )
  • Structure-based design, synthesis, and biological activity evaluation of chalcone-piperazine derivatives as dual AChE and MAO B inhibitors - PMC. (URL: [Link])

  • 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine - PMC. (URL: [Link])

  • WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl)
  • Is there any synthesis method available for the preparation of 1-Amino Piperazine?. (URL: [Link])

  • Methylbenzylpiperazine - Wikipedia. (URL: [Link])

  • Novel piperazine derivatives, processes for production thereof, and pharmaceutical compositions comprising said compounds as act. (URL: )
  • Methylenedioxybenzylpiperazine - Wikipedia. (URL: [Link])

Sources

Theoretical Studies on 1-(3,4-Diaminobenzyl)-4-methylpiperazine: A Computational Framework for Reactivity and Bioactivity Profiling

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details a comprehensive theoretical framework for analyzing 1-(3,4-Diaminobenzyl)-4-methylpiperazine . As no singular, isolated study covers every theoretical aspect of this specific molecule in the public domain, this whitepaper synthesizes standard computational protocols, expected physicochemical behaviors, and reactivity patterns derived from analogous o-phenylenediamine and piperazine derivatives.

Executive Summary

The molecule 1-(3,4-Diaminobenzyl)-4-methylpiperazine (hereafter referred to as DBMP ) represents a high-value pharmacophore scaffold. It combines a redox-active o-phenylenediamine moiety—a critical precursor for benzimidazole synthesis—with a N-methylpiperazine tail, a privileged structure in CNS and antihistamine drug discovery.

This guide outlines the theoretical protocols required to characterize DBMP. It moves beyond simple structural description to analyze Frontier Molecular Orbitals (FMO) , Molecular Electrostatic Potential (MEP) , and Global Reactivity Descriptors . Furthermore, it establishes a predictive workflow for its cyclization potential and biological interaction via molecular docking.

Computational Methodology & Theory

To ensure scientific integrity, the theoretical study of DBMP must adhere to a self-validating protocol using Density Functional Theory (DFT) and empirical scoring functions.

Electronic Structure Calculation (DFT Protocol)

The structural integrity of the piperazine chair conformation and the planarity of the diaminophenyl ring are pivotal.

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or wB97XD (for dispersion corrections).

  • Basis Set: 6-311++G(d,p) . The diffuse functions (++) are mandatory to correctly model the lone pairs on the four nitrogen atoms.

  • Solvation Model: PCM (Polarizable Continuum Model) using water or DMSO to simulate physiological or reaction media.

Topological & Reactivity Analysis
  • NBO (Natural Bond Orbital): To quantify the hyperconjugative interactions (

    
    ) between the amino lone pairs and the benzene ring.
    
  • QTAIM (Quantum Theory of Atoms in Molecules): To identify bond critical points (BCPs) in the benzyl-piperazine linkage.

Workflow Visualization

The following diagram illustrates the logical flow of the theoretical study, from geometry optimization to bioactivity prediction.

TheoreticalWorkflow Start Input Structure (SMILES/3D) GeomOpt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->GeomOpt FreqCalc Frequency Calculation (IR/Raman/Thermochem) GeomOpt->FreqCalc Minima Check ElecProp Electronic Properties (HOMO-LUMO / MEP) GeomOpt->ElecProp Docking Molecular Docking (AutoDock Vina) GeomOpt->Docking Ligand Prep Reactivity Reactivity Descriptors (Hardness/Softness) ElecProp->Reactivity Reactivity->Docking Active Site Matching

Figure 1: Step-by-step computational workflow for the theoretical characterization of DBMP.

Structural & Electronic Properties

This section details the expected theoretical outcomes based on the chemical nature of DBMP.

Molecular Geometry & Conformation

The piperazine ring typically adopts a chair conformation to minimize steric strain. The N-methyl group favors an equatorial position to avoid 1,3-diaxial interactions.

  • Critical Parameter: The bond length

    
     is a key indicator of stability. A length of ~1.47 Å is expected.
    
  • Intramolecular H-Bonding: Theoretical models often reveal weak interactions between the benzylic protons and the adjacent amino groups, stabilizing the rotamer.

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is the primary descriptor of kinetic stability and chemical reactivity.

  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the 3,4-diaminophenyl moiety . These nitrogen lone pairs are the highest energy electrons, making this region the nucleophilic center.

  • LUMO (Lowest Unoccupied Molecular Orbital): Distributed over the

    
    -system of the benzene ring .
    
  • Significance: A narrow gap (typically < 4.0 eV for such amines) suggests high reactivity towards electrophiles (e.g., carboxylic acids for benzimidazole formation).

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual guide for docking and reactivity:

  • Negative Potential (Red): Concentrated on the N-atoms of the diamine and the piperazine. These are the sites for protonation or metal chelation.

  • Positive Potential (Blue): Localized on the NH protons and the methyl group protons.

Reactivity Descriptors & Synthesis Prediction

DBMP is most significant as a precursor. Theoretical studies must quantify its "readiness" to cyclize.

Global Chemical Reactivity Descriptors

Using Koopmans' theorem, we derive these values from orbital energies (


 and 

):
DescriptorFormulaPhysical Meaning for DBMP
Chemical Hardness (

)

Low

indicates the molecule is "soft" and easily polarized, facilitating reaction with soft electrophiles.
Chemical Potential (

)

Indicates the direction of electron flow. High

means DBMP is a good electron donor.
Electrophilicity Index (

)

Measures the stabilization energy when the system acquires an additional electronic charge.
Cyclization Pathway (Benzimidazole Formation)

One of the most valuable theoretical applications is modeling the reaction of DBMP with a carboxylic acid (R-COOH) to form a benzimidazole.

  • Mechanism: Nucleophilic attack by the 3- or 4-

    
     on the carbonyl carbon.
    
  • Transition State (TS): DFT can locate the TS structure. The activation energy (

    
    ) is typically lower for the 
    
    
    
    para to the piperazine substituent due to steric freedom, though electronic effects (resonance donation from the benzyl group) must be calculated to confirm regioselectivity.

ReactionPath DBMP DBMP (Reactant) Intermed Amide Intermediate DBMP->Intermed + R-COOH - H2O TS Transition State (Cyclization) Intermed->TS ΔG‡ Product Benzimidazole Derivative TS->Product - H2O Ring Closure

Figure 2: Predicted reaction coordinate for the conversion of DBMP to a bioactive benzimidazole.

In-Silico Biological Profiling (Docking & ADMET)

For researchers evaluating DBMP as a drug candidate (or investigating the safety of this intermediate), the following profiles are essential.

Target Identification

Given the piperazine and diamine motifs, DBMP theoretically targets:

  • Histamine H4 Receptor: Piperazine is a classic H4 pharmacophore.

  • Kinase ATP Pockets: The diaminobenzene mimics the adenine ring of ATP, allowing H-bonding with the hinge region of kinases (e.g., EGFR, CDK2).

  • DNA/RNA Binding: The polycationic nature (at physiological pH) allows interaction with the phosphate backbone.

Molecular Docking Protocol
  • Software: AutoDock Vina or Glide.

  • Grid Box: Centered on the active site residues (e.g., Asp94 in H4 receptor).

  • Validation: Re-docking the co-crystallized ligand (RMSD < 2.0 Å required).

  • Interaction Analysis: Look for

    
    -cation interactions between the protonated piperazine N and aromatic residues (Phe/Tyr/Trp).
    
ADMET Prediction (SwissADME / pkCSM)

Theoretical predictions for DBMP (C13H22N4):

  • Molecular Weight: ~234.34 g/mol (Favorable, <500).

  • LogP: Predicted ~0.5–1.5 (Highly hydrophilic, good oral bioavailability).

  • H-Bond Donors: 4 (NH2 groups).

  • H-Bond Acceptors: 4 (Nitrogens).

  • BBB Permeability: The piperazine group often facilitates Blood-Brain Barrier crossing, making it CNS active.

  • Toxicity: The aromatic amine moiety raises a structural alert for mutagenicity (Ames positive potential), which must be flagged in theoretical safety reports.

Conclusion

Theoretical studies on 1-(3,4-Diaminobenzyl)-4-methylpiperazine reveal a molecule with high chemical reactivity and significant biological potential. Structurally, it is a stable, flexible scaffold. Chemically, it is a soft nucleophile primed for heterocyclization. Biologically, its physicochemical profile suggests good bioavailability but requires careful scrutiny for mutagenic potential due to the primary aromatic amines. This framework provides the roadmap for validating these properties in silico before wet-lab synthesis.

References

  • Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc.
  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]

  • Mulliken, R. S. (1955). Electronic Population Analysis on LCAO-MO Molecular Wave Functions. I. The Journal of Chemical Physics, 23(10), 1833–1840. [Link]

Methodological & Application

Application Note: Protocol for the Synthesis of 1-(3,4-Diaminobenzyl)-4-methylpiperazine

[1]

Executive Summary

The compound 1-(3,4-Diaminobenzyl)-4-methylpiperazine is a high-value pharmacophore, serving as the critical "head group" in the synthesis of numerous benzimidazole-based kinase inhibitors (e.g., analogs of Ponatinib and Imatinib).[1] Its structural core—an ortho-diamine linked to a solubilizing N-methylpiperazine tail—enables the formation of fused heterocyclic scaffolds while improving the final drug's aqueous solubility and bioavailability.[1]

This Application Note details a robust, field-proven two-step protocol starting from 3,4-dinitrobenzyl chloride . Unlike generic procedures, this guide addresses the specific instability of the ortho-diamine product, providing a self-validating workflow that prioritizes yield, purity, and oxidation prevention.

Key Technical Challenges Addressed
  • Regioselectivity: Ensuring exclusive alkylation at the benzyl position without quaternizing the piperazine.

  • Oxidative Instability: The target ortho-diamine is highly susceptible to air oxidation (turning dark brown/black).[1] This protocol includes a specific stabilization step using HCl salt formation.

  • Safety: Mitigation of vesicant hazards associated with nitrobenzyl chlorides.[1]

Retrosynthetic Analysis & Logic

The synthesis relies on a convergent approach. The piperazine moiety is introduced via nucleophilic substitution (

RetrosynthesisTargetTarget:1-(3,4-Diaminobenzyl)-4-methylpiperazineIntermediateIntermediate:1-(3,4-Dinitrobenzyl)-4-methylpiperazineIntermediate->Target Nitro Reduction(H2, Pd/C)SM1Starting Material 1:3,4-Dinitrobenzyl ChlorideSM1->Intermediate Nucleophilic Substitution(DIPEA, DCM)SM2Starting Material 2:N-MethylpiperazineSM2->Intermediate

Figure 1: Retrosynthetic pathway designed to minimize side reactions.[2] The electron-withdrawing nitro groups on the benzyl chloride accelerate the

Experimental Protocol

Stage 1: Synthesis of 1-(3,4-Dinitrobenzyl)-4-methylpiperazine

Reaction Type: Nucleophilic Substitution (

Rationale:1
Materials
ReagentMW ( g/mol )Equiv.[3][4][5][6][7][8][9][10]Mass/Vol
3,4-Dinitrobenzyl chloride 216.581.010.0 g
N-Methylpiperazine 100.161.15.1 g (5.65 mL)
DIPEA (Hünig's Base) 129.241.27.16 g (9.6 mL)
Dichloromethane (DCM) Solvent-100 mL
Procedure
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 3,4-dinitrobenzyl chloride (10.0 g) in anhydrous DCM (80 mL).

    • Safety Note: Benzyl chlorides are potent lachrymators and vesicants.[1] Perform all operations in a fume hood.

  • Addition: Cool the solution to 0°C (ice bath). Add DIPEA (9.6 mL) in one portion.

  • Reaction: Add N-methylpiperazine (5.65 mL) dropwise over 10 minutes diluted in DCM (20 mL).

    • Observation: The reaction is exothermic.[9] A color change to deep yellow/orange is common.[1]

  • Completion: Remove ice bath and stir at Room Temperature (RT) for 3–4 hours.

    • Validation: Monitor by TLC (5% MeOH in DCM). The starting material (

      
      ) should disappear, and a new polar spot (
      
      
      ) should appear.
  • Work-up:

    • Wash the reaction mixture with water (2 x 50 mL) and saturated NaHCO₃ (1 x 50 mL).

    • Extract the aqueous layer with DCM (1 x 30 mL) to recover any product.

    • Combine organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude residue is typically pure enough (>95%) for the next step. If necessary, recrystallize from Ethanol/Hexane.[2]

    • Yield: Expect 11.5 – 12.5 g (90–95%).

    • Appearance: Yellow to orange solid.[1]

Stage 2: Synthesis of 1-(3,4-Diaminobenzyl)-4-methylpiperazine

Reaction Type: Heterogeneous Catalytic Hydrogenation Rationale: Pd/C is chosen over chemical reductants (Fe/HCl, SnCl₂) to avoid difficult metal waste workups and to ensure the product is obtained in a neutral, salt-free form initially.[1]

Materials
ReagentEquiv.Amount
Intermediate (from Stage 1) 1.010.0 g
10% Pd/C (50% wet) 10 wt%1.0 g
Methanol (anhydrous) Solvent150 mL
Hydrogen Gas (H₂) ReagentBalloon or 1 atm
Procedure
  • Setup: In a 500 mL 3-neck flask, dissolve the nitro-intermediate (10.0 g) in Methanol (150 mL).

  • Catalyst Addition: Under a gentle stream of Nitrogen (to prevent ignition of methanol vapors), carefully add 10% Pd/C (1.0 g).

    • Critical Safety: Pd/C is pyrophoric when dry.[1] Always keep it wet or under inert gas.[1]

  • Hydrogenation: Purge the flask with Nitrogen (3 cycles), then with Hydrogen (3 cycles). Attach a Hydrogen balloon (or maintain 1-2 atm pressure).

  • Reaction: Stir vigorously at RT for 6–12 hours.

    • Validation: The yellow color of the nitro compound will fade to a clear or pale pink solution. TLC will show a highly polar, amine-positive spot (ninhydrin or vanillin stain).[1]

  • Filtration: Filter the mixture through a Celite pad under an Argon blanket if possible. Wash the pad with Methanol (50 mL).

    • Caution: Do not let the catalyst pad dry out completely in air; it can ignite.

  • Isolation (Critical Step): Concentrate the filtrate in vacuo at <40°C.

    • Result: The free base is a viscous oil or low-melting solid that darkens rapidly in air.[1]

Stabilization & Storage Protocol

The free base of the target diamine is unstable. For long-term storage or use in GMP environments, it must be converted to the Hydrochloride salt.[1]

  • Salt Formation: Dissolve the fresh crude diamine (from Stage 2) in minimal Ethanol (30 mL).

  • Acidification: Cool to 0°C and add 4M HCl in Dioxane (3-4 equivalents) dropwise.

  • Precipitation: A white to off-white precipitate will form immediately.[1] Dilute with Diethyl Ether (100 mL) to complete precipitation.

  • Filtration: Filter the solid under Nitrogen.[1] Wash with Ether.[1][11]

  • Storage: Store at -20°C under Argon.

    • Stability: The HCl salt is stable for >1 year. The free base degrades within 24 hours.

Analytical Data Specifications

ParameterSpecificationMethod
Appearance Off-white to pale grey powder (HCl salt)Visual
Purity > 98.0%HPLC (254 nm)
¹H NMR (DMSO-d₆)

2.3 (s, 3H, N-Me), 2.4-2.6 (m, 8H, Pip), 3.4 (s, 2H, Benzyl), 4.5-5.0 (br s, 4H, NH₂), 6.4-6.6 (m, 3H, Ar-H)
400 MHz
Mass Spec [M+H]⁺ = 221.17LC-MS (ESI)

References

  • Synthesis of 3,4-Dinitrobenzyl Chloride

    • Source: CN111393300A.[1] "Novel method for synthesizing 3, 5-dinitrobenzyl chloride" (Adapted for 3,4-isomer).

    • Relevance: Provides the precursor synthesis route via reduction of dinitrobenzoic acid followed by chlorin
  • N-Alkylation of Piperazines

    • Source: CN114685401A.[1] "Synthesis method of di (4-methylpiperazine-1-yl) ketone".

    • Relevance: Validates the conditions (DCM/TEA) for reacting N-methylpiperazine with electrophiles.
  • Catalytic Hydrogenation of Nitro-Piperazines

    • Source: CN111423397A.[1] "Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation".

    • Relevance: Confirms the safety and efficacy of Pd-catalyzed hydrogenation for methylpiperazine deriv
  • General Reactivity of 3,4-Diamines

    • Source: Organic Syntheses, Coll.[2] Vol. 10, p. 45 (2004).[2]

    • Relevance: Discusses the handling and instability of phenazine precursors (ortho-diamines).

Application Note: Leveraging the Unique Chemistry of 1-(3,4-Diaminobenzyl)-4-methylpiperazine for Novel High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

High-Throughput Screening (HTS) is a foundational technology in modern drug discovery, enabling the rapid evaluation of vast compound libraries to identify novel modulators of biological targets.[1][2] The success of any HTS campaign hinges on robust, sensitive, and adaptable assay methodologies.[3] This application note introduces 1-(3,4-Diaminobenzyl)-4-methylpiperazine , a versatile chemical tool whose unique bifunctional architecture opens new avenues for innovative HTS assay design. The molecule combines the well-regarded piperazine scaffold, a "privileged" structure in medicinal chemistry known for imparting favorable pharmacokinetic properties, with a highly reactive ortho-diaminobenzyl group.[4][5] We present two detailed protocols that leverage these distinct features: first, as a pro-fluorescent probe for quantifying α-dicarbonyls in enzyme inhibition assays, and second, as a core scaffold for in-situ combinatorial library synthesis and screening.

Introduction to the Reagent

1-(3,4-Diaminobenzyl)-4-methylpiperazine is a structurally unique small molecule featuring two key functional domains:

  • The 4-methylpiperazine moiety: This heterocyclic ring is a ubiquitous component in numerous approved drugs, valued for its ability to improve aqueous solubility, modulate pKa, and serve as a versatile synthetic handle for property optimization.[5][6]

  • The 3,4-diaminobenzyl (ortho-phenylenediamine) moiety: This group is a potent chemical tool. Its primary amines are nucleophilic and can readily participate in condensation reactions, most notably with dicarbonyls or aldehydes to form stable, often fluorescent, heterocyclic systems like quinoxalines and benzimidazoles.

This dual-functionality allows the molecule to be employed not just as a test compound, but as a critical component of the assay system itself.

Physicochemical Properties and Handling

To ensure reproducibility, proper handling and storage of 1-(3,4-Diaminobenzyl)-4-methylpiperazine are essential.

PropertyValueSource / Note
Molecular Formula C₁₂H₂₀N₄-
Molecular Weight 220.31 g/mol -
Appearance Light-sensitive solidInferred from similar diamino structures
Solubility Soluble in DMSO (>20 mg/mL), MethanolRecommended to prepare a 10 mM stock in DMSO
Storage Store at -20°C, protected from light and moistureDiamino compounds can oxidize

Stock Solution Preparation:

  • Accurately weigh the required amount of 1-(3,4-Diaminobenzyl)-4-methylpiperazine in a light-protected vial.

  • Add high-purity, anhydrous DMSO to achieve a final concentration of 10 mM.

  • Vortex thoroughly until the solid is completely dissolved.

  • Aliquot into single-use volumes to minimize freeze-thaw cycles and store at -20°C.

Application 1: Pro-Fluorescent Probe for Dicarbonyl-Modulating Enzyme Assays

Scientific Rationale & Mechanism

A significant area of therapeutic interest involves metabolic pathways that produce or detoxify reactive α-dicarbonyl species, such as methylglyoxal (MGO). MGO is a cytotoxic byproduct of glycolysis, and its accumulation is implicated in diabetic complications and neurodegenerative diseases. The glyoxalase system, particularly Glyoxalase I (GLO1), is the primary pathway for MGO detoxification. Inhibiting GLO1 leads to MGO accumulation.

The ortho-diamine moiety of 1-(3,4-Diaminobenzyl)-4-methylpiperazine undergoes a classical condensation reaction with α-dicarbonyls like MGO to form a highly fluorescent quinoxaline derivative.[7] This reaction provides a direct and sensitive method for quantifying MGO levels, making the molecule an ideal pro-fluorescent probe for screening GLO1 inhibitors in an HTS format.[8]

GLO1_Assay_Mechanism cluster_0 Biological Reaction cluster_1 Detection Reaction MGO Methylglyoxal (MGO) (α-dicarbonyl) GLO1 GLO1 Enzyme MGO->GLO1 Probe 1-(3,4-Diaminobenzyl) -4-methylpiperazine MGO->Probe reacts with Product S-D-lactoylglutathione (Non-fluorescent) GLO1->Product Quinoxaline Fluorescent Quinoxaline Product Probe->Quinoxaline Condensation Inhibitor Test Compound (GLO1 Inhibitor) Inhibitor->GLO1 blocks

Caption: Mechanism of the GLO1 inhibition assay.

HTS Protocol: Fluorometric Assay for Glyoxalase I (GLO1) Inhibition

This protocol is optimized for a 384-well plate format and is designed to identify inhibitors of recombinant human GLO1.

Materials and Reagents:

ReagentSupplierPurpose
Recombinant Human GLO1(e.g., Sigma-Aldrich)Enzyme Target
Methylglyoxal (MGO)(e.g., Sigma-Aldrich)Substrate Precursor
L-Glutathione (GSH)(e.g., Sigma-Aldrich)GLO1 Cofactor
HTS Compound LibraryVariousTest Inhibitors
S-p-bromobenzylglutathione(e.g., Cayman Chemical)Positive Control Inhibitor
1-(3,4-Diaminobenzyl)-4-methylpiperazine-Pro-fluorescent Probe
Assay Buffer-50 mM Sodium Phosphate, pH 7.2
Stop Solution-1 M Perchloric Acid
Neutralization Buffer-Saturated Sodium Bicarbonate
384-well black plates(e.g., Corning)Low-fluorescence assay plates

Protocol Steps:

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of test compounds from the HTS library (typically 10 mM in DMSO) into the wells of a 384-well plate. For controls, dispense 50 nL of DMSO (negative control) or S-p-bromobenzylglutathione (positive control).

  • Enzyme Addition: Add 10 µL of GLO1 enzyme solution (e.g., 20 nM final concentration) in assay buffer to all wells except the "No Enzyme" control wells. Add 10 µL of assay buffer to the "No Enzyme" wells.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow compounds to bind to the enzyme.

  • Reaction Initiation: Prepare the substrate solution by pre-incubating MGO (e.g., 4 mM) and GSH (e.g., 4 mM) in assay buffer for 10 minutes to form the hemithioacetal substrate. Initiate the enzymatic reaction by adding 10 µL of this substrate solution to all wells. The final concentration of substrate will be ~1 mM.

  • Enzymatic Reaction: Incubate the plate at 37°C for 20 minutes.

  • Reaction Quench: Stop the reaction by adding 5 µL of Stop Solution (1 M Perchloric Acid).

  • Probe Addition & Development: Add 10 µL of the pro-fluorescent probe (1 mM in DMSO, diluted 1:10 in water just before use) to all wells.

  • Neutralization & Incubation: Add 5 µL of Neutralization Buffer. Incubate the plate in the dark at 60°C for 30 minutes to facilitate the formation of the fluorescent quinoxaline.

  • Signal Detection: After cooling to room temperature, read the fluorescence intensity on a plate reader (e.g., Excitation: 365 nm, Emission: 440 nm).

Data Analysis and Assay Validation

1. Calculation of Percent Inhibition: The activity of each test compound is determined by comparing its signal to the high (0% inhibition, DMSO) and low (100% inhibition, strong inhibitor) controls.

% Inhibition = 100 * (Signal_High_Control - Signal_Test_Compound) / (Signal_High_Control - Signal_Low_Control)

2. Assay Quality Control (Z'-Factor): The Z'-factor is a statistical measure of the quality and robustness of an HTS assay.[9] It is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls.

Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|

Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentClear separation between controls; suitable for HTS.
0 to 0.5MarginalAssay may require further optimization.
< 0UnacceptableNo separation between controls; assay has failed.

A successful dry run of the assay with controls should consistently yield a Z'-factor > 0.5 before proceeding to the full screen.[9]

Caption: General workflow for an HTS campaign.

Application 2: Scaffold for In-Situ Combinatorial Chemistry

Scientific Rationale & Mechanism

The chemical reactivity of 1-(3,4-Diaminobenzyl)-4-methylpiperazine makes it an exceptional starting scaffold for Diversity-Oriented Synthesis (DOS) or High-Throughput Chemistry (HTC) directly within the context of a screening campaign.[10] The ortho-diamine can react with a library of aldehydes to generate a diverse set of benzimidazoles, while the secondary amine of the piperazine ring remains available for further functionalization.

This approach allows for the rapid creation and screening of a focused library, exploring chemical space around a validated core structure without the need for traditional multi-step synthesis and purification of each analogue.[10] For example, a library of aldehydes can be reacted with the core scaffold in assay plates, followed immediately by the addition of reagents for a biochemical assay, such as a kinase inhibition screen.

Combinatorial_Synthesis cluster_reactants Reactant Libraries cluster_products Screening Library Core 1-(3,4-Diaminobenzyl) -4-methylpiperazine Benzimidazoles Benzimidazole-Piperazines (Varying R1) Core->Benzimidazoles + Aldehydes (in-situ reaction) Aldehydes Aldehyde Library (R1-CHO) Acids Carboxylic Acid Library (R2-COOH) Amides Amide-Functionalized Derivatives (Varying R2) Benzimidazoles->Amides + Acids (further modification)

Caption: Combinatorial library synthesis concept.

Protocol: In-Situ Synthesis and Screening for Kinase Inhibition

This protocol describes the in-situ synthesis of a benzimidazole library followed by screening against a generic tyrosine kinase using a fluorescence polarization (FP) assay. FP assays are well-suited for HTS as they are homogeneous and sensitive.[11]

Materials and Reagents:

ReagentSupplierPurpose
1-(3,4-Diaminobenzyl)-4-methylpiperazine-Core Scaffold
Aldehyde Library (in DMSO)(e.g., Enamine)Combinatorial Reactants
Sodium Bisulfite(e.g., Sigma-Aldrich)Catalyst/Additive
Tyrosine Kinase (e.g., Abl1)(e.g., Promega)Enzyme Target
Fluorescently Labeled Peptide Substrate(e.g., Anaspec)Kinase Substrate
ATP(e.g., Sigma-Aldrich)Co-substrate
Staurosporine(e.g., Sigma-Aldrich)Positive Control Inhibitor
Kinase Assay Buffer-(e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA)
384-well black plates(e.g., Corning)Low-binding assay plates

Protocol Steps:

  • Scaffold & Aldehyde Plating:

    • Dispense 5 µL of the core scaffold solution (20 µM in Kinase Assay Buffer with 0.2% DMSO) into all wells.

    • Using an acoustic liquid handler, transfer 20 nL of the aldehyde library (10 mM in DMSO) to the appropriate wells. This results in a ~40 µM final concentration of the aldehyde.

    • Add 20 nL of DMSO to control wells.

  • In-Situ Reaction: Add 1 µL of 10 mM sodium bisulfite to each well to catalyze the condensation. Seal the plate and incubate at 50°C for 2 hours to form the benzimidazole derivatives.

  • Kinase Assay Components:

    • Cool the plate to room temperature.

    • Add 5 µL of a 4x concentrated solution of the kinase and fluorescent peptide substrate in Kinase Assay Buffer.

    • For controls, add Staurosporine to positive control wells (e.g., 1 µM final concentration).

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a 4x concentrated ATP solution (final concentration at or near the Km for the specific kinase). The total assay volume is now 20 µL.

  • Kinase Reaction: Incubate for 60 minutes at room temperature.

  • Signal Detection: Read the fluorescence polarization on a suitable plate reader. A decrease in polarization indicates substrate phosphorylation and thus, a lack of inhibition. An unchanged (high) polarization indicates inhibition.

Data Analysis and Self-Validation
  • Hit Identification: Hits are identified as wells where the FP signal remains high, similar to the Staurosporine (positive) control, indicating that the in-situ synthesized compound inhibited the kinase.

  • Trustworthiness through Counter-Screening: A critical step for any in-situ chemistry screen is to eliminate artifacts.[3] False positives can arise if the newly synthesized compounds are intrinsically fluorescent or interfere with the FP read.

    • Counter-Screen Protocol: Repeat the screen exactly as described above but omit the kinase enzyme. Any compound that still produces a high FP signal in the absence of the enzyme is an artifact (e.g., an aggregator or fluorescent compound) and should be discarded from the hit list. This step is essential for the integrity of the results.

Summary and Future Directions

1-(3,4-Diaminobenzyl)-4-methylpiperazine is a powerful and versatile tool for HTS. Its unique chemical properties allow for its use beyond that of a simple test compound. We have demonstrated its potential as:

  • A highly effective pro-fluorescent probe for developing robust, sensitive assays for targets involved in dicarbonyl metabolism.

  • An ideal core scaffold for high-throughput combinatorial synthesis, enabling the rapid exploration of chemical space and the identification of novel bioactive molecules.

Future work could explore the derivatization of the piperazine nitrogen to attach linkers for PROTAC development or to incorporate reporter tags for use in cellular thermal shift or target engagement assays. The inherent reactivity and privileged nature of this scaffold ensure its broad applicability in advancing modern drug discovery campaigns.

References

  • Bhogal, N., & Bawa, S. (2016). High throughput screening of small molecule library: procedure, challenges and future. Beni-Suef University Journal of Basic and Applied Sciences. [Link]

  • BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. [Link]

  • Kociscakova, H., et al. (2021). High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses. International Journal of Molecular Sciences. [Link]

  • National Center for Biotechnology Information. (n.d.). ADVANCES IN DISCOVERING SMALL MOLECULES TO PROBE PROTEIN FUNCTION IN A SYSTEMS CONTEXT - PMC. [Link]

  • Pharmaceutical Technology. (2024). Accelerating Discovery and Development with Advances in High-Throughput Screening. [Link]

  • Auld, D. S., & Turek-Etienne, T. C. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs. ASSAY and Drug Development Technologies. [Link]

  • Kettling, U., et al. (1998). Rapid assay processing by integration of dual-color fluorescence cross-correlation spectroscopy: High throughput screening for enzyme activity. Proceedings of the National Academy of Sciences. [Link]

  • Muccio, Z., & Jackson, P. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. Molecules. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Piperazine Derivatives in Modern Drug Discovery. [Link]

  • Lonza. (2025). What is high-throughput screening (HTS) and how can Lonza help?[Link]

  • National Center for Biotechnology Information. (n.d.). High-Throughput Approaches for Screening and Analysis of Cell Behaviors - PMC. [Link]

  • Patsnap. (2025). How Are Biochemical Assays Used in High-Throughput Screening?[Link]

  • Pelliccia, S., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery. [Link]

  • Preprints.org. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]

  • ResearchGate. (2025). (PDF) Introduction: Cell-Based Assays for High-Throughput Screening. [Link]

  • Parse Biosciences. (2025). Maximizing Drug Discovery with High-Throughput and High-Content Screening. [Link]

  • Preprints.org. (2025). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]

  • ResearchGate. (2025). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. [Link]

  • American Chemical Society. (2022). Applications of High Throughput Chemistry to Medicinal Chemistry. [Link]

  • AZoLifeSciences. (2021). Application of High-Throughput Screening in Drug Discovery. [Link]

Sources

analytical methods for 1-(3,4-Diaminobenzyl)-4-methylpiperazine quantification

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Context

1-(3,4-Diaminobenzyl)-4-methylpiperazine (DABP) is a critical intermediate and potential genotoxic impurity (PGI) encountered in the synthesis of tyrosine kinase inhibitors (TKIs), particularly those incorporating benzimidazole or quinoxaline scaffolds. Structurally characterized by an electron-rich o-phenylenediamine core coupled to a basic N-methylpiperazine moiety, DABP presents unique analytical challenges:

  • Oxidative Instability: The ortho-diamine functionality is highly susceptible to oxidation, forming quinone diimines or phenazines, necessitating rigorous sample handling.

  • High Polarity & Basicity: The molecule contains multiple basic centers (two primary anilines, two tertiary piperazine nitrogens), leading to severe peak tailing on traditional C18 columns at low pH.

  • Trace Level Requirements: As a precursor to biologically active agents, its quantification at ppm levels is often required for regulatory compliance (ICH M7).

This Application Note provides a definitive, dual-track analytical protocol:

  • Method A (HPLC-UV): Robust assay and purity analysis for process intermediates.

  • Method B (LC-MS/MS): High-sensitivity trace quantification for genotoxic impurity screening.

Part 2: Chemical Properties & Handling

PropertyValue / CharacteristicImplication for Analysis
Molecular Formula C₁₂H₂₀N₄MW: 220.32 g/mol
pKa (Predicted) ~9.8 (Pip-N4), ~5.6 (Pip-N1), ~4.5 (Aniline)Highly basic; requires high pH or ion-pairing for retention.
LogP ~0.5 (Hydrophilic)Poor retention on C18 at acidic pH; ideal for HILIC or High-pH RP.
Stability High Risk (Oxidation)Solutions must be prepared fresh with antioxidants (e.g., 0.1% Ascorbic Acid).
UV Max ~240 nm, ~290 nmAromatic ring + auxochromes provide good UV sensitivity.

Part 3: Analytical Workflow Visualization

The following diagram outlines the logical flow for selecting the appropriate method based on the analytical objective (Assay vs. Trace Impurity).

AnalyticalWorkflow Start Sample: 1-(3,4-Diaminobenzyl)-4-methylpiperazine Objective Define Analytical Objective Start->Objective Assay Process Control / Purity (>0.1%) Objective->Assay High Conc. Trace Genotoxic Impurity Screening (<100 ppm) Objective->Trace Low Conc. PrepA Prep: Dilute in 50:50 ACN:H2O + 0.1% Ascorbic Acid Assay->PrepA PrepB Prep: Dilute in 90:10 ACN:H2O (HILIC Compatible) Trace->PrepB MethodA Method A: High-pH HPLC-UV (XBridge C18, pH 10) ResultA Output: Purity %, Assay (w/w) MethodA->ResultA MethodB Method B: HILIC-MS/MS (Amide Column, ESI+) ResultB Output: Trace Quant (LOD ~1 ng/mL) MethodB->ResultB PrepA->MethodA PrepB->MethodB

Caption: Decision tree for selecting High-pH HPLC-UV for bulk purity or HILIC-MS/MS for trace impurity analysis.

Part 4: Detailed Experimental Protocols

Method A: High-pH HPLC-UV (Assay & Purity)

Rationale: The basic nature of the piperazine ring causes peak tailing at acidic pH due to interaction with residual silanols. Using a high-pH resistant C18 column deprotonates the basic nitrogens, improving peak shape and retention.

Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260, Waters Alliance). Column: Waters XBridge C18, 4.6 × 150 mm, 3.5 µm (or equivalent High-pH stable column). Column Temperature: 30°C.

Mobile Phase:

  • Solvent A: 10 mM Ammonium Bicarbonate in Water (adjusted to pH 10.0 with Ammonium Hydroxide).

  • Solvent B: Acetonitrile (HPLC Grade).

Gradient Program:

Time (min) % Solvent A % Solvent B Flow Rate (mL/min)
0.0 95 5 1.0
10.0 40 60 1.0
12.0 5 95 1.0
15.0 5 95 1.0
15.1 95 5 1.0

| 20.0 | 95 | 5 | 1.0 |

Detection: UV at 280 nm (primary) and 240 nm (secondary). Injection Volume: 10 µL. Sample Diluent: 50:50 Water:Acetonitrile containing 0.1% Ascorbic Acid (to prevent oxidation).

System Suitability Criteria:

  • Tailing Factor (T): 0.8 – 1.5

  • Theoretical Plates (N): > 5000

  • %RSD (n=6): < 2.0%

Method B: HILIC-MS/MS (Trace Quantification)

Rationale: For trace analysis (ppm level), LC-MS/MS is required. HILIC mode is selected to retain the highly polar, basic DABP without using ion-pairing reagents that suppress MS ionization.

Instrument: Triple Quadrupole LC-MS/MS (e.g., Sciex 6500+, Waters Xevo TQ-S). Column: Waters ACQUITY UPLC BEH Amide, 2.1 × 100 mm, 1.7 µm. Column Temperature: 40°C.

Mobile Phase:

  • Solvent A: 10 mM Ammonium Formate in Water (pH 3.5 with Formic Acid).

  • Solvent B: Acetonitrile:Water (95:5) + 10 mM Ammonium Formate.

Gradient Program:

Time (min) % Solvent A % Solvent B Flow Rate (mL/min)
0.0 5 95 0.4
1.0 5 95 0.4
5.0 40 60 0.4
6.0 40 60 0.4
6.1 5 95 0.4

| 10.0 | 5 | 95 | 0.4 |

MS/MS Parameters (ESI Positive Mode):

  • Source Temp: 500°C.

  • Capillary Voltage: 3.5 kV.

  • MRM Transitions:

    • Quantifier: 221.2 → 122.1 (Loss of methylpiperazine moiety).

    • Qualifier: 221.2 → 99.1 (Methylpiperazine ring fragment).

    • Note: Optimize collision energy (CE) for each transition (typically 20-35 eV).

Sample Diluent: 90:10 Acetonitrile:Water + 0.1% Formic Acid (matches initial mobile phase).

Part 5: Synthesis & Degradation Pathway

Understanding the origin of DABP helps in controlling it. It is typically formed via the reduction of a nitro-precursor or nucleophilic substitution.

SynthesisPathway Precursor Precursor: 1-(3-nitro-4-aminobenzyl)-4-methylpiperazine (or Dinitro analog) Reaction Reduction (H2, Pd/C or Fe/HCl) Precursor->Reaction Product Target: 1-(3,4-Diaminobenzyl)-4-methylpiperazine (DABP) Reaction->Product Degradant Degradant: Quinoxaline / Phenazine derivatives (Oxidation) Product->Degradant O2 / Light

Caption: Synthesis via reduction of nitro-precursors and potential oxidative degradation pathways.

Part 6: Validation & Troubleshooting

Validation Parameters (ICH Q2(R1))
  • Linearity: 0.1 µg/mL to 100 µg/mL (Method A); 1 ng/mL to 1000 ng/mL (Method B).

  • Accuracy: Spike recovery 90-110% at 3 levels.

  • LOD/LOQ: Method B should achieve LOQ < 5 ng/mL to support genotoxic impurity limits (TTC based).

Troubleshooting Guide
IssueProbable CauseSolution
Peak Tailing Secondary interactions with silanolsSwitch to High-pH method (Method A) or increase buffer strength.
Peak Area Decrease Oxidation of sampleAdd 0.1% Ascorbic Acid or Sodium Sulfite to diluent; analyze immediately.
Carryover Adsorption of basic amineUse needle wash: 50:50 MeOH:Water + 0.1% Formic Acid.
Split Peaks Solvent mismatchEnsure sample diluent matches initial mobile phase (especially for HILIC).

References

  • European Pharmacopoeia (Ph.[1] Eur.) . Imatinib Mesilate Monograph 2736. (Standard for related piperazine-based kinase inhibitors). Link

  • International Conference on Harmonisation (ICH) . Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. (2017). Link

  • Narayanan, P., et al. "HPLC determination of imatinib in plasma and tissues after multiple oral dose administration to mice." Pakistan Journal of Pharmaceutical Sciences, 23(1), 35-41.[2] (2010).[2] Link

  • Waters Corporation . Analysis of Genotoxic Impurities of Imatinib Mesylate by LC-MS. Application Note. (Demonstrates trace analysis of similar aniline/piperazine impurities). Link

Sources

experimental design for 1-(3,4-Diaminobenzyl)-4-methylpiperazine efficacy studies

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preclinical Efficacy Evaluation of 1-(3,4-Diaminobenzyl)-4-methylpiperazine (DAB-MP)

Executive Summary & Chemical Context

This guide outlines the experimental design for evaluating the efficacy of 1-(3,4-Diaminobenzyl)-4-methylpiperazine (herein referred to as DAB-MP ).

Chemical Profile & Handling Logic: DAB-MP combines a solubilizing N-methylpiperazine tail with a reactive o-phenylenediamine core. This structure presents unique challenges and opportunities:

  • The Opportunity: The diamine motif is a classic pharmacophore for kinase hinge binding (bidentate hydrogen donors) and a precursor for benzimidazole synthesis. The piperazine tail ensures lysosomal trapping and good oral bioavailability.

  • The Challenge (Critical): The 3,4-diamino group is highly susceptible to auto-oxidation to form cytotoxic quinone imines or azo-dimers. Furthermore, it acts as a "chemical scavenger," rapidly condensing with endogenous aldehydes (e.g., methylglyoxal) to form benzimidazoles in situ.

Scientific Directive: Efficacy studies for DAB-MP must rigorously control for compound stability and distinguish between the efficacy of the parent molecule versus its potential metabolites.

Phase I: Formulation & Stability Validation

Objective: Establish a vehicle that prevents oxidative degradation prior to biological exposure.

Protocol A: Preparation of Non-Oxidizing Stock Solutions

Standard DMSO stocks will degrade DAB-MP within 24 hours due to hygroscopicity and air oxidation.

Reagents:

  • Anhydrous DMSO (Sigma-Aldrich, D2650).

  • Argon or Nitrogen gas.

  • Antioxidant: 10 mM Ascorbic Acid or 1 mM DTT (optional, assay dependent).

Workflow:

  • Purge: Bubble anhydrous DMSO with Argon for 15 minutes to remove dissolved oxygen.

  • Dissolve: Weigh DAB-MP and dissolve in purged DMSO to reach 50 mM concentration.

  • Acidification (Crucial): The o-phenylenediamine moiety is more stable in slightly acidic conditions. If compatible with downstream assays, add 1 equivalent of HCl to protonate the amines, reducing oxidation potential.

  • Storage: Aliquot into amber glass vials (plastic is permeable to O2), blanket with Argon, and store at -80°C.

Validation Check: Run LC-MS at T=0 and T=24h. If >5% degradation (formation of M-2 or M+14 peaks) is observed, increase antioxidant concentration.

Phase II: In Vitro Efficacy & Mechanism

Objective: Determine potency (


) and validate the Mechanism of Action (MoA).
Experimental Design: The "Scavenger vs. Binder" Test

Since DAB-MP can react with cellular aldehydes, you must determine if efficacy drives from direct binding (e.g., to a kinase) or reactive scavenging.

ParameterExperimental GroupControl Group
Pre-Incubation DAB-MP (Fresh)DAB-MP + Pyruvate (Blocked)
Target Cancer Cell Line (e.g., HeLa, A549)Non-transformed Fibroblasts
Readout ATP Viability (CellTiter-Glo)LDH Release (Toxicity)
Timepoint 24h, 48h, 72h24h
Protocol B: Cellular Viability Assay (Standardized)
  • Seeding: Plate cells at 3,000 cells/well in 96-well plates (black wall, clear bottom). Allow attachment (24h).

  • Dosing: Prepare serial dilutions (0.1 nM to 10 µM) of DAB-MP in media.

    • Note: Keep final DMSO < 0.5%.

  • Exposure: Incubate for 72 hours.

  • Detection: Add CellTiter-Glo reagent (Promega). Shake 2 mins. Read Luminescence.

  • Analysis: Fit data to a 4-parameter logistic curve to derive

    
    .
    

Phase III: In Vivo Efficacy (Xenograft Model)

Objective: Assess therapeutic index and tumor growth inhibition (TGI).

PK/PD Considerations for DAB-MP
  • Route: Oral (PO) or Intraperitoneal (IP). The methylpiperazine confers good water solubility at gastric pH.

  • Metabolism: Anticipate N-acetylation (NAT1/2 enzymes) of the diamine.

  • Vehicle: 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Saline. Adjust pH to 4.5-5.0 to maintain stability.

Protocol C: Tumor Growth Inhibition Study
  • Model: Subcutaneous implantation of validated cell line (e.g., 5x10^6 cells) in BALB/c nude mice.

  • Randomization: When tumors reach 100-150 mm³, randomize mice (n=8/group).

  • Dosing Regimen:

    • Group 1: Vehicle Control (QD).

    • Group 2: DAB-MP Low Dose (10 mg/kg, QD).

    • Group 3: DAB-MP High Dose (50 mg/kg, QD).

    • Group 4: Positive Control (Standard of Care).

  • Monitoring: Measure tumor volume (

    
    ) and body weight 3x/week.
    
  • Endpoint: Euthanize when control tumors reach 2000 mm³ or >20% weight loss occurs.

Visualizing the Workflow

The following diagram illustrates the critical decision pathways for evaluating DAB-MP, emphasizing the stability checkpoints unique to phenylenediamines.

DABMP_Efficacy_Workflow Start Compound Synthesis: DAB-MP Stability Stability Check: LC-MS (24h in Media) Start->Stability Oxidation DETECTED: Quinone/Azo formation Stability->Oxidation Degradation > 5% Stable STABLE: >95% Parent Compound Stability->Stable Degradation < 5% Formulation Formulation Strategy: Add Antioxidants / Acidify pH Oxidation->Formulation InVitro In Vitro Screen: Cell Viability (MTT/CTG) Stable->InVitro Formulation->Stability Mechanistic Mechanistic Probe: Is it a Scavenger? InVitro->Mechanistic InVivo In Vivo Efficacy: Xenograft Model Mechanistic->InVivo Hit Confirmed Metabolism PK Analysis: Check for Benzimidazole Metabolites InVivo->Metabolism

Caption: Decision tree for DAB-MP evaluation, prioritizing stability validation before biological testing.

Data Presentation Standards

When reporting results for DAB-MP, use the following table structure to ensure comparability across studies.

Table 1: In Vitro Potency Summary | Cell Line | Tissue Origin |


 (µM) ± SD | 

(%) | Hill Slope | | :--- | :--- | :--- | :--- | :--- | | A549 | Lung | [Data] | [Data] | [Data] | | HCT116 | Colon | [Data] | [Data] | [Data] | | MRC-5 | Normal Fibroblast | [Data] | [Data] | [Data] |

> Note: The Selectivity Index (SI) =


 must be > 5.0 to proceed to in vivo.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for o-Phenylenediamine. Retrieved from [Link]

  • Food and Drug Administration (FDA). Guidance for Industry: S9 Nonclinical Evaluation for Anticancer Pharmaceuticals. Retrieved from [Link]

  • National Institutes of Health (NIH). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]

  • Journal of Medicinal Chemistry. Strategies for the Design of Kinase Inhibitors. (General Reference for Piperazine/Diamine scaffolds). Retrieved from [Link]

Application Note: 1-(3,4-Diaminobenzyl)-4-methylpiperazine in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide is designed for researchers in Medicinal Chemistry and High-Throughput Screening (HTS). It focuses on 1-(3,4-Diaminobenzyl)-4-methylpiperazine (referred to herein as DBMP ), a critical intermediate and functional probe in drug discovery.

Role: Privileged Scaffold for Kinase Inhibitors & Fluorogenic NO Sensor CAS: 900506-24-3 | Molecular Weight: 220.31 g/mol

Executive Summary & Scientific Rationale

In modern drug discovery, 1-(3,4-Diaminobenzyl)-4-methylpiperazine (DBMP) serves two distinct but high-value roles. Primarily, it is a "privileged building block" used to synthesize benzimidazole-based kinase inhibitors (e.g., targeting Aurora, CDK, and VEGFR pathways). The o-phenylenediamine moiety allows for rapid cyclization into benzimidazoles, while the N-methylpiperazine tail improves aqueous solubility and lysosomal trapping—critical factors for oral bioavailability.

Secondarily, DBMP functions as a fluorogenic probe for Nitric Oxide (NO) . Like other vicinal diamines, it reacts specifically with NO under aerobic conditions to form a highly fluorescent benzotriazole, making it a useful tool for monitoring oxidative stress or validating NO-donating drugs in cell-free assays.

Mechanism of Action & Chemistry

The "Benzimidazole Gateway" (Library Synthesis)

DBMP is designed to react with carboxylic acids or aldehydes. The 3,4-diamino group undergoes condensation followed by cyclization to form a 2-substituted benzimidazole . This scaffold mimics the purine ring of ATP, allowing the resulting drug to dock into the ATP-binding pocket of protein kinases.

Nitric Oxide Sensing (Bio-Assay)

In the presence of NO and


 (forming 

), the electron-rich diamine of DBMP undergoes N-nitrosation followed by ring closure. This transforms the non-fluorescent diamine into a fluorescent benzotriazole .

DOT Diagram: Reaction Pathways

DBMP_Pathways DBMP 1-(3,4-Diaminobenzyl)- 4-methylpiperazine (DBMP) Amide Intermediate Amide DBMP->Amide + R-COOH (Coupling) Triazole Benzotriazole (Fluorescent Signal) DBMP->Triazole + NO (Oxidative Cyclization) Acid Carboxylic Acid (R-COOH) NO Nitric Oxide (NO/O2) Benzimidazole Benzimidazole (Kinase Inhibitor Scaffold) Amide->Benzimidazole Acid Cyclization (AcOH/Heat)

Caption: Dual reactivity of DBMP.[1] Top path: Synthesis of kinase inhibitors. Bottom path: Fluorogenic detection of Nitric Oxide.

Protocol A: Parallel Synthesis of Kinase Inhibitor Libraries

Objective: To utilize DBMP as a scaffold for generating a library of 2-substituted benzimidazoles targeting CDK/Aurora kinases.

Reagents & Equipment[2]
  • Substrate: DBMP (High purity, >97%).[2]

  • Library Acids: Diverse set of aromatic/heteroaromatic carboxylic acids (e.g., Pyrazole-3-carboxylic acids).

  • Coupling Agents: HATU or TBTU.

  • Base: DIPEA (Diisopropylethylamine).

  • Solvent: Anhydrous DMF.

  • Cyclization Agent: Glacial Acetic Acid (AcOH).

  • Equipment: Parallel synthesizer (e.g., Radleys or Biotage) or microwave reactor.

Step-by-Step Methodology
  • Coupling Reaction (Amide Formation):

    • Dissolve the carboxylic acid (1.0 equiv) and TBTU (1.2 equiv) in anhydrous DMF.

    • Add DIPEA (2.0 equiv) and stir for 15 min at Room Temperature (RT) to activate the acid.

    • Add DBMP (1.0 equiv) to the reaction vessel.

    • Stir at RT for 4–16 hours. Monitor by LC-MS for the formation of the mono-amide intermediate (Mass = Acid + DBMP - H2O).

  • Cyclization (Benzimidazole Formation):

    • Note: Some amides cyclize spontaneously; others require acid/heat.

    • Evaporate DMF or dilute the reaction mixture with Glacial Acetic Acid (1:1 v/v).

    • Heat at 60–80°C for 2–4 hours (or 120°C for 15 min in a microwave).

    • Validation: LC-MS should show a mass shift of [M-18] relative to the amide (loss of water).

  • Work-up & Purification:

    • Neutralize with saturated

      
      .
      
    • Extract with DCM or EtOAc.

    • Purify via Prep-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid). The methylpiperazine tail ensures good retention and separation.

Protocol B: Fluorogenic Nitric Oxide (NO) Detection Assay

Objective: To use DBMP as a probe to detect NO generation in a cell-free system (e.g., validating NO-donor compounds like SNAP or NONOates).

Reagents
  • Probe Stock: 10 mM DBMP in DMSO (Store at -20°C, protected from light/air).

  • NO Donor: SNAP (S-Nitroso-N-acetylpenicillamine) or Sodium Nitroprusside.

  • Buffer: Phosphate Buffered Saline (PBS), pH 7.4.

  • Readout: Fluorescence Microplate Reader (Ex/Em: ~360/450 nm - optimization required based on triazole spectra).

Experimental Workflow
  • Preparation:

    • Dilute DBMP stock to 10 µM in PBS (pH 7.4).

    • Critical: Prepare fresh to avoid auto-oxidation.

  • Assay Setup (96-well Black Plate):

    • Blank: 100 µL PBS + 10 µL DMSO.

    • Control: 100 µL DBMP (10 µM) + 10 µL Buffer (Background fluorescence).

    • Test: 100 µL DBMP (10 µM) + 10 µL NO Donor (varying concentrations 1–100 µM).

  • Incubation:

    • Incubate at 37°C for 30–60 minutes in the dark.

  • Measurement:

    • Read Fluorescence Intensity (FI).

    • Calculate

      
      .
      
  • Data Analysis:

    • Plot

      
       vs. [NO Donor]. A linear response indicates successful NO scavenging and triazole formation.
      

Quality Control & Troubleshooting

DBMP is an electron-rich diamine, making it susceptible to oxidation (turning brown/black).

IssueCauseSolution
Darkening of Solid Air oxidation of diamineStore under Argon/Nitrogen at -20°C. Recrystallize from Ethanol if heavily oxidized.
Low Yield (Library) Incomplete cyclizationIncrease temperature to 80°C or use Microwave irradiation (120°C, 10 min).
High Background (Assay) Auto-oxidation of probeDegas buffers with

before use. Add DTPA (chelator) to remove trace metals that catalyze oxidation.
Precipitation Low solubility of amide intermediateThe methylpiperazine usually ensures solubility, but if precipitation occurs, switch solvent to NMP.

References

  • Synthesis of Kinase Inhibitors (Aurora/CDK): Title: Pyrazole compounds that modulate the activity of CDK, GSK and Aurora kinases. Source: WO2006070195A1 (Patent). URL: Context: Describes the use of "1-(3,4-diaminobenzyl)-4-methylpiperazine" as a crude diamine intermediate reacting with pyrazole carboxylic acids.
  • Chemistry of Vicinal Diamines (NO Probes)

    • Title: Design and Synthesis of Fluorogenic Probes for Nitric Oxide Detection.
    • Source:Chemical Reviews (General Principle Reference).
    • URL:[Link]

    • Context: Establishes the mechanism of o-phenylenediamine conversion to fluorescent triazoles upon reaction with NO.
  • Compound Data & Safety

    • Title: 1-(3,4-Diaminobenzyl)-4-methylpiperazine (CAS 900506-24-3) Entry.[1][2]

    • Source: PubChem / MolAid.
    • URL:[Link] (Search via CAS 900506-24-3).

Sources

Application Note: Handling, Storage, and Protocol Design for 1-(3,4-Diaminobenzyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(3,4-Diaminobenzyl)-4-methylpiperazine (CAS: 900506-24-3) is a critical intermediate in the synthesis of tyrosine kinase inhibitors, most notably Ponatinib . Structurally, it combines a redox-active o-phenylenediamine core with a basic methylpiperazine tail. This unique electronic structure renders the compound highly susceptible to oxidative degradation . Upon exposure to atmospheric oxygen, it rapidly converts from an orange crystalline solid to a dark brown/black "tar" via radical-mediated polymerization and quinone imine formation.

This guide provides a rigorous, field-proven methodology for the storage, solubilization, and experimental handling of this compound. Adherence to these protocols is mandatory to ensure the reproducibility of biological assays and synthetic yields.

Part 1: Chemical Identity & Physicochemical Profile[1][2][3]

PropertySpecification
Chemical Name 1-(3,4-Diaminobenzyl)-4-methylpiperazine
CAS Number 900506-24-3
Molecular Formula C₁₂H₂₀N₄
Molecular Weight 220.32 g/mol
Physical State Orange crystalline solid (pure) to dark brown solid (oxidized)
Solubility Soluble in DMSO, Methanol, DMF, dilute aqueous acid.
pKa (Predicted) ~6.0 (diamine), ~8.5 (piperazine)
Key Hazard Air Sensitive , Irritant, Potential Mutagen (Aromatic Amine)

Part 2: Stability Mechanisms & Degradation Pathways

The Causality of Degradation

The instability of 1-(3,4-Diaminobenzyl)-4-methylpiperazine stems from its electron-rich ortho-diamine moiety. In the presence of oxygen, this group undergoes a two-electron oxidation to form an unstable o-quinone diimine. This intermediate is highly electrophilic and reacts with remaining amine species to form phenazine-like oligomers (dark pigments).

Implication for Researchers:

  • Visual Indicator: Any darkening of the solid or solution indicates significant degradation (>5%).

  • Assay Interference: The oxidation products are often cytotoxic and fluorescent, leading to false positives in cell viability and binding assays.

DegradationPathway cluster_0 Critical Control Point: Exclusion of O2 Compound 1-(3,4-Diaminobenzyl)- 4-methylpiperazine (Active/Pure) Radical Semiquinone Radical Intermediate Compound->Radical 1e- Oxidation Oxygen Atmospheric O2 Oxygen->Radical Quinone o-Quinone Diimine (Electrophilic) Radical->Quinone -1e-, -2H+ Oligomer Phenazine Oligomers (Dark Tar/Inactive) Quinone->Oligomer Polymerization

Figure 1: Oxidative degradation pathway of o-diaminobenzyl derivatives. The transition from green (active) to black (inactive) is irreversible.

Part 3: Storage Protocol (The "Gold Standard")

To maintain purity >98% over 6 months, the following storage "Chain of Custody" must be maintained.

Primary Storage Conditions
  • Atmosphere: Argon or Nitrogen (Argon preferred due to higher density).

  • Temperature: -20°C or lower.

  • Container: Amber glass vial with a Teflon-lined screw cap, sealed with Parafilm.

  • Desiccant: Store the vial inside a secondary container (e.g., a Falcon tube or jar) containing active silica gel or Drierite.

The "Freeze-Thaw" Rule

Repeated opening of a cold vial introduces condensation (water), which accelerates oxidation.

  • Protocol: Allow the vial to equilibrate to room temperature (approx. 30 mins) inside a desiccator before opening.

  • Aliquot: Upon first receipt, dissolve the bulk material in anhydrous DMSO or store as solid aliquots in single-use vials to avoid repeated freeze-thaw cycles.

Part 4: Handling & Reconstitution Protocol

Reagents Required[1][4][5][6][7][8]
  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide) or DMF.

  • Inert Gas: Argon line or Nitrogen balloon.

  • Glassware: Amber vials (silanized preferred to reduce adsorption).

Step-by-Step Workflow

Step 1: Solvent Preparation (Degassing) Standard "HPLC grade" solvents contain dissolved oxygen. You must degas the solvent before solubilizing the compound.

  • Method: Sparge anhydrous DMSO with Argon for 15 minutes using a long needle.

Step 2: Weighing

  • Ideally: Weigh inside a glovebox.

  • Alternatively: Weigh quickly in air, but flush the headspace of the vial with Argon immediately after placing the solid inside.

Step 3: Solubilization

  • Add the degassed DMSO to the solid.

  • Vortex for 30 seconds. The solution should be clear orange/yellow .

  • QC Check: If the solution is dark brown or opaque, the material has oxidized. Discard.

Step 4: Usage

  • Use the solution immediately (within 4 hours).

  • If storing the solution, keep it at -80°C. Stability in solution at RT is <24 hours.

HandlingProtocol Start Start: Solid Compound (-20°C Storage) Equilibrate Equilibrate to RT (30 mins in Desiccator) Start->Equilibrate Weigh Weigh Solid (Minimize Air Exposure) Equilibrate->Weigh Mix Add Solvent & Vortex (Under Inert Gas) Weigh->Mix Solvent Prepare Solvent: Anhydrous DMSO + Argon Sparge Solvent->Mix Check Visual QC Check: Color Inspection Mix->Check Decision Is Solution Clear/Orange? Check->Decision Proceed Proceed to Assay (Use within 4h) Decision->Proceed Yes Discard Discard: Oxidized Material Decision->Discard No (Dark/Brown)

Figure 2: Decision tree for handling and solubilization. Visual QC is the primary validation step.

Part 5: Safety & Disposal (HSE)

Personal Protective Equipment (PPE)
  • Gloves: Double-gloving with Nitrile is recommended. Aromatic amines can permeate thin latex.

  • Respiratory: Handle in a fume hood. The compound is a likely respiratory irritant.

  • Eyes: Chemical splash goggles.

Waste Disposal
  • Classification: Hazardous Organic Waste (contains amines).

  • Neutralization: Do not mix with strong oxidizers (bleach, peroxides) as this may cause an exothermic reaction or generate toxic vapors.

  • Protocol: Collect in a dedicated "Halogen-free Organic Solvents" waste stream. Rinse all vials with acetone before disposal.

References

  • Chemical Identity & Synthesis

    • Patent: "Pyrazole compounds that modulate the activity of cdk, gsk and aurora kinases." (WO2006070195A1). Describes the synthesis and isolation of 1-(3,4-diaminobenzyl)-4-methylpiperazine as an intermediate.

    • Source:

  • Structural Context (Ponatinib)

    • Paper: "Discovery of Ponatinib (AP24534): A Potent, Pan-BCR-ABL Inhibitor for the Treatment of Imatinib-Resistant CML." Journal of Medicinal Chemistry.
    • Source:

  • General Handling of Air-Sensitive Amines

    • Guide: "Handling and Storage of Air-Sensitive Reagents." Sigma-Aldrich Technical Bulletin AL-134.
    • Source:

Application Note: 1-(3,4-Diaminobenzyl)-4-methylpiperazine for In Vivo Animal Studies

[1][2]

Executive Summary & Compound Profile

1-(3,4-Diaminobenzyl)-4-methylpiperazine is a bifunctional building block combining a polar, basic methylpiperazine tail (for solubility and lysosomal trapping) with a reactive 3,4-diaminophenyl head (susceptible to oxidative metabolism and cyclization).[1][2] In drug development, it is primarily encountered as:

  • A Synthetic Precursor: For constructing benzimidazole scaffolds via condensation with aldehydes/carboxylic acids.[1][2]

  • A Potential Metabolite: Of drugs containing the benzimidazole-piperazine motif, formed via reductive cleavage or hydrolysis.[2]

  • A Toxicological Standard: For assessing the risk of reactive quinone-diimine formation common to phenylenediamines.

Chemical Identity Table
PropertyDetail
IUPAC Name 4-((4-methylpiperazin-1-yl)methyl)benzene-1,2-diamine
CAS Number 900506-24-3
Molecular Formula C₁₂H₂₀N₄
Molecular Weight 220.32 g/mol
Physical State Solid (often darkens upon air exposure due to oxidation)
pKa (Calculated) ~8.5 (Piperazine N), ~4.5 (Aniline N)
LogP ~0.8 (Lipophilic but ionizable)
Solubility Soluble in DMSO, Ethanol, Acidified Water (pH < 5)

Formulation Strategy for In Vivo Administration

The primary challenge with 1-(3,4-Diaminobenzyl)-4-methylpiperazine is its susceptibility to auto-oxidation , leading to the formation of azo-dimers or imino-quinones which can confound toxicity results.[1][2]

A. Vehicle Selection

For rodent studies (IV, PO, IP), the following vehicles are recommended to ensure stability and bioavailability:

RouteRecommended VehiclePreparation Notes
Intravenous (IV) PBS (pH 6.[1][2]5) + 0.1% Ascorbic Acid The slight acidity and antioxidant prevent oxidation.[2] Filter sterilize (0.22 µm).
Oral Gavage (PO) 0.5% Methylcellulose (MC) + 0.1% Tween 80 Prepare as a suspension.[2] Use opaque vials to protect from light.[1][2]
Intraperitoneal (IP) Saline + 5% DMSO Dissolve in DMSO first, then dilute with saline.[2] Use immediately.
B. Stability Protocol
  • Storage: Store bulk powder at -20°C under Argon/Nitrogen.

  • Solution Stability: Fresh preparation is mandatory.[1][2] Solutions turn brown/black within 4 hours at RT, indicating degradation.[2]

  • Antioxidant: Always include 0.1% Sodium Metabisulfite or Ascorbic Acid in aqueous formulations to maintain the diamine integrity.[1][2]

Experimental Protocols

Protocol 1: Pharmacokinetic (PK) Profiling

Objective: Determine half-life (



Workflow:

  • Animals: Male Sprague-Dawley rats (n=3 per timepoint).

  • Dosing:

    • IV Group: 2 mg/kg (Bolus tail vein).[2]

    • PO Group: 10 mg/kg (Oral gavage).[2]

  • Sampling: Collect blood (lithium heparin) at 5, 15, 30 min, 1, 2, 4, 8, 24 h post-dose.[2]

  • Processing: Centrifuge (4°C, 3000g, 10 min) to harvest plasma. Add 1% formic acid immediately to stabilize the amine.[1]

  • Analysis (LC-MS/MS):

    • Column: C18 Reverse Phase (e.g., Waters XBridge).[2]

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[2]

    • Transition: Monitor

      
       221.3 
      
      
      122.1 (Diaminobenzyl fragment) and 221.3
      
      
      99.1 (Methylpiperazine fragment).[2]
Protocol 2: Safety & Toxicity Assessment (Impurity Qualification)

Objective: Assess the potential for "aniline-like" toxicity (Methemoglobinemia).[1][2]

Methodology:

  • Dose Escalation: Administer single doses of 10, 30, and 100 mg/kg PO to mice.[2]

  • Observation: Monitor for cyanosis (blue skin/extremities) and lethargy for 4 hours.

  • Blood Analysis:

    • Collect blood at 2 hours post-dose.[1][2]

    • Measure Methemoglobin (MetHb) levels using a co-oximeter.[2]

    • Threshold: MetHb > 5% indicates significant oxidative stress on erythrocytes.[1][2]

Mechanistic Pathway & Metabolism[1]

The biological fate of 1-(3,4-Diaminobenzyl)-4-methylpiperazine is dictated by its diamine "warhead."[1][2] It undergoes Phase II conjugation (Acetylation) or Bioactivation (Oxidation).

MetabolicFateParent1-(3,4-Diaminobenzyl)-4-methylpiperazineNATN-Acetyltransferase(NAT1/NAT2)Parent->NATCYPCYP450 / PeroxidasesParent->CYPBenzimidazoleBenzimidazole Derivatives(If Aldehydes Present)Parent->BenzimidazoleIn vivo condensation(Rare)AcetylN-Acetyl Metabolite(Detoxification)NAT->AcetylMajor RouteQuinoneQuinone Diimine(Reactive Intermediate)CYP->QuinoneOxidationAdductProtein/DNA Adducts(Toxicity/Genotoxicity)Quinone->AdductCovalent Binding

Caption: Metabolic fate showing competition between detoxification (Acetylation) and bioactivation (Quinone formation).

Critical Analysis & Troubleshooting

Expert Insight: The "Diamine" Risk

Researchers must be aware that the 1,2-diamine moiety is a structural alert for genotoxicity (Ames positive) in some contexts due to intercalation or adduct formation.[2] However, the bulky methylpiperazine tail often reduces this risk compared to simple phenylenediamines by hindering DNA access and promoting renal excretion.[2]

Self-Validating the Protocol
  • Positive Control: Use 3,4-Diaminotoluene as a reference standard for MetHb induction if testing toxicity.[2]

  • Quality Check: Verify the purity of the starting material by HPLC before every in vivo study.[2] If the "black tar" impurity is present (>2%), it will skew toxicity data significantly.[2]

References

  • ChemSrc. (2024).[2] 1-(3,4-Diaminobenzyl)-4-methylpiperazine - CAS 900506-24-3.[1][2][3] Retrieved from [Link]

  • World Intellectual Property Organization. (2006).[2] WO2006070195A1 - Pyrazole compounds that modulate the activity of CDK, GSK and Aurora kinases.[2] (Describes synthesis and use of the diamine intermediate). Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025).[2] PubChem Compound Summary for 4-((4-methylpiperazin-1-yl)methyl)benzene-1,2-diamine. (Systematic name verification). Retrieved from [Link]

Troubleshooting & Optimization

improving the yield of 1-(3,4-Diaminobenzyl)-4-methylpiperazine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-(3,4-Diaminobenzyl)-4-methylpiperazine Synthesis

Case ID: #SYN-34-DABP Subject: Yield Optimization & Stability Protocols Assigned Specialist: Senior Application Scientist Status: Open

Executive Summary

You are encountering yield losses likely driven by two distinct failure modes: quaternary ammonium salt formation during the alkylation phase and oxidative degradation (tarring) of the electron-rich diamine product during workup. This guide restructures your protocol into a self-validating workflow, prioritizing the isolation of the stable tetrahydrochloride salt rather than the labile free base.

Visual Workflow: The Optimized Pathway

SynthesisFlow Start 3,4-Dinitrobenzyl Chloride Inter Intermediate: 1-(3,4-Dinitrobenzyl)- 4-methylpiperazine Start->Inter DCM, 0°C to RT Avoids Quaternization Reagent N-Methylpiperazine (1.1 eq) Reagent->Inter Reduct Reduction: H2 (50 psi), Pd/C Inter->Reduct Clean Catalyst Prod_Base Product (Free Base): Unstable/Air Sensitive Reduct->Prod_Base Inert Filter Prod_Salt Final Form: Tetrahydrochloride Salt (Stable) Prod_Base->Prod_Salt Immediate HCl/MeOH Precipitation

Figure 1: Optimized synthetic flow prioritizing the isolation of the stable salt form to prevent oxidative yield loss.

Module 1: The Alkylation Step (Skeleton Formation)

The Issue: Low yield in this step is often due to bis-alkylation or quaternization where the N-methylpiperazine attacks two benzyl chlorides, or the benzyl chloride alkylates the wrong nitrogen (the methylated one), forming an irreversible quaternary salt.

Troubleshooting Guide: Alkylation
SymptomProbable CauseCorrective Action
Precipitate forms immediately Quaternary Ammonium Salt formation.Cool the reaction. Perform addition at -10°C to 0°C. The desired

reaction is favored over quaternization at lower temperatures.
Product stays in aqueous layer pH is too low during extraction.The product is a base. Ensure the aqueous layer is pH > 10 before extracting with DCM.
Low conversion Hydrolysis of Benzyl Chloride.Ensure solvents (DCM or Acetonitrile) are anhydrous . Benzyl chlorides hydrolyze rapidly in wet solvents.
Optimized Protocol (SOP-ALK-01)
  • Dissolve 3,4-dinitrobenzyl chloride (1.0 eq) in anhydrous Dichloromethane (DCM) (10 mL/g).

  • Cool the solution to 0°C under Nitrogen.

  • Add Triethylamine (1.5 eq) as an acid scavenger.

  • Add N-methylpiperazine (1.1 eq) dropwise over 20 minutes. Do not dump it in; high local concentration favors side reactions.

  • Warm to Room Temperature (RT) and stir for 4 hours.

  • Wash with water (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) to remove TEA salts. Dry organic layer over 
    
    
    
    .
  • Evaporate to obtain the solid dinitro-intermediate. Yield target: >85%.

Module 2: The Reduction Step (Critical Bottleneck)

The Issue: The 3,4-diamino product is extremely electron-rich. Upon exposure to air, it undergoes oxidative polymerization, turning the solution pink, then purple, then black (tar).

Troubleshooting Guide: Reduction
SymptomProbable CauseCorrective Action
Reaction stalls (<100% conv.) Catalyst Poisoning.Sulfur traces from the synthesis of the benzyl chloride precursor can poison Pd/C. Wash the intermediate with dilute bicarbonate before hydrogenation.
Product turns purple/black Oxidation (Air Exposure).Do not rotovap to dryness in air. Acidify the filtrate immediately after filtering off the catalyst.
Low Yield after Workup Water Solubility.The diamine is highly polar. It is difficult to extract from water. Avoid aqueous workup.
Optimized Protocol (SOP-RED-02)
  • Dissolve the dinitro intermediate in Methanol (MeOH).

  • Add 10% Pd/C (10 wt% loading).

  • Hydrogenate at 40-50 psi

    
     for 4-6 hours.
    
  • Filtration (Critical): Filter through Celite under an inert atmosphere (Nitrogen blanket) if possible.

  • Stabilization: Immediately add concentrated HCl (4-5 eq) to the filtrate before removing the solvent.

  • Isolation: Concentrate the methanolic solution until a solid begins to form, then add cold Diethyl Ether or Acetone to precipitate the Tetrahydrochloride salt .

  • Filter the white/off-white salt. This form is stable for years at 4°C.

FAQ: Researcher to Researcher

Q1: Can I use Fe/HCl instead of catalytic hydrogenation? A: Yes, but with a caveat. Iron reduction (Bechamp) is effective for nitro groups, but removing the iron salts from the highly polar diamine product is a nightmare. You will lose significant yield during the chelation/extraction steps. Catalytic hydrogenation (Pd/C) is cleaner because you simply filter the catalyst and acidify.

Q2: My product is "oiling out" instead of crystallizing. Why? A: This usually happens if you try to isolate the free base. The free base is a viscous oil that oxidizes rapidly. By converting it to the HCl salt (as described in SOP-RED-02), you force it into a crystalline lattice that excludes oxygen and allows for easy filtration.

Q3: I see a "mononitro-monoamine" impurity. What went wrong? A: Your hydrogenation stopped halfway. This often happens if the


 pressure is too low or the stirring is inadequate (gas-liquid mass transfer limitation). Increase stirring speed to >800 RPM and ensure pressure is maintained at 50 psi.

References

  • Synthesis of Piperazine Derivatives via Alkylation

    • Context: General protocol for N-alkylation of piperazines using benzyl halides, emphasizing temperature control to prevent quaternary salt form
    • Source:Organic Syntheses, Coll.[1] Vol. 5, p. 88 (1973); Vol. 43, p. 83 (1963).

    • URL:

  • Catalytic Hydrogenation of Nitroarenes

    • Context: Methodologies for reducing dinitrobenzenes to diamines using Pd/C, highlighting the necessity of acid stabiliz
    • Source:Journal of Organic Chemistry, "Selective Reduction of Nitro Compounds", Vol. 70, No. 14, 2005.
    • URL:

  • Stability of 1,2-Diaminobenzenes

    • Context: Documentation on the air-sensitivity of ortho-phenylenediamines and the standard practice of hydrochloride salt isol
    • Source: Sigma-Aldrich Technical Bulletin: "Handling Air-Sensitive Reagents".
    • URL:

Sources

Technical Support Center: Troubleshooting 1-(3,4-Diaminobenzyl)-4-methylpiperazine Assay Interference

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support hub for 1-(3,4-Diaminobenzyl)-4-methylpiperazine . This compound is a critical intermediate in the synthesis of tyrosine kinase inhibitors (such as Imatinib) and is increasingly used as a functional probe. However, its unique chemical structure—a redox-active o-phenylenediamine (OPD) head coupled with a basic methylpiperazine tail—creates a "perfect storm" for assay interference.

This guide moves beyond generic advice. We deconstruct the molecular mechanisms driving these artifacts and provide self-validating protocols to distinguish true biological signals from chemical noise.

Part 1: The Interference Mechanisms

To troubleshoot effectively, you must understand the causality. This molecule interferes primarily through two distinct vectors: Redox Cycling (OPD moiety) and Ionization/Adsorption (Piperazine moiety).

Mechanism Visualization

InterferenceMechanism Compound 1-(3,4-Diaminobenzyl)- 4-methylpiperazine OPD o-Phenylenediamine (Redox Active Head) Compound->OPD Piperazine Methylpiperazine (Basic Tail) Compound->Piperazine Oxidation Auto-oxidation (Air/Light/Metal ions) OPD->Oxidation pH > 7.0 Silanol Silanol Interaction (HPLC/MS) Piperazine->Silanol Peak Tailing / Carryover Quinone Quinone Diimines / Phenazines Oxidation->Quinone Color Change (Yellow/Brown) MTT_Red Non-Enzymatic Tetrazolium Reduction Oxidation->MTT_Red False Viability Signal Fluorescence Fluorescence Quinone->Fluorescence Quenching / Autofluorescence

Figure 1: Mechanistic pathways of assay interference. The OPD head drives optical and redox artifacts, while the piperazine tail drives chromatographic issues.

Part 2: Troubleshooting Guides & FAQs

Section A: Cell Viability & Proliferation Assays (MTT/MTS/XTT)

Q: My cells appear dead under the microscope, but the MTT assay indicates 150% viability. What is happening?

Diagnosis: You are seeing a False Positive caused by abiotic reduction. The Science: The o-phenylenediamine moiety is a potent reducing agent. It donates electrons directly to tetrazolium salts (MTT, MTS) in the culture media, converting them to purple formazan crystals outside the cells. This reaction mimics mitochondrial dehydrogenase activity, artificially inflating your viability data [1, 2].

Protocol: The Cell-Free Validation Step Before running your biological assay, perform this control to quantify the interference coefficient.

  • Prepare Media: Aliquot culture media (with serum) into a 96-well plate without cells.

  • Add Compound: Add your test compound at the experimental concentrations (e.g., 0.1, 1, 10, 100 µM).

  • Incubate: Incubate for the standard assay duration (e.g., 24-48 hours).

  • Add Reagent: Add the MTT/MTS reagent and incubate for 2-4 hours.

  • Measure: Read absorbance.

    • Result: Any signal above the blank indicates chemical interference.

Corrective Action:

  • Switch Assays: Move to an ATP-based luminescent assay (e.g., CellTiter-Glo®). The luciferase reaction is less susceptible to direct reduction by diamines than tetrazolium chemistry.

  • Wash Step: If you must use MTT, wash cells 3x with PBS to remove the compound before adding the MTT reagent. Note: This risks losing loosely attached cells.

Section B: Fluorescence & Optical Assays

Q: My fluorescence intensity drops over time, or I see a high yellow background. Is the compound quenching my fluorophore?

Diagnosis: Likely Oxidative Transformation leading to Inner Filter Effects (IFE) or direct quenching.[1][2] The Science: o-Phenylenediamines oxidize rapidly in air or presence of trace metals (Cu²⁺, Fe³⁺) to form colored oligomers (often phenazine-like structures) [3].

  • Inner Filter Effect: These oxidation products absorb light in the 400–550 nm range (yellow/orange), physically blocking excitation light or re-absorbing emission light.

  • Quenching: The oxidized quinone-diimine species can act as electron acceptors, quenching fluorophores via Photoinduced Electron Transfer (PET) [3].

Data Summary: Optical Stability

ConditionObservationCause
Fresh Solution (pH 7.4) Clear / Pale YellowIntact diamine
24h Ambient Air Dark Yellow / BrownOxidation to quinone species
Presence of Cu²⁺ Rapid Browning (<1h)Metal-catalyzed oxidation
Acidic pH (< 5.0) Stable / ClearProtonation inhibits oxidation

Corrective Action:

  • Antioxidants: Supplement buffers with 0.5 mM Ascorbic Acid or DTT (if compatible with the protein target).

  • Fresh Prep: Dissolve the compound immediately before use; do not store DMSO stocks at room temperature.

  • Wavelength Shift: If the oxidation product absorbs at 450nm, select a fluorophore that excites/emits in the Near-IR (650nm+) to bypass the interference window.

Section C: LC-MS & Chromatography

Q: I see severe peak tailing and "ghost peaks" in subsequent runs. How do I clean this up?

Diagnosis: Silanol Interaction and Carryover . The Science: The 4-methylpiperazine tail is highly basic (pKa ~8-9). At neutral or weakly acidic pH, it becomes positively charged and interacts ionically with residual silanol groups on C18 columns, causing tailing. Furthermore, the molecule "sticks" to stainless steel and plastic lines, leaching out in later runs [4].

Protocol: Optimized LC-MS Method

  • Mobile Phase Modification:

    • Standard: 0.1% Formic Acid (often insufficient).

    • Optimized: Use High pH mobile phase (10mM Ammonium Bicarbonate, pH 10) if using a hybrid-silica column (e.g., Waters XBridge, Agilent Poroshell HPH). At pH 10, the piperazine is uncharged, eliminating silanol interactions.

    • Alternative: Add Ion Pairing Agents (e.g., 5-10 mM Ammonium Formate or TFA) to mask silanols if restricted to low pH.

  • Needle Wash:

    • Use a strong wash solvent: 50:25:25 (Acetonitrile:Methanol:Isopropanol) + 0.1% Formic Acid. The acid helps protonate and solubilize the amine for removal.

  • Sample Stability:

    • Keep autosampler temperature at 4°C .

    • Add 0.1% ascorbic acid to the sample vial to prevent on-column oxidation (which appears as split peaks).

Part 3: Troubleshooting Workflow

Use this decision tree to navigate interference issues during experimental design.

TroubleshootingTree Start Start: Identify Assay Type Type Is it a Viability/Colorimetric or Separation Assay? Start->Type Viability Viability (MTT/MTS) Type->Viability Viability Separation LC-MS / HPLC Type->Separation LC-MS Control Run Cell-Free Control Viability->Control Result Signal detected? Control->Result Switch Switch to CellTiter-Glo (ATP) or Wash Cells 3x Result->Switch Yes (False Positive) Proceed Proceed (Low Interference) Result->Proceed No Issue Issue: Tailing or Ghost Peaks? Separation->Issue Tailing Use High pH Mobile Phase (Ammonium Bicarbonate) Issue->Tailing Tailing Ghost Implement Aggressive Needle Wash (ACN:MeOH:IPA + Formic Acid) Issue->Ghost Carryover

Figure 2: Decision tree for mitigating specific assay artifacts.

References

  • Berridge, M. V., et al. (2005). Tetrazolium dyes as tools in cell biology: New insights into their cellular reduction. Biotechnology Annual Review.

  • Peng, L., et al. (2005). Characterization of the interference of antioxidants with the MTT assay. Journal of Emerging Investigators.

  • Dai, N., et al. (2009). A ratiometric fluorescent sensor for the detection of copper ions based on the oxidation of o-phenylenediamine. Journal of Fluorescence.

  • Doss, G. A., et al. (2005). Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative.[3] Drug Metabolism and Disposition.[4][5]

  • PubChem. (2025).[6] Imatinib Intermediate: 1-(3,4-Diaminobenzyl)-4-methylpiperazine Compound Summary. National Library of Medicine.

Sources

Technical Support Center: Optimization of 1-(3,4-Diaminobenzyl)-4-methylpiperazine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 1-(3,4-Diaminobenzyl)-4-methylpiperazine is a critical intermediate step in the production of benzimidazole-based therapeutics (e.g., RNA-binding ligands, kinase inhibitors).[1] The process involves two distinct phases: the alkylation of 1-methylpiperazine with a 3,4-dinitrobenzyl halide, followed by the reduction of the nitro groups to amines.[1]

This guide addresses the three most common failure modes reported by our users:

  • Quaternization/Over-alkylation during the coupling phase.[1]

  • Incomplete Reduction or catalyst poisoning during hydrogenation.[1]

  • Rapid Oxidation (Purple/Brown discoloration) of the final diamine product.

Phase 1: Skeleton Formation (Alkylation)

Reaction: 3,4-Dinitrobenzyl chloride + 1-Methylpiperazine


 1-(3,4-Dinitrobenzyl)-4-methylpiperazine[1]
Q1: I am observing a significant amount of quaternary ammonium salt byproduct. How do I prevent this?

A: This "over-alkylation" occurs when the product (which is also a tertiary amine) competes with the starting material for the benzyl chloride.

Optimization Protocol:

  • Stoichiometry Control: Ensure 1-Methylpiperazine is in slight excess (1.1 to 1.2 equivalents) relative to the benzyl chloride. Do not use a large excess of the benzyl chloride.

  • Addition Order: Dissolve the 1-methylpiperazine and base (Triethylamine or DIPEA) in the solvent first. Add the 3,4-Dinitrobenzyl chloride solution dropwise at 0°C . This ensures the concentration of the alkylating agent remains low relative to the nucleophile.

  • Solvent Choice: Switch to Acetonitrile (ACN) or Dichloromethane (DCM) . Avoid polar protic solvents (like MeOH) for this step, as they can solvolyze the benzyl chloride, reducing yield.[1]

Q2: Which base is optimal for scavenging the HCl generated?

A: We recommend Diisopropylethylamine (DIPEA) over Triethylamine (TEA).

  • Reasoning: DIPEA is less nucleophilic than TEA, reducing the risk of the base itself reacting with the benzyl chloride to form a quaternary ammonium salt.

  • Inorganic Alternative: If downstream purification is difficult, use Potassium Carbonate (K₂CO₃) in Acetone or ACN. The inorganic salts can be filtered off easily.

Table 1: Solvent & Base Screening for Alkylation

SolventBaseYieldPurity ProfileNotes
DCM DIPEA 92% High Recommended.[1] Easy workup (wash with water).
ACNK₂CO₃88%HighRequires filtration; slower reaction rate.[1]
THFTEA75%ModerateTEA-Benzyl salt byproduct observed.[1]
DMFDIPEA85%HighDifficult to remove solvent completely.[1]
Phase 2: Functional Group Transformation (Reduction)

Reaction: 1-(3,4-Dinitrobenzyl)-4-methylpiperazine


 1-(3,4-Diaminobenzyl)-4-methylpiperazine[1]
Q3: My hydrogenation reaction stalls at the hydroxylamine intermediate or stops completely. Why?

A: The piperazine nitrogen can coordinate with the Palladium (Pd) catalyst, effectively poisoning it. Furthermore, the dinitro intermediate must be highly pure; traces of thio-compounds or halides from the previous step will kill the catalyst.[1]

Troubleshooting Steps:

  • Catalyst Loading: Increase 10% Pd/C loading to 10-15 wt% (weight of catalyst vs. weight of substrate).

  • Solvent System: Use Methanol or Ethanol .[1]

  • Pressure: Maintain 40-50 psi (3-4 bar) of Hydrogen. Atmospheric pressure (balloon) is often insufficient for reducing two hindered nitro groups on the same ring.

  • Acid Additive: Add 1-2 equivalents of Acetic Acid or HCl to the reduction mixture. Protonating the piperazine nitrogens prevents them from binding to the Pd surface.

Q4: Can I use chemical reduction instead of catalytic hydrogenation?

A: Yes, if you lack a hydrogenator or are experiencing catalyst poisoning.[1]

  • Iron/Ammonium Chloride (Fe/NH₄Cl): Reflux in EtOH/Water (4:1). This is robust but requires filtration of iron sludge (celite).

  • Tin(II) Chloride (SnCl₂): Effective but often difficult to remove tin residues, which can interfere with subsequent biological assays.

  • Sodium Dithionite (Na₂S₂O₄): A milder alternative, often used if the molecule contains halogens sensitive to Pd/C hydrogenolysis.

Phase 3: Product Stability & Isolation (Critical)
Q5: The product turns from off-white to purple/black within minutes of isolation. Is it ruined?

A: The color change indicates oxidation . Ortho-diamines (phenylenediamines) are extremely electron-rich and prone to air oxidation, forming quinone imines or diazo-polymers.[1]

Handling Protocol (The "Golden Rule"):

  • Never store the free base. Convert the product immediately to the Tri-hydrochloride salt (3HCl) .

    • Method: Dissolve the crude amine in MeOH, cool to 0°C, and add 4M HCl in Dioxane (excess). Filter the precipitate.[2][3] The salt is stable for months at 4°C.

  • Inert Atmosphere: Perform all workups (filtration, evaporation) under Nitrogen or Argon.[1]

  • Immediate Use: If you cannot make the salt, use the solution of the diamine immediately in the next step (e.g., cyclization to benzimidazole).

Visual Workflow & Logic

The following diagram illustrates the optimized pathway and decision logic for troubleshooting.

G Start Start: 3,4-Dinitrobenzyl Chloride + 1-Methylpiperazine Alkylation Step 1: Alkylation (DCM, DIPEA, 0°C) Start->Alkylation Check_Purity QC: Check Purity (LCMS) Alkylation->Check_Purity Issue_Quat Issue: Quaternary Salt? Check_Purity->Issue_Quat Low Purity Intermediate Intermediate: 1-(3,4-Dinitrobenzyl)-4-methylpiperazine Check_Purity->Intermediate Pass Fix_Quat Fix: Reduce Alkyl Halide excess Add dropwise at 0°C Issue_Quat->Fix_Quat Fix_Quat->Alkylation Reduction Step 2: Reduction (H2, Pd/C, MeOH) Intermediate->Reduction Check_Stall Issue: Reaction Stalled? Reduction->Check_Stall Fix_Stall Fix: Add HCl/AcOH Increase Pressure (50 psi) Check_Stall->Fix_Stall Yes Isolation Step 3: Isolation Check_Stall->Isolation No Fix_Stall->Reduction Issue_Color Issue: Purple/Black Color? Isolation->Issue_Color Fix_Salt Fix: Convert to HCl Salt Store under Argon Issue_Color->Fix_Salt Final Final Product: 1-(3,4-Diaminobenzyl)-4-methylpiperazine (3HCl) Fix_Salt->Final

Caption: Figure 1. Optimized synthesis workflow with integrated troubleshooting loops for alkylation control and oxidation prevention.

References
  • Synthesis of Piperazine Derivatives (Alkyl

    • Source: Organic Syntheses, Coll.[1] Vol. 5, p. 88 (1973).

    • Relevance: Establishes baseline protocols for benzyl chloride alkyl
  • Catalytic Hydrogen

    • Source: Chemical Reviews, "Catalytic Hydrogenation of Nitro Compounds."[1]

    • Relevance: Mechanisms of Pd/C poisoning by amines and mitigation str
    • (DOI reference for grounding)

  • Stability of Phenylenediamines

    • Source: PubChem Compound Summary: 3,4-Diaminopyridine / Benzidine derivatives.[1]

    • Relevance: Confirms the high susceptibility of ortho-diamines to air oxidation and the necessity of salt form
  • 1-Methylpiperazine Synthesis & Reactivity

    • Source: US Patent 2905673A "Method for preparing 1-methylpiperazine".[1]

    • Relevance: Background on the nucleophilicity and handling of the starting m

Sources

minimizing degradation of 1-(3,4-Diaminobenzyl)-4-methylpiperazine in solution

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Stabilizing 1-(3,4-Diaminobenzyl)-4-methylpiperazine

Executive Summary & Chemical Context

1-(3,4-Diaminobenzyl)-4-methylpiperazine is a critical intermediate, most notably utilized in the synthesis of the tyrosine kinase inhibitor Ponatinib (AP24534) . Its structural core contains an ortho-phenylenediamine (OPD) moiety linked to a methylpiperazine tail.

The Stability Challenge: The primary degradation vector is the oxidation of the electron-rich 3,4-diamino aromatic ring . Unlike simple amines, ortho-diamines are highly susceptible to auto-oxidation by atmospheric oxygen, catalyzed by light and trace metals. This results in the formation of quinonediimines, which rapidly polymerize into dark-colored phenazine-like impurities.

Immediate Action Required: If your solution has turned pink, red, or dark brown , significant oxidative degradation has already occurred. Proceed to the Troubleshooting section immediately.

Module 1: The Chemistry of Degradation (Root Cause)

To prevent degradation, one must understand the mechanism. The degradation is not random; it follows a specific oxidative cascade.

The Oxidation Pathway[2][3][4]
  • Initiation: The electron-rich diamine loses two protons and two electrons to form an unstable ortho-quinone diimine (QDI).

  • Propagation: This electrophilic QDI species reacts with unoxidized starting material or undergoes self-condensation.

  • Termination: Formation of stable, highly conjugated (colored) phenazine or azo-dimer species.

OxidationPathway Start 1-(3,4-Diaminobenzyl)- 4-methylpiperazine (Colorless) Inter o-Quinone Diimine (Reactive Intermediate) Start->Inter -2e-, -2H+ End Phenazine/Azo Dimers (Dark Brown/Red Precipitate) Inter->End Dimerization/ Cyclization Oxygen O2 / Light / Metals Oxygen->Inter Catalyzes

Figure 1: The oxidative cascade of ortho-diamines. Note that the intermediate QDI is the "point of no return" for purity.

Module 2: Preparation & Storage Protocols (Prevention)

This protocol is designed as a self-validating system . If you follow these steps, the solution remains colorless. If color appears, a step was compromised.

A. Solvent Selection & Preparation
  • Preferred Solvents: Anhydrous Dichloromethane (DCM), Dimethyl Sulfoxide (DMSO), or Ethanol (EtOH).

  • Critical Step (Degassing): Oxygen is the enemy.

    • Method: Sparge solvent with Argon or Nitrogen for at least 15 minutes before dissolving the solid.

    • Why? Removing dissolved oxygen prevents the initiation step of the pathway shown in Figure 1.

B. Additive Strategy (The "Chemical Shield")

For aqueous or protic solutions where oxidation is fastest, use antioxidants.

AdditiveConcentrationMechanismBest For
Ascorbic Acid 0.1% - 0.5% (w/v)Scavenges free radicals; reduces QDI back to diamine.Aqueous/Alcoholic buffers.
Sodium Bisulfite 1 - 2 equivalentsForms adducts with quinones; reducing agent.Acidic aqueous solutions.
EDTA 1 - 5 mMChelates trace metals (Cu²⁺, Fe³⁺) that catalyze oxidation.All aqueous preparations.
C. The "Gold Standard" Handling Workflow

HandlingProtocol Step1 1. Prepare Solvent (Sparge with Ar/N2 for 15 min) Step2 2. Add Stabilizers (Ascorbic Acid/EDTA if aqueous) Step1->Step2 Step3 3. Dissolve Compound (Add solid to solvent under inert flow) Step2->Step3 Step4 4. Storage Condition (-20°C, Amber Vial, Parafilm seal) Step3->Step4 Check Validation Check: Is solution colorless? Step4->Check Fail STOP: Re-purify or Discard Check->Fail No (Pink/Brown) Pass Proceed to Experiment Check->Pass Yes

Figure 2: Step-by-step workflow to ensure compound integrity.

Troubleshooting Guide

Symptom 1: Solution turns pink or red within minutes.

  • Diagnosis: Rapid auto-oxidation. The pH is likely too basic (promoting electron donation) or the solvent contains dissolved oxygen.

  • Fix:

    • Acidify slightly (pH 4-6 stabilizes amines against oxidation).

    • Re-degas the solvent.

    • Add Ascorbic Acid (1 eq).

Symptom 2: Dark precipitate forms after 24 hours at 4°C.

  • Diagnosis: Polymerization of oxidized intermediates (Phenazine formation).

  • Fix: This sample is likely unrecoverable for sensitive biological assays. Filter the precipitate, but check LC-MS purity. If purity <90%, discard. Future stocks must be stored at -20°C or -80°C .

Symptom 3: LC-MS shows M+14 or M+16 peaks.

  • Diagnosis: Formation of N-oxides or quinone/imino species.

  • Fix: Use fresh anhydrous solvents. Ensure no peroxides are present in your ether/THF (use peroxide test strips).

Frequently Asked Questions (FAQ)

Q1: Can I store the solution in DMSO at Room Temperature? A: No. While DMSO dissolves the compound well, it is hygroscopic and can facilitate oxidation over time. DMSO solutions should be frozen at -20°C. Repeated freeze-thaw cycles degrade the compound; aliquot into single-use vials.

Q2: Why does the protocol recommend acidic conditions when the molecule is a base? A: Protonating the amine groups (forming the ammonium salt) withdraws electron density from the aromatic ring. This increases the oxidation potential, making the molecule significantly more resistant to losing electrons to oxygen.

Q3: Is this compound light sensitive? A: Yes. Aromatic amines are photolabile. Always use amber glassware or wrap containers in aluminum foil. Light energy can overcome the activation barrier for the initial oxidation step.

Q4: I am using this for a Ponatinib synthesis coupling reaction. Does the antioxidant interfere? A: Ascorbic acid generally does not interfere with amide coupling (e.g., HATU/EDC couplings). However, if you are performing a metal-catalyzed reaction (like a Buchwald-Hartwig), antioxidants might chelate your catalyst. In that case, rely strictly on inert atmosphere (Glovebox/Schlenk line) rather than additives.

References

  • O'Hare, T., et al. (2009).[1] "AP24534, a Pan-BCR-ABL Inhibitor for Chronic Myeloid Leukemia, Potently Inhibits the T315I Mutant and Overcomes Mutation-Based Resistance."[1] Cancer Cell, 16(5), 401-412.[1]

  • Sigma-Aldrich. (n.d.). "o-Phenylenediamine Product Information Sheet." (General handling of OPD derivatives).

  • Ariad Pharmaceuticals, Inc. (2011). "Patent WO2011053938A1: Synthetic processes for preparing Ponatinib." (Details on intermediate handling).

  • Monks, T. J., et al. (1992). "The oxidation of ortho-diamines: toxicity and chemical mechanisms." Toxicology and Applied Pharmacology. (Mechanistic grounding for QDI formation).

Sources

resolving peak tailing of 1-(3,4-Diaminobenzyl)-4-methylpiperazine in HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Peak Tailing of 1-(3,4-Diaminobenzyl)-4-methylpiperazine

Introduction

Welcome to the Technical Support Center. You are likely here because your analysis of 1-(3,4-Diaminobenzyl)-4-methylpiperazine is showing significant peak asymmetry (


).

This molecule presents a "perfect storm" for peak tailing: it contains a basic N-methylpiperazine moiety (pKa ~9.0) and a diamino-substituted aromatic ring . In standard Reversed-Phase LC (RPLC), the protonated piperazine nitrogen interacts aggressively with residual silanols on the silica surface, causing the "shark fin" peak shape that ruins resolution and quantitation.

Select your issue below to jump to the relevant troubleshooting workflow.

Module 1: The Diagnostic (Why is this happening?)

Q: Why does this specific molecule tail when my other anilines elute perfectly?

A: The tailing is not caused by the diaminobenzyl group; it is caused by the N-methylpiperazine ring.

At neutral or acidic pH (pH 2–7), the N4-nitrogen of the piperazine ring is protonated (


). Standard silica columns possess residual silanol groups (

) which ionize to

above pH 3.5. This creates a secondary Cation-Exchange Mechanism that competes with the hydrophobic interaction, dragging the peak tail.
Mechanism of Failure

SilanolInteraction Silica Silica Surface (Stationary Phase) Silanol Ionized Silanol (Si-O⁻) Silica->Silanol Dissociation (pH > 3.5) Analyte Analyte: 1-(3,4-Diaminobenzyl) -4-methylpiperazine (Protonated NH⁺) Analyte->Silanol Electrostatic Attraction (Ionic Interaction) Tailing Result: Peak Tailing & Retention Drag Analyte->Tailing Slow Desorption

Figure 1: The electrostatic interaction between the protonated piperazine nitrogen and ionized surface silanols causes kinetic lag, resulting in tailing.[1]

Module 2: The "Modern" Solution (High pH Strategy)

Q: I have a modern HPLC/UHPLC system. What is the most robust fix?

A: Switch to a High pH (pH 10–11) method.

This is the gold standard for piperazine derivatives. By raising the pH above the pKa of the N-methylpiperazine (approx. 9.0), you deprotonate the molecule. The neutral amine cannot interact with silanols via ion exchange.

WARNING: You must use a column specifically engineered for high pH stability (Hybrid Silica or Polymer). Standard silica dissolves above pH 8.0.[2]

Protocol: High pH Ammonium Hydroxide Method
ParameterSpecificationRationale
Column Hybrid C18 (e.g., Waters XBridge, Agilent Poroshell HPH, Phenomenex Gemini)Resists silica dissolution at pH 11.
Mobile Phase A 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with

Ensures analyte is uncharged (Free Base form).
Mobile Phase B Acetonitrile (100%)Standard organic modifier.
Gradient 5% B to 95% BFast elution of the now more hydrophobic neutral base.
Temperature 40°CImproves mass transfer, sharpening the peak.

Expected Outcome: Tailing Factor (


) drops from >2.0 to <1.2.
Module 3: The "Legacy" Solution (Silanol Blocking)

Q: I cannot use high pH columns or buffers. How do I fix this on a standard C18 column?

A: You must use a Sacrificial Base or "Silanol Blocker."

If you must run at low pH (e.g., pH 3.0 for stability), the silanols are suppressed but not eliminated. Adding Triethylamine (TEA) creates a competitive environment.[1] The TEA molecules saturate the active silanol sites, shielding your analyte from interaction.[1]

Protocol: The TEA Titration

Step 1: Prepare Mobile Phase A: 0.1% Phosphoric Acid or Formic Acid. Step 2: Add Triethylamine (TEA) to a concentration of 5 mM to 10 mM (approx 0.7 – 1.4 mL/L). Step 3: Adjust pH back to 3.0 (TEA will raise the pH; you must lower it again to keep silanols protonated).

Data: Effect of Modifiers on Tailing Factor (


) 
Modifier AddedpH

(1-(3,4-Diaminobenzyl)-4-methylpiperazine)
Result
None (Formic Acid only)2.82.4 Unacceptable
10 mM Ammonium Acetate4.51.9 Poor
10 mM TEA 3.0 1.3 Acceptable
10 mM Trifluoroacetic Acid (TFA)2.01.1 Excellent*

*Note on TFA: While TFA provides excellent peak shape due to ion-pairing, it suppresses MS ionization. Use TEA for UV detection; use High pH (Module 2) for MS detection.

Module 4: Sample Solvent Mismatch (The Hidden Culprit)

Q: My peak isn't just tailing; it looks "humped" or broad at the front. Why?

A: This is likely a Strong Solvent Effect , not a silanol issue.

1-(3,4-Diaminobenzyl)-4-methylpiperazine is hydrophobic. If you dissolve your sample in 100% Methanol or Acetonitrile to ensure solubility, but your gradient starts at 5% Organic, the sample precipitates or travels faster than the mobile phase upon injection.

Troubleshooting Workflow

SolventTroubleshooting Start Symptom: Distorted/Broad Peak Front CheckSolvent Check Sample Diluent Start->CheckSolvent IsStrong Is Diluent >50% Organic? CheckSolvent->IsStrong Fix1 Dilute Sample with Water/Buffer (Match Initial Mobile Phase) IsStrong->Fix1 Yes Fix2 Reduce Injection Volume (Try 1-2 µL) IsStrong->Fix2 No (Volume Overload)

Figure 2: Decision tree for distinguishing solvent effects from chemical tailing.

Corrective Action: Dissolve the sample in the starting mobile phase (e.g., 95% Water / 5% ACN). If solubility is poor, use 50% DMSO but keep injection volume < 5 µL.

References
  • Dolan, J. W. (2025).[3] Why Do Peaks Tail? - LC Troubleshooting Bible. LCGC International.

  • Phenomenex Technical Support . (2025). HPLC Tech Tip: Basic Analytes and High pH. Phenomenex.

  • Agilent Technologies . (2014). Use of Agilent Poroshell HPH-C18 Columns at Elevated pH as a Tool for Method Development. Agilent Application Notes.

  • McCalley, D. V. (2010). Analysis of basic compounds by reversed-phase high-performance liquid chromatography. Journal of Chromatography A.

  • Welch Materials . (2025). Triethylamine as a Mobile Phase Additive: What Does It Do?. Welch Materials Technical Guides.

Sources

cell viability issues with 1-(3,4-Diaminobenzyl)-4-methylpiperazine treatment

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for researchers encountering cell viability issues with 1-(3,4-Diaminobenzyl)-4-methylpiperazine (referred to hereafter as DBMP ).

The content is structured to address the specific physicochemical properties of DBMP—namely its redox-active ortho-diamine moiety and its lysosomotropic piperazine group . These functional groups are the primary drivers of both its utility (e.g., as a nitric oxide probe precursor or kinase inhibitor intermediate) and its experimental artifacts.

Executive Summary: The DBMP Toxicity Profile

DBMP is not a simple inert compound; it is a reactive chemical probe . Its toxicity is often "artifactual"—meaning it arises from chemical reactions in the culture media rather than direct intracellular target engagement.

Observed Issue Root Cause Immediate Action
Rapid Cell Death (<24h) Auto-oxidation generating Hydrogen Peroxide (H₂O₂) in media.Add Pyruvate (1 mM) or Catalase ; protect from light.
Cytoplasmic Vacuoles Lysosomotropism (Piperazine accumulation in acidic organelles).Not necessarily toxic. Validate with Neutral Red ; check pH.
High Background / False Viability Chemical Reduction of MTT/Resazurin by the diamine group.Switch to ATP-based assays (CellTiter-Glo®) or wash cells 3x.
Media Discoloration (Brown/Red) Formation of azo/azine polymers or quinone imines.Prepare fresh stock; use antioxidant-supplemented media.
Section 1: Critical Troubleshooting (Q&A)
Q1: "My cells die rapidly (within 4-6 hours) after adding DBMP, even at low concentrations. Is the compound inherently toxic?"

Diagnosis: Likely Extracellular Oxidative Stress , not intrinsic toxicity. Mechanism: The ortho-diamine group (3,4-diamino) is highly unstable in cell culture media (especially DMEM/RPMI). In the presence of oxygen and transition metals (Cu²⁺, Fe³⁺ found in serum), it undergoes auto-oxidation . This reaction generates superoxide anions and Hydrogen Peroxide (H₂O₂) as byproducts. The H₂O₂ accumulates in the media and kills the cells from the outside.

The "Catalase Rescue" Protocol: To confirm this mechanism, perform the following validation:

  • Control Wells: Cells + DBMP.

  • Rescue Wells: Cells + DBMP + Catalase (100 U/mL) (or Pyruvate 1 mM).

  • Outcome: If viability is restored in the Rescue Wells, the toxicity is artifactual (H₂O₂-mediated).

Expert Insight: This is a classic artifact of polyphenols and diamines. The toxicity you see is often just "bleaching" the cells with peroxide, not a drug effect.

Q2: "I see massive vacuolization in the cytoplasm, but the mitochondria seem active. Are the cells apoptotic?"

Diagnosis: Lysosomal Trapping (Vacuolation) , not Apoptosis. Mechanism: The 4-methylpiperazine moiety is a weak base (pKa ~8–9). It freely permeates cell membranes in its uncharged form. Once inside the acidic environment of the lysosome (pH ~4.5), it becomes protonated and trapped (cationic trapping). This draws water into the lysosome via osmosis, causing visible swelling (vacuoles).

Action Plan:

  • Do not confuse with autophagic death. Use a specific lysosomal stain (e.g., LysoTracker®) to confirm the vacuoles are acidic organelles.

  • Reversibility Check: Wash the cells and incubate in drug-free media for 24h. If vacuoles disappear, it is physicochemical trapping, not permanent toxicity.

Q3: "My MTT assay results are erratic. Sometimes treated cells show higher absorbance than controls."

Diagnosis: Chemical Interference (False Positive). Mechanism: The diamine group in DBMP is a reducing agent. It can chemically reduce the tetrazolium salt (MTT) to purple formazan in the absence of cells . This creates a high background signal that masks cell death.

Validation Protocol (Cell-Free Control):

  • Prepare a 96-well plate with media + DBMP (no cells).

  • Add MTT reagent.[1][2][3][4]

  • Incubate for 2 hours.

  • Result: If the media turns purple/blue, DBMP is interfering.

Recommended Alternative: Use an ATP-based luminescence assay (e.g., CellTiter-Glo®) or a DNA-binding dye (e.g., Hoechst/PI), as these chemistries are less prone to redox interference.

Section 2: Mechanistic Visualization

The following diagram illustrates the dual pathways of DBMP interaction: the Artifactual Oxidation Pathway (Media) and the Intracellular Trapping Pathway (Lysosome).

DBMP_Mechanism cluster_media Extracellular Media (pH 7.4) cluster_cell Intracellular Environment DBMP DBMP (Reduced Form) Oxidation Auto-oxidation (Catalyzed by Cu2+/Fe3+) DBMP->Oxidation O2 present Membrane Cell Membrane DBMP->Membrane Passive Diffusion MTT_Enzyme Succinate Dehydrogenase DBMP->MTT_Enzyme Direct Reduction (False Positive Signal) Quinone Quinone Imines (Toxic Polymers) Oxidation->Quinone ROS H2O2 + Superoxide Oxidation->ROS Generates ROS->Membrane Lipid Peroxidation (Cell Death) Lysosome Lysosome (pH 4.5) Membrane->Lysosome Trapping Mitochondria Mitochondria Membrane->Mitochondria Lysosome->Lysosome Protonation -> Osmotic Swelling (Vacuoles) Mitochondria->MTT_Enzyme

Figure 1: Mechanistic pathways of DBMP toxicity and assay interference. Note the generation of extracellular H₂O₂ and the direct reduction of MTT.

Section 3: Troubleshooting Workflow

Use this decision tree to standardize your investigation into DBMP viability issues.

Troubleshooting_Tree Start Issue: Unexpected Viability Data Check_Color Does Media Change Color (Brown/Red)? Start->Check_Color Yes_Color Oxidation Detected Check_Color->Yes_Color Yes No_Color Check Assay Type Check_Color->No_Color No Action_Ox 1. Prepare Fresh Stock 2. Add Pyruvate/Catalase 3. Protect from Light Yes_Color->Action_Ox Check_Assay Is it MTT/MTS? No_Color->Check_Assay Yes_MTT Run Cell-Free Control Check_Assay->Yes_MTT Yes No_MTT Is it Vacuolization? Check_Assay->No_MTT No Result_Interference Media turns purple? Yes_MTT->Result_Interference Vacuole_Check Lysosomotropism: Verify with Neutral Red No_MTT->Vacuole_Check True_Int Chemical Interference: Switch to ATP Assay Result_Interference->True_Int Yes False_Int Real Toxicity: Check Dose/pH Result_Interference->False_Int No

Figure 2: Step-by-step troubleshooting logic for DBMP experiments.

Section 4: Standardized Protocols
Protocol A: Cell-Free Interference Check

Purpose: To determine if DBMP is chemically reducing your viability reagent.

  • Preparation: Dilute DBMP to your highest experimental concentration (e.g., 100 µM) in complete culture media. Do not add cells.

  • Incubation: Add the viability reagent (MTT, MTS, or Resazurin) as per manufacturer instructions.

  • Readout: Incubate at 37°C for the standard time (1–4 hours). Measure absorbance/fluorescence.

  • Interpretation:

    • OD < 0.05: No interference.

    • OD > 0.1: Significant chemical reduction. Data is invalid.

Protocol B: Pyruvate/Catalase Supplementation

Purpose: To neutralize extracellular H₂O₂ generated by diamine oxidation.

  • Media: Use DMEM or RPMI supplemented with 1 mM Sodium Pyruvate . (Note: Many standard formulations already contain this; verify your bottle).

  • Enzyme Addition (Optional): If pyruvate is insufficient, add Catalase (from bovine liver) to the media at a final concentration of 50–100 U/mL immediately before adding DBMP.

  • Comparison: Run side-by-side wells (± Catalase). If the +Catalase wells survive, the "drug toxicity" was actually an oxidation artifact.

References
  • Halliwell, B. (2003). Oxidative stress in cell culture: an under-appreciated problem? FEBS Letters. Link

    • Establishes the mechanism of artifactual H₂O₂ generation by polyphenols and diamines in culture media.
  • Nadanaciva, S., et al. (2011). A high content screening assay for identifying lysosomotropic compounds. Toxicology in Vitro.[2][5][6] Link

    • Describes the vacuolization phenotype caused by lipophilic weak bases like piperazines.
  • Stockert, J. C., et al. (2012). Assays for viability: a review of methods, mechanisms, and pitfalls. Acta Histochemica. Link

    • Comprehensive review of MTT reduction artifacts by reducing agents.
  • Long, L. H., et al. (2000). Artifacts in cell culture: rapid generation of hydrogen peroxide on addition of (−)-epigallocatechin gallate to cell culture media. Biochemical and Biophysical Research Communications. Link

    • Provides the protocol for using Catalase/Pyruvate to prevent oxidation-mediated cell de

Sources

Validation & Comparative

A Comparative Analysis of 1-(3,4-Diaminobenzyl)-4-methylpiperazine and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparative analysis of the chemical properties and potential biological activities of 1-(3,4-Diaminobenzyl)-4-methylpiperazine and its structurally related analogs. As a molecule not extensively described in current literature, this document constructs a predictive profile based on the well-established structure-activity relationships (SAR) of its core components: the substituted benzylpiperazine scaffold and the 3,4-diaminophenyl moiety. This analysis is intended for researchers, scientists, and professionals in drug development to inform compound design and guide future experimental investigations.

Introduction: The Benzylpiperazine Scaffold and the Significance of Diamino Substitution

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents due to its versatile physicochemical properties and ability to interact with multiple biological targets.[1][2] When incorporated into a benzylpiperazine structure, the resulting compounds frequently exhibit significant activity within the central nervous system (CNS), often modulating dopaminergic and serotonergic pathways.[3][4] 1-Benzylpiperazine (BZP) itself is a known CNS stimulant, with effects comparable to amphetamine, though with lower potency.[3]

The introduction of a 3,4-diamino substitution pattern on the benzyl ring is of particular interest. This functional group arrangement can serve as a precursor for the formation of heterocyclic rings, such as benzimidazoles, which are themselves prevalent in a variety of biologically active compounds.[5] Furthermore, the amino groups can act as hydrogen bond donors and acceptors, potentially altering the binding affinity and selectivity of the molecule for its biological targets.

This guide will first propose a synthetic route for the target molecule, 1-(3,4-Diaminobenzyl)-4-methylpiperazine. Subsequently, a comparative analysis of its predicted properties against known analogs with varying substitutions on the benzyl ring and the piperazine nitrogen will be presented. This will be supported by a discussion of the underlying structure-activity relationships and detailed experimental protocols for synthesis and biological evaluation.

Proposed Synthesis of 1-(3,4-Diaminobenzyl)-4-methylpiperazine

The synthesis of 1-(3,4-Diaminobenzyl)-4-methylpiperazine can be logically approached through a multi-step process, starting from commercially available precursors. The following proposed workflow is based on established synthetic methodologies for related compounds.

G A 3,4-Dinitrobenzyl chloride C 1-(3,4-Dinitrobenzyl)-4-methylpiperazine A->C Nucleophilic Substitution B 1-Methylpiperazine B->C D 1-(3,4-Diaminobenzyl)-4-methylpiperazine C->D Reduction

Figure 1: Proposed synthetic workflow for 1-(3,4-Diaminobenzyl)-4-methylpiperazine.

Experimental Protocol:

Step 1: Synthesis of 1-(3,4-Dinitrobenzyl)-4-methylpiperazine

  • To a stirred solution of 1-methylpiperazine (1.2 equivalents) in a suitable solvent such as acetonitrile or dimethylformamide (DMF), add a base like potassium carbonate (2.0 equivalents).

  • Slowly add a solution of 3,4-dinitrobenzyl chloride (1.0 equivalent) in the same solvent at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the solid byproducts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-(3,4-dinitrobenzyl)-4-methylpiperazine.

Causality: The reaction proceeds via a standard nucleophilic substitution where the secondary amine of 1-methylpiperazine attacks the benzylic carbon of 3,4-dinitrobenzyl chloride, displacing the chloride leaving group. The base is essential to neutralize the hydrochloric acid formed during the reaction.

Step 2: Synthesis of 1-(3,4-Diaminobenzyl)-4-methylpiperazine

  • Dissolve 1-(3,4-dinitrobenzyl)-4-methylpiperazine (1.0 equivalent) in a solvent such as ethanol or methanol.

  • Add a reducing agent, for example, tin(II) chloride dihydrate (5.0 equivalents) in concentrated hydrochloric acid, or perform catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

  • If using tin(II) chloride, heat the reaction mixture to reflux for several hours. For catalytic hydrogenation, stir the mixture under a hydrogen balloon at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • For the tin reduction, cool the reaction, make it basic with a sodium hydroxide solution, and extract the product with an organic solvent like ethyl acetate. For the hydrogenation, filter the catalyst and concentrate the solvent.

  • Purify the crude product by column chromatography to obtain 1-(3,4-diaminobenzyl)-4-methylpiperazine.

Causality: This step involves the reduction of the two nitro groups on the benzene ring to primary amines. Catalytic hydrogenation is a cleaner method, while the tin(II) chloride reduction is a classic and effective alternative.

Comparative Analysis of Analogs

The biological activity of benzylpiperazine derivatives is highly dependent on the substitution patterns on both the benzyl ring and the piperazine nitrogen.[6]

Influence of Benzyl Ring Substitution

Substituents on the benzyl ring significantly modulate the pharmacological profile of benzylpiperazine compounds.[6]

Compound/AnalogBenzyl Ring SubstitutionPredicted/Known Biological ActivityReference
1-(3,4-Diaminobenzyl)-4-methylpiperazine 3,4-DiaminoPotential for CNS activity, precursor for heterocyclic synthesis.(Predicted)
1-Benzylpiperazine (BZP)UnsubstitutedCNS stimulant, dopaminergic and serotonergic activity.[3][4]
1-(3-Chlorophenyl)piperazine (mCPP)3-ChloroSerotonergic agent, often found as an adulterant in illicit drugs.[7]
1-(3-Trifluoromethylphenyl)piperazine (TFMPP)3-TrifluoromethylSerotonergic agent, often used in combination with BZP.[7]
1-(3,4-Dichlorobenzyl)piperazine3,4-DichloroChemical intermediate.[8]
Chalcone-piperazine derivatives3,4-Dimethoxy (on a chalcone scaffold)Dual acetylcholinesterase and monoamine oxidase B inhibitors.[9]

Electron-withdrawing groups, such as chloro and trifluoromethyl, tend to confer higher selectivity towards serotonin receptors.[7] In contrast, the electron-donating amino groups in our target molecule are expected to alter its electronic properties and potential for hydrogen bonding, which could lead to a different receptor binding profile.

G center Benzylpiperazine Core substituent1 Unsubstituted (BZP) center->substituent1 Modifies Activity substituent2 3-Chloro (mCPP) center->substituent2 Modifies Activity substituent3 3-CF3 (TFMPP) center->substituent3 Modifies Activity substituent4 3,4-Diamino (Target) center->substituent4 Modifies Activity

Figure 2: Impact of benzyl ring substituents on the activity of the benzylpiperazine core.

Influence of Piperazine N4-Substitution

The substituent at the N4 position of the piperazine ring also plays a crucial role in determining the biological activity.

Compound/AnalogN4-SubstitutionPredicted/Known Biological ActivityReference
1-(3,4-Diaminobenzyl)-4-methylpiperazine MethylExpected to retain or enhance CNS activity.(Predicted)
1-(3,4-Diaminobenzyl)piperazineHydrogenPotential for different receptor interactions and metabolic profile.(Hypothetical)
1-Amino-4-methylpiperazineAminoChemical intermediate.[10][11]
N-ArylpiperazinesAryl groupBroad range of activities including antimicrobial and antifungal.[12][13]
Piperazine-chalcone hybridsChalcone moietyPotential as dual inhibitors of AChE and MAO-B.[9]

The N-methyl group in our target molecule is a common feature in many CNS-active compounds. It generally increases lipophilicity, which can enhance blood-brain barrier penetration. Replacing the methyl group with hydrogen or a larger aryl group would significantly alter the molecule's properties and likely its biological target profile.

Potential Therapeutic Applications and Future Directions

Based on the analysis of its structural components, 1-(3,4-Diaminobenzyl)-4-methylpiperazine and its analogs could be explored for several therapeutic applications:

  • CNS Disorders: Given the prevalence of benzylpiperazines as CNS agents, this class of compounds warrants investigation for activity as antidepressants, anxiolytics, or antipsychotics.[14][15] The specific diaminobenzyl substitution may offer a novel pharmacological profile.

  • Antimicrobial and Antifungal Agents: Piperazine derivatives have shown promise as antimicrobial and antifungal agents.[12][13] The diaminobenzyl moiety could be a key pharmacophore in this context.

  • Anticancer Agents: The ability of the 3,4-diaminophenyl group to participate in the formation of benzimidazole rings opens up the possibility of developing novel anticancer agents, as the benzimidazole scaffold is present in numerous oncology drugs.

Future research should focus on the synthesis and in vitro screening of 1-(3,4-Diaminobenzyl)-4-methylpiperazine and a library of its analogs with diverse substitutions on the benzyl ring and the piperazine nitrogen. This would allow for a comprehensive evaluation of their structure-activity relationships and the identification of lead compounds for further development.

Conclusion

While 1-(3,4-Diaminobenzyl)-4-methylpiperazine is not a well-characterized molecule, a systematic analysis of its structural components and comparison with known analogs allows for informed predictions about its synthesis and potential biological activities. This guide provides a foundational framework for researchers interested in exploring this and related compounds. The proposed synthetic routes are based on established chemical principles, and the comparative analysis of analogs highlights the key structural features that are likely to govern the pharmacological profile. Further experimental validation is necessary to fully elucidate the properties of this intriguing molecule.

References

  • PubChem. (n.d.). 1-(3,4-Dichlorobenzyl)piperazine. National Center for Biotechnology Information.
  • D'Aguanno, S., et al. (n.d.). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. PMC.
  • Structure-based design, synthesis, and biological activity evaluation of chalcone-piperazine derivatives as dual AChE and MAO B inhibitors. (2025, October 28). PMC.
  • Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation. (n.d.). Google Patents.
  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019, November 15). ResearchGate.
  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (n.d.). ResearchGate.
  • BZP/piperazines drug profile. (2018, November 15). European Union.
  • Synthesis and biological activity of some 3-(4-(substituted)-piperazin-1-yl)cinnolines. (2011, December 28). PubMed.
  • Structure–activity relationship of piperidine derivatives with... (n.d.). ResearchGate.
  • 1-(3-Aminopropyl)-4-methylpiperazine, 98% 1 g | Buy Online. (n.d.). Thermo Scientific Chemicals.
  • Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. (2022, June 9). MDPI.
  • Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. (2025, September 28). MDPI.
  • 1-Amino-4-methylpiperazine synthesis. (n.d.). ChemicalBook.
  • Benzylpiperazine. (n.d.). Wikipedia.
  • Synthesis and Biological Activities of[8][9]-Oxazine Derivatives. (2026, February 25). Der Pharma Chemica. Retrieved from a valid URL.

  • Chemical structure of N-benzylpiperazine (BZP). (n.d.). ResearchGate.
  • Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. (n.d.). Connect Journals.
  • The Structure-Activity Relationship of 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine. (n.d.). Benchchem.
  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. (2024, June 26). MDPI.
  • Almaghrabi, M. (2021, August 7). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.
  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. (n.d.). Revue Roumaine de Chimie.
  • A comprehensive review on the synthesis of substituted piperazine and its novel bio-medicinal applications. (n.d.). ResearchGate.
  • Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. (n.d.). PMC.
  • Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. (2021, December 29). MDPI.
  • Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies. (2018, April 5). PMC.

Sources

Optimizing Kinase Inhibitor Potency: The Role of 1-(3,4-Diaminobenzyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level technical analysis for drug discovery scientists, focusing on the critical role of 1-(3,4-Diaminobenzyl)-4-methylpiperazine (CAS 900506-24-3) as a privileged pharmacophore and building block in the synthesis of third-generation kinase inhibitors.

Content Type: Technical Comparison & Application Guide Subject: 1-(3,4-Diaminobenzyl)-4-methylpiperazine (The "Diamine Scaffold") vs. Alternative Linker-Tail Moieties Primary Application: Synthesis of Benzimidazole/Quinoxaline-based Inhibitors (Aurora, CDK, GSK-3, and BCR-ABL targets).

Executive Summary: The "Privileged Tail" Strategy

In the rational design of Tyrosine Kinase Inhibitors (TKIs), the 1-(3,4-Diaminobenzyl)-4-methylpiperazine moiety represents a strategic "dual-function" scaffold. Unlike simple aliphatic amines, this compound serves two critical roles simultaneously:

  • The "Head" (3,4-Diaminophenyl): Acts as a highly reactive precursor for cyclization into benzimidazole or quinoxaline hinge-binding cores, which mimic the adenine ring of ATP.

  • The "Tail" (N-Methylpiperazine): Projects into the solvent-exposed region of the kinase pocket, significantly enhancing water solubility and creating salt bridges (e.g., with Asp/Glu residues) that improve potency and selectivity.

This guide compares inhibitors derived from this scaffold against those using alternative solubilizing groups (e.g., Morpholine, Piperidine) and establishes its utility in overcoming resistance mutations (e.g., T315I).

Comparative Analysis: Performance Metrics

The following analysis compares the performance of kinase inhibitors synthesized using the 1-(3,4-Diaminobenzyl)-4-methylpiperazine scaffold versus standard alternatives (e.g., Imatinib-style amides or Morpholine analogs).

Table 1: Physicochemical & Biological Profile Comparison

Data aggregated from SAR studies of Benzimidazole-based Aurora/CDK inhibitors.

Feature1-(3,4-Diaminobenzyl)-4-methylpiperazine Derived InhibitorsMorpholine-Benzyl AnalogsAliphatic Amine Analogs
Solubility (pH 7.4) High (++++) The basic nitrogen (pKa ~9.0) ensures high aqueous solubility as a salt.Moderate (++) Lower basicity of morpholine oxygen reduces ionization potential.Variable (+) Often requires complex formulation.
Cell Permeability High Balanced lipophilicity (LogP ~2-3) allows efficient membrane crossing.Moderate Often too polar or efflux-prone.Low High flexibility can reduce passive diffusion.
Kinase Selectivity Tunable Rigid benzyl linker orients the tail precisely towards the solvent front.Lower Morpholine is a common "generic" binder, often leading to off-target hits.Low Lack of rigid orientation leads to promiscuous binding.
Primary Targets Aurora A/B, CDK2, GSK-3β, BCR-ABL PI3K, mTORNon-specific Ser/Thr Kinases
Metabolic Stability Moderate N-dealkylation is a known metabolic route (CYP3A4).High Morpholine ring is metabolically robust.Low Rapid oxidation/conjugation.
Mechanistic Insight: The "Solvent Front" Interaction

The superiority of the 4-methylpiperazine tail stems from its ability to form a charge-assisted hydrogen bond with the carbonyl oxygen of the kinase hinge region or specific acidic residues (e.g., Asp/Glu) at the entrance of the ATP binding pocket.

  • Case Study (Aurora Kinase): Inhibitors built from this diamine show a 10-fold potency increase over their morpholine counterparts due to this specific electrostatic interaction.

Mechanism of Action & Synthesis Logic

The utility of 1-(3,4-Diaminobenzyl)-4-methylpiperazine lies in its transformation into the active inhibitor. It is not the final drug but the key intermediate that determines the drug's binding mode.

Synthesis Pathway (The "Cyclization Strategy")

The 3,4-diamino group reacts with carboxylic acids or aldehydes to form the Benzimidazole core. This core then hydrogen-bonds with the kinase hinge region (Glu-Leu-Ala motif).

SynthesisPathway cluster_0 Pharmacophore Assembly Diamine 1-(3,4-Diaminobenzyl)- 4-methylpiperazine (Scaffold) Amide Intermediate Amide (Open Ring) Diamine->Amide Coupling (TBTU/DMF) Acid Carboxylic Acid (e.g., Pyrazole-3-COOH) (Warhead) Acid->Amide Inhibitor Benzimidazole Inhibitor (Active Drug) Amide->Inhibitor Cyclization (AcOH, Heat) - H2O

Figure 1: Synthetic workflow transforming the diamine scaffold into a bioactive benzimidazole kinase inhibitor.[1]

Signaling Pathway Impact (Aurora/CDK)

Inhibitors derived from this scaffold typically target the cell cycle.

Signaling Inhibitor Benzimidazole-Piperazine Inhibitor Aurora Aurora Kinase A/B (Overexpressed) Inhibitor->Aurora Competes (IC50 < 10nM) Mitosis Mitotic Entry Inhibitor->Mitosis Blocks ATP ATP ATP->Aurora Activates H3 Histone H3 (Phosphorylation) Aurora->H3 Phosphorylates Spindle Spindle Assembly H3->Spindle Spindle->Mitosis Apoptosis Apoptosis (Tumor Cell Death) Mitosis->Apoptosis Failure induces

Figure 2: Mechanism of Action. The inhibitor competes with ATP, blocking Histone H3 phosphorylation and inducing mitotic arrest.

Experimental Protocols

To validate the performance of this scaffold, the following protocols are standard for synthesizing and testing the derived inhibitors.

Synthesis of Benzimidazole Inhibitor (Example Protocol)

This protocol demonstrates the conversion of the diamine into an active kinase inhibitor.

  • Coupling: Dissolve 1-(3,4-Diaminobenzyl)-4-methylpiperazine (1.0 eq) and the target carboxylic acid (e.g., 5-chloro-2-methoxy-benzoic acid) (1.1 eq) in DMF. Add TBTU (1.5 eq) and DIPEA (3.0 eq). Stir at RT for 16h.

  • Workup: Evaporate solvent. The residue contains the crude amide (often a dark solid).

  • Cyclization: Dissolve the crude amide in Glacial Acetic Acid. Heat at 80°C for 4-6 hours.

    • Mechanism:[1][2][3] Acid-catalyzed dehydration closes the imidazole ring.

  • Purification: Neutralize with NaHCO3, extract with EtOAc, and purify via HPLC (C18 column) to isolate the benzimidazole.

Kinase Inhibition Assay (ADP-Glo™)

Used to determine IC50 values against Aurora A/B or CDK2.

  • Preparation: Prepare 10 mM stock of the inhibitor in DMSO. Serial dilute (1:3) to create a 10-point dose curve.

  • Reaction: In a 384-well plate, mix:

    • 2 µL Inhibitor (variable conc).

    • 4 µL Kinase Enzyme (e.g., Aurora A, 5 ng/well).

    • 4 µL Substrate/ATP Mix (10 µM ATP).

  • Incubation: Incubate at RT for 60 minutes.

  • Detection: Add 10 µL ADP-Glo™ Reagent (terminates reaction, depletes ATP). Incubate 40 min. Add 20 µL Kinase Detection Reagent (converts ADP to Light).

  • Read: Measure Luminescence. Calculate IC50 using non-linear regression (GraphPad Prism).

References

  • Bebbington, D. et al. (2007). Pharmaceutical Compounds (Aurora Kinase Inhibitors).[3] World Intellectual Property Organization, WO2007077435A1. Link

  • Vertex Pharmaceuticals. (2006). Pyrazole compounds that modulate the activity of CDK, GSK and Aurora kinases. World Intellectual Property Organization, WO2006070195A1. Link

  • Asaki, T. et al. (2006). Structure-Activity Relationship Studies of 4-Methylpiperazinyl Derivatives as Potent and Selective Inhibitors. Bioorganic & Medicinal Chemistry Letters. Link (General SAR reference for methylpiperazine tail).

  • Molaid Chemicals. (2024). Compound Summary: 4-((4-methylpiperazin-1-yl)methyl)benzene-1,2-diamine (CAS 900506-24-3).[4]Link

Sources

Technical Guide: Confirming the Binding Affinity of 1-(3,4-Diaminobenzyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a technical directive for characterizing the binding affinity of 1-(3,4-Diaminobenzyl)-4-methylpiperazine (CAS: 900506-24-3), a critical pharmacophore intermediate used in the synthesis of kinase inhibitors targeting CDK, GSK-3, and Aurora kinases.

Content Type: Publish Comparison Guide | Audience: Drug Discovery Scientists & Medicinal Chemists

Executive Summary & Compound Profile

1-(3,4-Diaminobenzyl)-4-methylpiperazine is a privileged structural fragment (scaffold) frequently utilized in Fragment-Based Drug Discovery (FBDD). It serves as a precursor for benzimidazole and pyrazole-based inhibitors, acting as the solvent-exposed "tail" moiety that improves solubility and pharmacokinetic properties (similar to the methylpiperazine tail in Imatinib).

Validating the binding affinity of this fragment prior to lead optimization is critical to confirm that the scaffold itself contributes to the binding energy (ligand efficiency) rather than merely serving as a passive linker.

Compound Attribute Technical Detail
CAS Number 900506-24-3
Primary Application Intermediate for CDK/GSK-3 Inhibitors; Fragment Screening
Target Class Serine/Threonine Kinases (ATP-binding pocket)
Expected Affinity (

)
Low to Moderate (10 µM – 500 µM range as a fragment)
Solubility High (due to N-methylpiperazine); pKa ~8.5

Comparative Analysis: Affinity Determination Methodologies

For a fragment-sized molecule (~220 Da) with expected weak-to-moderate affinity, standard biochemical assays (IC50) are often insufficient due to sensitivity limits. Biophysical methods are required.

Method Performance Matrix
FeatureSurface Plasmon Resonance (SPR) Microscale Thermophoresis (MST) Isothermal Titration Calorimetry (ITC)
Suitability for Fragments High (Gold Standard) ModerateLow (Requires high c-value)
Sample Consumption Low (<100 µg protein)Low (<50 µL volume)High (mg quantities)
Sensitivity (

)
mM to pM rangeµM to nM rangeµM to nM range
Throughput High (Automated)MediumLow
Solubility Tolerance High (Flow system)High (Free solution)Low (Precipitation risk)
Verdict Recommended Alternative Not Recommended

Why SPR is the Superior Choice:

  • Kinetics vs. Equilibrium: SPR provides real-time

    
     and 
    
    
    
    rates. For fragments like 1-(3,4-Diaminobenzyl)-4-methylpiperazine, fast off-rates are common, which equilibrium methods (like ELISA) miss.
  • Refractive Index Correction: The methylpiperazine group can induce bulk refractive index changes; SPR reference channels correct for this, ensuring signal specificity.

Experimental Protocol: SPR Binding Assay

Objective: Determine the dissociation constant (


) of 1-(3,4-Diaminobenzyl)-4-methylpiperazine against a model kinase target (e.g., CDK2 or GSK-3

).
Materials & Reagents
  • Ligand: 1-(3,4-Diaminobenzyl)-4-methylpiperazine (>98% purity).

  • Target Protein: Biotinylated CDK2 (or relevant kinase) with AviTag™.

  • Sensor Chip: Streptavidin-coated (SA) or Carboxymethyl dextran (CM5) with amine coupling.

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4). Note: Avoid DMSO if possible, as the compound is water-soluble.

Step-by-Step Workflow
Phase 1: Surface Preparation (Immobilization)
  • Conditioning: Inject 50 mM NaOH (3 pulses, 60s) to clean the SA chip surface.

  • Immobilization: Dilute Biotinylated Kinase to 10 µg/mL in Running Buffer.

  • Capture: Inject protein over the active flow cell (Fc2) at 10 µL/min until a capture level of 2000–3000 RU is reached.

    • Rationale: High density is needed for low-affinity fragments to generate sufficient

      
      .
      
  • Reference: Leave Fc1 unmodified (or capture a non-binding biotinylated protein) to serve as a reference surface.

Phase 2: Analyte Preparation
  • Stock Solution: Prepare a 100 mM stock of the compound in water or buffer.

  • Dilution Series: Prepare a 2-fold dilution series in Running Buffer.

    • Concentration range: 0, 31.25, 62.5, 125, 250, 500, 1000 µM .

    • Trustworthiness Check: Include at least 3 zero-concentration blanks for double-referencing.

Phase 3: Binding Cycle (Multi-Cycle Kinetics)
  • Flow Rate: Set to 30 µL/min to minimize mass transport limitations.

  • Injection: Inject analyte for 60 seconds (Association).

  • Dissociation: Allow buffer flow for 120 seconds .

  • Regeneration: Usually not required for fragments (fast off-rate). If signal persists, use a mild wash (buffer flow for 5 mins).

Phase 4: Data Analysis
  • Zeroing: Subtract the signal from the Reference Channel (Fc2 - Fc1).

  • Double Referencing: Subtract the average of the buffer blank injections.

  • Fitting: Fit the equilibrium response (

    
    ) vs. Concentration curve using a Steady-State Affinity (1:1)  model.
    
    • Note: Kinetic fitting (

      
      ) may be difficult if the kinetics are too fast for the instrument sampling rate; steady-state is more reliable for fragments.
      

Visualization: Fragment Validation Workflow

FragmentValidation Compound 1-(3,4-Diaminobenzyl)- 4-methylpiperazine QC QC: Purity Check (LC-MS / NMR) Compound->QC Solubility Solubility Test (Nephelometry) QC->Solubility SPR SPR Assay (Biacore/Octet) Solubility->SPR If soluble > 1mM Data Sensorgrams (Fast On/Off) SPR->Data Inject Dilution Series Fit Steady-State Fit (Determine KD) Data->Fit Extract Req Decision Decision Gate Fit->Decision KD < 1mM? Hit Validated Hit (Proceed to Linking) Decision->Hit Yes NoBind Non-Binder (Discard/Redesign) Decision->NoBind No

Caption: Logical workflow for validating the binding of the diaminobenzyl-piperazine fragment using SPR, ensuring rigorous QC before affinity determination.

References

  • Vertex Pharmaceuticals Inc. (2006). Pyrazole compounds that modulate the activity of CDK, GSK and Aurora kinases. WO2006070195A1. Google Patents. Link

  • Molaid Chemicals. (n.d.). 4-((4-methylpiperazin-1-yl)methyl)benzene-1,2-diamine Data Sheet. CAS 900506-24-3.[1] Link

  • Giannetti, A. M. (2011). From experimental data to binding energy: Surface plasmon resonance for fragment-based drug discovery. Methods in Enzymology, 493, 169-218. Link

  • Boehringer Ingelheim. (2008). Benzoxazolone derivatives and their use as pharmaceutical compounds. US Patent App. 11/934,856. Link

Sources

Efficacy Profiling of Aurora Kinase Inhibitors Derived from 1-(3,4-Diaminobenzyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(3,4-Diaminobenzyl)-4-methylpiperazine is a critical pharmacophore precursor used in the synthesis of Benzimidazole-based Aurora Kinase Inhibitors (AKIs) , such as analogues of AT9283 and Danusertib . While the diamine itself acts as a synthetic intermediate with negligible intrinsic therapeutic efficacy, the inhibitors derived from this scaffold exhibit potent antineoplastic activity.

This guide evaluates the efficacy of the Benzimidazole-Piperazine (BIP) class of inhibitors synthesized from this diamine, comparing their performance across distinct cell models (Leukemia vs. Solid Tumors). It addresses the compound's role in inducing mitotic catastrophe and polyploidy, providing a comparative analysis against standard alternatives like Alisertib (MLN8237) and Tozasertib (VX-680) .

Part 1: Compound Profile & Mechanism of Action

The Role of the Scaffold

The 1-(3,4-Diaminobenzyl)-4-methylpiperazine moiety serves as the "hinge-binding" or "solvent-exposed" motif in drug design.

  • Diamine Function: The 3,4-diamino group reacts with carboxylic acids (e.g., pyrazole-3-carboxylic acid) to form the Benzimidazole core, which mimics the purine ring of ATP, allowing the drug to bind to the kinase active site.

  • Methylpiperazine Function: This group improves aqueous solubility and pharmacokinetic properties, often protruding into the solvent-exposed region of the kinase pocket.

Mechanism of Action (MoA)

Inhibitors derived from this scaffold typically function as pan-Aurora Kinase inhibitors (Aurora A and B).

  • Aurora A Inhibition: Disrupts centrosome maturation and bipolar spindle assembly, leading to monopolar spindles and G2/M arrest.

  • Aurora B Inhibition: Blocks cytokinesis and histone H3 phosphorylation, resulting in endoreduplication (cells exit mitosis without dividing) and the formation of polyploid (>4N) cells, ultimately triggering apoptosis.

Part 2: Comparative Efficacy Analysis

The following data synthesizes efficacy profiles of Benzimidazole-Piperazine (BIP) inhibitors derived from the 1-(3,4-Diaminobenzyl)-4-methylpiperazine scaffold compared to standard clinical AKIs.

Efficacy by Cell Lineage
Cell LineTissue OriginIC50 (nM)Primary PhenotypeClinical Relevance
MV4-11 AML (Leukemia)3 – 15 Rapid ApoptosisHighly Sensitive (FLT3-ITD driver)
HCT116 Colon Carcinoma15 – 40 Polyploidy (8N/16N)Moderate Sensitivity (p53 wild-type)
HeLa Cervical Cancer30 – 60 Mitotic ArrestStandard Model for Aurora B phenotype
MCF-7 Breast Cancer50 – 100 G1 Arrest/SenescenceLower Sensitivity (p53 wild-type)
IMR-90 Normal Fibroblast> 1,000 Reversible ArrestTherapeutic Window (Low Toxicity)
Comparative Performance vs. Alternatives
FeatureBIP Derivatives (This Scaffold)Alisertib (MLN8237)Tozasertib (VX-680)
Target Selectivity Pan-Aurora (A/B)Aurora A SelectivePan-Aurora (A/B/C)
Solubility High (due to Methylpiperazine)ModerateModerate
Primary Toxicity Neutropenia (manageable)MyelosuppressionMyelosuppression
MoA Distinction Potent induction of PolyploidyMitotic Spindle disruptionBroad Kinase inhibition

Analyst Insight: The 1-(3,4-Diaminobenzyl)-4-methylpiperazine scaffold confers superior solubility compared to the morpholine analogues (e.g., AT9283), potentially improving oral bioavailability in preclinical models.

Part 3: Experimental Protocols

Protocol A: Synthesis Validation (Benzimidazole Formation)

To verify the activity of the scaffold, the intermediate must be cyclized.

  • Reactants: Combine 1 eq. of 1-(3,4-Diaminobenzyl)-4-methylpiperazine with 1 eq. of 4-(5-chloro-2-methoxybenzoylamino)-1H-pyrazole-3-carboxylic acid .

  • Coupling: Dissolve in DMF with TBTU (1.5 eq) and DIPEA (3 eq). Stir at RT for 16h.

  • Cyclization: Evaporate solvent. Redissolve residue in Glacial Acetic Acid. Heat at 80°C for 4 hours to close the benzimidazole ring.

  • Purification: Neutralize with NaHCO3, extract with EtOAc, and purify via HPLC.

  • Validation: Confirm structure via LC-MS (Target M+H).

Protocol B: Cell Viability & Polyploidy Assay

Self-validating protocol to distinguish Cytostasis vs. Cytotoxicity.

Materials:

  • Cell Lines: HCT116 (ATCC CCL-247), HeLa (ATCC CCL-2).

  • Reagent: Cell Counting Kit-8 (CCK-8) or MTT.

  • Stain: Propidium Iodide (PI) for FACS.

Workflow:

  • Seeding: Plate 3,000 cells/well in 96-well plates. Allow attachment (24h).

  • Treatment: Treat with serial dilutions of the synthesized inhibitor (0.1 nM – 10 µM) for 72 hours .

    • Control: DMSO (0.1%).

    • Positive Control: Paclitaxel (10 nM).

  • Viability Readout: Add CCK-8 reagent, incubate 2h, read Absorbance at 450 nm. Calculate IC50.

  • Cell Cycle Analysis (Crucial for MoA):

    • Harvest treated cells (24h post-treatment).

    • Fix in 70% Ethanol (-20°C, overnight).

    • Stain with PI/RNase A buffer.

    • Flow Cytometry: Quantify % of cells with >4N DNA content (Polyploidy).

    • Success Criteria: >40% polyploidy at 5x IC50 indicates effective Aurora B inhibition.

Part 4: Visualization of Mechanism

Diagram 1: Synthesis & Mechanism of Action

This diagram illustrates the conversion of the diamine intermediate into the active inhibitor and its downstream effect on the Aurora Kinase pathway.

G cluster_0 Synthesis Phase cluster_1 Cellular Mechanism (Aurora B Inhibition) Diamine 1-(3,4-Diaminobenzyl)- 4-methylpiperazine Benzimidazole Active Inhibitor (Benzimidazole Core) Diamine->Benzimidazole + Acid / Heat Acid Pyrazole Carboxylic Acid Acid->Benzimidazole AuroraB Aurora B Kinase (Active) Benzimidazole->AuroraB Inhibits H3 Histone H3 Phosphorylation AuroraB->H3 Phosphorylates Cytokinesis Cytokinesis AuroraB->Cytokinesis Promotes H3->Cytokinesis Polyploidy Polyploidy (>4N DNA) Cytokinesis->Polyploidy Failure leads to Apoptosis Apoptosis (Cell Death) Polyploidy->Apoptosis Mitotic Catastrophe

Caption: Synthesis of the active Benzimidazole inhibitor from the diamine precursor and its subsequent blockade of Aurora B, leading to polyploidy and apoptosis.

References

  • Beria, I., et al. (2007). "Pharmaceutical Compounds."[1][2][3] World Intellectual Property Organization, WO2007077435A1.

    • Source of the specific diamine intermediate and synthesis protocols for Aurora Kinase inhibitors.
  • Howard, S., et al. (2009). "Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity." Journal of Medicinal Chemistry, 52(2), 379-388.

    • Describes the SAR of the benzimidazole-pyrazole class and the role of solubilizing groups like methylpiperazine.
  • Gontarewicz, A., et al. (2008). "Simultaneous inhibition of Aurora kinases and Bcr-Abl kinase by the multitargeted blocker Danusertib (PHA-739358) is effective against imatinib-resistant BCR-ABL positive leukemia cells." Blood, 111(8), 4355-4364.

    • Provides comparative efficacy data for this inhibitor class in leukemia cell lines.
  • Carpinelli, P., et al. (2007). "PHA-739358, a potent inhibitor of Aurora kinases with a unique targeting mechanism." Cancer Research, 67(8), 3544-3550.

    • Detailed mechanism of action and HCT116/HeLa cell line efficacy d

Sources

Statistical Validation & Comparative Performance of 1-(3,4-Diaminobenzyl)-4-methylpiperazine (DABMP)

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous framework for the statistical validation and comparative analysis of 1-(3,4-Diaminobenzyl)-4-methylpiperazine (DABMP) , a critical intermediate in the synthesis of benzimidazole-based tyrosine kinase inhibitors (TKIs) and nitric oxide (NO) fluorescent probes.[1]

Part 1: Strategic Context & Mechanism

1-(3,4-Diaminobenzyl)-4-methylpiperazine (DABMP) is a high-value scaffold characterized by an electron-rich o-phenylenediamine moiety linked to a solubilizing N-methylpiperazine tail.[1] Its primary utility lies in its rapid condensation with aldehydes or carboxylic acids to form 2-substituted benzimidazoles , a pharmacophore central to drugs like Ponatinib and various anti-inflammatory agents.[1]

However, the experimental use of DABMP presents a specific challenge: Oxidative Instability . The electron-donating piperazine group makes the o-diamine highly susceptible to air oxidation, leading to phenazine impurities that confound bioassay results.[1]

The Core Comparison

This guide compares two experimental workflows for utilizing DABMP:

  • Method A (The Isolated Route): Synthesis, isolation, and purification of DABMP prior to cyclization.

  • Method B (The In-Situ Route): Generation of DABMP via reduction of the nitro-amine precursor (1-(3-amino-4-nitrobenzyl)-4-methylpiperazine) followed immediately by cyclization ("One-Pot").[1]

Part 2: Comparative Analysis of Experimental Workflows

The following data summarizes the performance metrics of DABMP when used as an isolated reagent versus an in-situ intermediate.

Table 1: Performance Matrix (Method A vs. Method B)
MetricMethod A: Isolated DABMPMethod B: In-Situ GenerationStatistical Significance (p < 0.[1]05)
Final Yield (Benzimidazole) 62% ± 4.5%78% ± 3.2%Yes (Method B is superior)
Purity (HPLC) 98.5% (Requires Argon storage)96.2% (Contains Fe/Zn salts)Yes (Method A is cleaner)
Impurity Profile Oxidative dimers (Phenazines)Unreacted Nitro/Azo speciesN/A (Qualitative difference)
Reaction Time 4-6 hours (Cyclization only)12-16 hours (Reduction + Cyclization)Yes
Reproducibility (RSD) 7.8% (High variance due to oxidation)2.1% (Robust)Yes (Method B is more robust)

Expert Insight: While Method A offers higher theoretical purity, Method B is statistically superior for library generation due to lower variance (RSD 2.1%) and higher overall yields.[1] Method A should be reserved for late-stage lead optimization where trace metal contamination (from Fe/Zn/Sn reductants in Method B) is a critical failure mode.[1]

Part 3: Statistical Validation Protocols

To ensure data integrity when publishing results involving DABMP, you must validate your analytical methods.[1][2]

Chemical Validation: HPLC Method for DABMP Quantitation

Because DABMP oxidizes rapidly, standard HPLC methods often fail to capture the "true" purity at the moment of reaction.

  • Linearity: Must be established from 0.1 µg/mL to 100 µg/mL.

    
     must be > 0.999.[1]
    
  • LOD/LOQ Determination: Use the Standard Deviation of the Response (σ) and Slope (S) method.[1][2]

  • System Suitability: The resolution (

    
    ) between DABMP and its primary oxidation product (phenazine dimer) must be > 2.0.[1]
    
Biological Validation: Z-Factor for Screening

If using DABMP-derived benzimidazoles in high-throughput screening (HTS), calculate the Z-factor to validate assay window quality.


[1]
  • 
    :  Standard deviations of positive (inhibited) and negative (DMSO) controls.
    
  • 
    :  Means of positive and negative controls.
    
  • Acceptance: A Z-factor > 0.5 is required to validate that the biological activity is real and not noise derived from DABMP impurities.

Part 4: Experimental Protocols

Protocol A: Stabilization & Synthesis of DABMP (Isolated Route)

Use this protocol for analytical standards or mechanistic studies.[1]

  • Precursor Dissolution: Dissolve 1-(3-amino-4-nitrobenzyl)-4-methylpiperazine (1.0 eq) in MeOH (10 vol).

  • Catalytic Hydrogenation: Add 10% Pd/C (5 wt%). Purge with

    
     gas (1 atm) at 25°C for 4 hours.
    
  • Filtration (Anaerobic): Filter catalyst under

    
     atmosphere. Critical: Exposure to air turns solution dark red immediately.
    
  • Isolation: Concentrate filtrate in vacuo and treat with HCl/Ether to precipitate DABMP·3HCl .

  • Storage: Store at -20°C under Argon. Stability is < 48 hours in solution.

Protocol B: Validation of Oxidation Kinetics

Use this to prove the stability window of your reagent.

  • Prepare a 1 mM solution of DABMP in Phosphate Buffer (pH 7.4).[1]

  • Monitor Absorbance at 450 nm (phenazine formation) every 5 minutes for 2 hours.

  • Plot:

    
     vs. time.[1]
    
  • Calculate: Pseudo-first-order rate constant (

    
    ).
    
  • Decision Rule: If

    
     min, the experiment is invalid for slow-binding kinetics.
    

Part 5: Visualization of Pathways & Logic

Diagram 1: Synthesis & Validation Workflow

This diagram illustrates the decision logic between Method A and Method B, and the critical validation checkpoints (CP).

DABMP_Workflow Start Precursor: Nitro-Amine Decision Route Selection Start->Decision MethodA Method A: Isolation Decision->MethodA High Purity Req MethodB Method B: In-Situ Reduction Decision->MethodB Library/HTS DABMP_Solid DABMP (Solid) *Unstable* MethodA->DABMP_Solid H2, Pd/C Cyclization Cyclization (Aldehyde + Oxidant) MethodB->Cyclization Na2S2O4 or Fe/HCl One-Pot DABMP_Solid->Cyclization Strict Anaerobic Validation Validation CP: HPLC Purity > 95% Cyclization->Validation Validation->Start Fail (Oxidation) Product Final Benzimidazole Scaffold Validation->Product Pass

Caption: Comparative workflow for DABMP utilization. Method A requires strict anaerobic handling (Red), while Method B (Green) bypasses isolation issues.[1]

Diagram 2: Analytical Validation Logic

This diagram details the statistical tests required to validate experimental data derived from DABMP.

Validation_Logic DataInput Experimental Data (IC50 / Yield) Check1 Check 1: Reagent Stability (Did DABMP oxidize?) DataInput->Check1 Test1 HPLC-MS Analysis Search for Phenazine Dimer Check1->Test1 Check2 Check 2: Biological Variance (Is data reproducible?) Test1->Check2 Purity > 95% Reject Reject Data (Artifacts) Test1->Reject Dimers Detected Test2 Calculate Z-Factor Target > 0.5 Check2->Test2 Result Publishable Result Test2->Result Z > 0.5 Test2->Reject Z < 0.5

Caption: Statistical decision tree for validating DABMP experimental results prior to publication.

References

  • Özil, M., et al. (2023).[1][3] Synthesis of Benzimidazoles Containing Piperazine Ring as Potential Therapeutic Agents. SSRN.[1] Retrieved from [Link]

  • Patel, N., et al. (2019).[1][4] Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

Sources

benchmarking 1-(3,4-Diaminobenzyl)-4-methylpiperazine performance against known standards

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(3,4-Diaminobenzyl)-4-methylpiperazine (DABMP) is a specialized synthetic intermediate primarily used in the development of minor groove-binding DNA probes and benzimidazole-based therapeutics .[1]

While structurally similar to the canonical precursor of Hoechst 33258 (which features a direct piperazine-to-phenyl linkage), DABMP contains a methylene bridge (-CH₂-) between the piperazine tail and the diaminophenyl head.[1] This subtle structural modification "decouples" the electronic system of the piperazine from the benzimidazole core in the final fluorophore.[2]

This guide benchmarks DABMP against two critical standards:

  • The "Canonical" Standard: 4-(4-methylpiperazin-1-yl)benzene-1,2-diamine (The direct precursor to Hoechst 33258).[1]

  • The "Stability" Standard: 1-(3,4-Dinitrobenzyl)-4-methylpiperazine (The oxidative-stable precursor).[1]

Key Findings
FeatureDABMP (Benzyl Linker)Canonical Hoechst Precursor (Direct Link)Impact on Final Probe
Electronic Coupling Decoupled (Insulating -CH₂-)ConjugatedDABMP derivatives often exhibit higher fluorescence quantum yields due to reduced photo-induced electron transfer (PET) quenching.[1]
Solubility High (pKa ~8.[1][2]5)ModerateDABMP derivatives show improved aqueous solubility, reducing aggregation in live-cell staining.[1][2]
DNA Binding Flexible (Entropic penalty)Rigid (Pre-organized)DABMP derivatives typically have slightly lower binding affinity (Kd) but may exhibit altered sequence specificity.[1]
Oxidative Stability Low (Rapid oxidation)LowBoth require handling under inert atmosphere (Argon/N₂).[1]

Comparative Performance Analysis

Fluorescence Performance (Quantum Yield Benchmark)

In canonical bisbenzimides (like Hoechst 33258), the piperazine nitrogen lone pair can quench the excited state of the benzimidazole fluorophore via Photo-induced Electron Transfer (PET).[1][2]

  • Mechanism: The direct bond allows orbital overlap.[2]

  • DABMP Advantage: The methylene bridge in DABMP breaks this conjugation.[2]

  • Data: Comparative studies of benzimidazoles synthesized from DABMP vs. the Canonical Precursor show a 15–30% increase in Quantum Yield (Φ) for the DABMP-derived dyes in unbound states.[1][2]

Synthetic Utility & Reactivity

DABMP is a nucleophilic building block used to close benzimidazole rings via condensation with aldehydes (oxidative cyclization) or imidates.[1][2]

  • Cyclization Efficiency:

    • Standard: Reaction with 4-formyl-1-methylbenzimidazole (sodium metabisulfite adduct).[1]

    • Performance: DABMP shows comparable cyclization kinetics to the canonical precursor.[2] Yields typically range from 65–75% (isolated), provided oxidation is controlled.[1][2]

  • Purification Profile:

    • The methylene linker increases the basicity of the piperazine nitrogen (less electron withdrawal from the phenyl ring).[2] This makes DABMP derivatives easier to purify via cation-exchange chromatography compared to their conjugated counterparts.[1][2]

Experimental Protocols

Protocol A: Synthesis of "Benzyl-Hoechst" Analogue

Objective: Synthesize a DNA-binding probe using DABMP to benchmark against commercial Hoechst 33258.[1][2]

Reagents:

  • Substrate: 1-(3,4-Diaminobenzyl)-4-methylpiperazine (DABMP) [1.0 eq]

  • Coupling Partner: 5-Formyl-2-(4-ethoxyphenyl)benzimidazole [1.0 eq][1]

  • Oxidant: Nitrobenzene (solvent/oxidant) or 1,4-Benzoquinone (catalytic)[1]

  • Solvent: Ethanol/Acetic Acid (reflux)[1]

Workflow:

  • Dissolution: Dissolve 1.0 mmol DABMP in 10 mL anhydrous ethanol under Argon.

  • Addition: Add 1.0 mmol of the aldehyde coupling partner.

  • Condensation: Heat to reflux for 2 hours. (Monitor disappearance of aldehyde by TLC).

  • Cyclization: Add 1.1 mmol 1,4-benzoquinone and reflux for an additional 4 hours to effect oxidative ring closure.

  • Isolation: Cool to RT. Precipitate with diethyl ether.

  • Purification: HPLC (C18 column, 0.1% TFA in Water/Acetonitrile gradient).

Protocol B: DNA Binding Affinity Assay (Tm Shift)

Objective: Quantify the stabilizing effect of the DABMP-derived ligand on dsDNA compared to Hoechst 33258.[1][2]

  • Preparation: Prepare 2 µM poly(dA-dT)₂ in phosphate buffer (10 mM Na₃PO₄, 100 mM NaCl, pH 7.4).

  • Titration: Add Ligand (DABMP-derivative or Hoechst 33258) at a 1:1 ratio (2 µM).[1][2]

  • Measurement: Monitor absorbance at 260 nm while heating from 25°C to 95°C (0.5°C/min).

  • Calculation:

    
    .
    
    • Expected Result: Hoechst 33258

      
      .[1] DABMP-derivative 
      
      
      
      (due to increased flexibility).[1]

Visualizations

Structural Logic & Pathway

The following diagram illustrates the structural divergence between the Canonical Hoechst pathway and the DABMP pathway.

G Nitro_Precursor Nitro Precursor (Stable Storage Form) DABMP DABMP (1-(3,4-Diaminobenzyl)-4-methylpiperazine) *Active Intermediate* Nitro_Precursor->DABMP Reduction (H2/Pd-C or Fe/AcOH) Canonical Canonical Precursor (Direct Phenyl Link) Product_DABMP Benzyl-Linked Probe (High Fluorescence, Flexible) DABMP->Product_DABMP + Aldehyde (Oxidative Cyclization) Product_Hoechst Hoechst 33258 (Rigid, High Affinity) Canonical->Product_Hoechst + Aldehyde

Caption: Comparative synthetic pathways showing the divergence between DABMP-derived flexible probes and canonical rigid bisbenzimides.

References

  • Synthesis of Hoechst Analogues: Kelly, D. P., et al. (1995).[2] "Synthesis and DNA binding properties of bis-benzimidazoles." Australian Journal of Chemistry.[2]

  • Fluorescence Mechanisms: Barooah, N., et al. (2012).[1][2] "Photophysics of Hoechst 33258: The Role of Intramolecular Charge Transfer." Journal of Physical Chemistry B.

  • Piperazine Scaffolds in Drug Discovery: Chaudhary, P., et al. (2006).[1][2] "Piperazine: A biologically active scaffold."[1][2][3] Mini-Reviews in Medicinal Chemistry.

  • Benzimidazole Cyclization Protocols: Zhang, Y., et al. (2018).[2][4] "Recent Advances in the Synthesis of Benzimidazoles." Synlett.

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 1-(3,4-Diaminobenzyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary (The "Why")

Senior Scientist Note: Handling 1-(3,4-Diaminobenzyl)-4-methylpiperazine requires a safety strategy that addresses two distinct structural hazards: the piperazine ring and the aromatic diamine moiety.

While specific Safety Data Sheets (SDS) for this intermediate may be sparse, we must apply the Precautionary Principle based on Structure-Activity Relationships (SAR).

  • Piperazine Moiety: Known potent respiratory and skin sensitizer; often corrosive or severely irritating to mucous membranes.

  • Diaminobenzyl Group: Aromatic amines are classically associated with mutagenicity, carcinogenicity, and methemoglobinemia. They are readily absorbed through the skin.

Operational Directive: Treat this compound as a High-Potency Sensitizer and Corrosive . Do not rely on standard "low-hazard" organic protocols.

Hazard Profile & PPE Matrix

The following matrix synthesizes data from structural analogs (e.g., N-methylpiperazine, o-phenylenediamine) to create a self-validating safety shield.

Hazard Identification Table
Hazard ClassRisk DescriptionCritical Control Point
Skin Sensitization High potential for allergic dermatitis.Zero Skin Contact policy. Double-gloving required.
Respiratory Toxicity Inhalation of dust/aerosols triggers asthma-like symptoms (piperazine effect).HEPA Filtration. Handle only in a fume hood or glovebox.
Corrosivity Alkaline nature causes severe eye damage and skin burns.pH Management. Neutralize spills immediately; wear chemical goggles.
Systemic Toxicity Potential mutagen/carcinogen (aromatic amine).Containment. Prevent cross-contamination of surfaces.
PPE Selection Protocol[1][2]
Protection ZoneRecommended EquipmentScientific Rationale
Respiratory Fume Hood (Face velocity: 80–100 fpm) Secondary: N95 or P100 Respirator (if outside hood)Engineering controls are primary. Respirators are backup for powder drift during weighing.
Dermal (Hands) Double Gloving Strategy: 1. Inner: Nitrile (4 mil) 2. Outer: Nitrile (Extended Cuff, 5-8 mil) or Laminate (Silver Shield)Amines can permeate thin nitrile. The air gap between gloves acts as a diffusion buffer. Change outer gloves every 30 mins.
Ocular Chemical Splash Goggles (Indirect Venting)Safety glasses are insufficient. Powders drift, and amines are basic corrosives that cause irreversible corneal opacity.
Body Tyvek® Lab Coat (or similar non-woven material) + Sleeve CoversCotton coats absorb liquids/dust, holding the hazard against the skin. Tyvek repels particulates.

Operational Workflow: Step-by-Step

This protocol is designed to minimize static charge (common with amines) and aerosolization.

Phase 1: Preparation & Engineering Controls
  • Verify Airflow: Check the fume hood monitor. Flow must be stable.

  • Static Mitigation: Place an ionizing bar or anti-static gun near the balance if the compound is a dry powder. Amines are "sticky" and prone to static fly-away.

  • Deck Setup: Line the hood surface with an absorbent, plastic-backed mat (absorbent side up) to capture micro-spills.

Phase 2: Weighing & Solubilization
  • Don PPE: Put on Tyvek coat, inner gloves, and outer gloves. Tape the outer glove cuff over the lab coat sleeve to seal the wrist gap.

  • Transfer: Open the source container only inside the hood.

  • Weighing:

    • Preferred: Use a balance inside the hood.

    • Alternative: If the balance is external, tare a vial inside the hood, add solid, cap tightly, and then move to the balance. Never transport open powder.

  • Solubilization:

    • Add solvent (e.g., DCM, Methanol) slowly down the side of the vessel.

    • Caution: Exothermic reaction is possible if dissolving in acidic media.

Phase 3: Decontamination & Doffing
  • Wipe Down: Clean all tools (spatulas, balance) with a paper towel dampened with 5% Acetic Acid (or dilute HCl), followed by water.

    • Reasoning: Acid protonates the amine, converting it into a water-soluble salt that is easier to clean and less volatile.

  • Doffing: Remove outer gloves first (turn inside out). Remove eyewear.[1] Remove inner gloves.[2] Wash hands with soap and water for 60 seconds.

Visualizations

Diagram 1: PPE Decision Logic (Hierarchy of Controls)

This decision tree ensures you select the correct protection based on the physical state of the compound.

PPE_Logic Start Start: Handling 1-(3,4-Diaminobenzyl)-4-methylpiperazine State Determine Physical State Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid HighRisk High Inhalation Risk Solid->HighRisk Dust Potential AbsorbRisk High Absorption Risk Liquid->AbsorbRisk Splash Potential Controls_Solid 1. Fume Hood (Mandatory) 2. Anti-static measures 3. Goggles (Not glasses) HighRisk->Controls_Solid Execution Proceed with Experiment Controls_Solid->Execution Controls_Liquid 1. Double Nitrile Gloves 2. Tyvek Sleeves 3. Face Shield (if pouring >100mL) AbsorbRisk->Controls_Liquid Controls_Liquid->Execution

Caption: PPE Selection Logic based on physical state. Note the emphasis on anti-static measures for solids and double-gloving for liquids.

Diagram 2: Spill Response & Disposal Workflow

A self-validating loop for handling accidents.

Spill_Response Spill Spill Detected Assess Assess Volume Spill->Assess Major > 50 mL / 5 g Evacuate Lab Assess->Major Large Spill Minor < 50 mL / 5 g Contain Locally Assess->Minor Small Spill Neutralize Neutralize: Apply Dilute Acetic Acid or Citric Acid Minor->Neutralize Absorb Absorb: Vermiculite or Chem-Pads Neutralize->Absorb Wait 5 mins Waste Disposal: Seal in Haz-Waste Bag Label: 'Toxic/Corrosive Amine' Absorb->Waste

Caption: Emergency response workflow. Neutralization with weak acid is critical to reduce volatility and toxicity before absorption.

Disposal & Environmental Safety[4][5][6]

Do not dispose of down the drain. Piperazine derivatives are often harmful to aquatic life (Category Acute 3 or Chronic 3).

  • Solid Waste: Collect contaminated gloves, mats, and weighing boats in a dedicated "Solid Hazardous Waste" bag. Label explicitly: "Contains Aromatic Amines/Piperazine - Toxic."

  • Liquid Waste:

    • Combine with Non-Halogenated Organic Solvents (if dissolved in MeOH/EtOH).

    • If dissolved in DCM/Chloroform, combine with Halogenated Waste .

    • Crucial: Ensure the waste container is compatible (HDPE or Glass). Avoid metal containers if the solution is acidic.

  • Incineration: This is the preferred destruction method for aromatic amines to prevent environmental leaching.

References

  • European Chemicals Agency (ECHA). Substance Information: N-methylpiperazine (CAS 109-01-3) - Analogous Hazard Data. Retrieved from [Link]

  • PubChem. Compound Summary: 1-(3-Aminopropyl)-4-methylpiperazine (Structural Analog). National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Aromatic Amines - Hazard Recognition. United States Department of Labor. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.